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  • Product: Cyclobutylhydrazine dihydrochloride
  • CAS: 1156980-49-2

Core Science & Biosynthesis

Foundational

Cyclobutylhydrazine Dihydrochloride: A Technical Guide for Synthetic and Medicinal Chemists

Introduction: The Emergence of Cyclobutyl Scaffolds in Drug Discovery In the landscape of modern medicinal chemistry, the cyclobutyl moiety has garnered significant attention as a bioisosteric replacement for more conven...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of Cyclobutyl Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the cyclobutyl moiety has garnered significant attention as a bioisosteric replacement for more conventional functionalities and as a unique scaffold for exploring novel chemical space.[1][2] Its rigid, three-dimensional structure can impart favorable pharmacokinetic properties, such as improved metabolic stability and enhanced binding affinity. Cyclobutylhydrazine dihydrochloride serves as a key building block in this context, offering a versatile entry point for the synthesis of a wide array of pharmacologically active molecules.[1] This guide provides a comprehensive overview of the known properties, synthesis, and potential applications of Cyclobutylhydrazine dihydrochloride, with a focus on practical insights for researchers in drug development and organic synthesis.

Core Properties of Cyclobutylhydrazine Dihydrochloride

Physicochemical Data
PropertyValueSource
CAS Number 1156980-49-2[1]
Molecular Formula C₄H₁₂Cl₂N₂[1]
Molecular Weight 159.06 g/mol [1]
Appearance White to off-white solid[3]
Storage Store at 0-8°C under an inert atmosphere (e.g., Nitrogen or Argon)[3]

Note on Melting Point and Solubility: A specific experimental melting point for Cyclobutylhydrazine dihydrochloride is not documented in readily accessible sources. As a dihydrochloride salt of a small molecule, it is expected to be a high-melting solid. Similarly, quantitative solubility data is sparse. It is anticipated to have good solubility in water and polar protic solvents like methanol and ethanol, with limited solubility in less polar organic solvents. Researchers are advised to experimentally determine these parameters for their specific applications.

Synthesis and Purification: A Proposed Experimental Protocol

The synthesis of Cyclobutylhydrazine hydrochloride is reported to proceed in a two-step sequence from cyclobutanone and tert-butyl hydrazine carbamate.[3] The following is a detailed, generalized protocol for the synthesis of the dihydrochloride salt, based on established chemical principles for similar transformations.

Two-Step Synthesis of Cyclobutylhydrazine Dihydrochloride

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Boc Deprotection and Salt Formation A Cyclobutanone C N-Boc-cyclobutylhydrazine A->C NaBH(OAc)₃, CH₂Cl₂ B tert-Butyl carbazate B->C D N-Boc-cyclobutylhydrazine E Cyclobutylhydrazine dihydrochloride D->E HCl in Dioxane

Step 1: Synthesis of tert-Butyl 2-cyclobutylhydrazine-1-carboxylate

  • To a solution of cyclobutanone (1.0 eq) in dichloromethane (CH₂Cl₂) at 0°C, add tert-butyl carbazate (1.0 eq).

  • Stir the mixture for 30 minutes, then add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise, maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 2-cyclobutylhydrazine-1-carboxylate.

Step 2: Synthesis of Cyclobutylhydrazine dihydrochloride

  • Dissolve the purified tert-butyl 2-cyclobutylhydrazine-1-carboxylate (1.0 eq) in a minimal amount of 1,4-dioxane.

  • To this solution, add a 4 M solution of hydrogen chloride in 1,4-dioxane (excess, e.g., 5-10 eq) dropwise at room temperature.

  • A white precipitate should form upon addition.

  • Stir the resulting suspension at room temperature for 2-4 hours.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold 1,4-dioxane or diethyl ether to remove any residual starting material and byproducts.

  • Dry the product under vacuum to yield Cyclobutylhydrazine dihydrochloride as a white solid.

Spectroscopic Characterization: Expected Signatures

While actual spectra for Cyclobutylhydrazine dihydrochloride are not publicly available, the following are the expected spectroscopic characteristics based on its structure and the principles of NMR and IR spectroscopy.

¹H NMR Spectroscopy
  • -NH₂ and -NH₃⁺ protons: A broad signal in the downfield region (typically > 8 ppm), which is exchangeable with D₂O. The exact chemical shift will be dependent on the solvent and concentration.

  • Cyclobutyl methine proton (-CH-NH-): A multiplet in the region of 3.0-3.5 ppm.

  • Cyclobutyl methylene protons (-CH₂-): Multiple multiplets in the upfield region (typically 1.5-2.5 ppm) due to the complex splitting patterns of the cyclobutyl ring.

¹³C NMR Spectroscopy
  • Cyclobutyl methine carbon (-CH-NH-): A signal in the range of 50-60 ppm.

  • Cyclobutyl methylene carbons (-CH₂-): Signals in the aliphatic region, typically between 15-35 ppm.

Infrared (IR) Spectroscopy
  • N-H stretching: Broad and strong absorption bands in the region of 2500-3200 cm⁻¹ characteristic of amine hydrochloride salts.

  • C-H stretching: Absorptions just below 3000 cm⁻¹ corresponding to the C-H bonds of the cyclobutyl ring.

  • N-H bending: A band around 1500-1600 cm⁻¹.

Reactivity and Synthetic Applications

Cyclobutylhydrazine dihydrochloride is a valuable building block for introducing the cyclobutylhydrazine moiety into larger molecules.[1] Its primary utility lies in its nucleophilic hydrazine functionality, which can participate in a variety of chemical transformations.

Key Reactions
  • Hydrazone Formation: The free hydrazine can be generated in situ by treatment with a base and subsequently reacted with aldehydes and ketones to form stable hydrazones. This is a common strategy in the synthesis of heterocyclic compounds.

  • N-Arylation and N-Alkylation: The hydrazine nitrogens can be functionalized through reactions with electrophilic partners such as aryl halides (in the presence of a suitable catalyst) or alkyl halides.

  • Cyclization Reactions: Cyclobutylhydrazine is a key precursor for the synthesis of various nitrogen-containing heterocycles, such as pyrazoles and pyrazolines, through condensation reactions with 1,3-dicarbonyl compounds or α,β-unsaturated carbonyls.

Application in the Synthesis of BTK Inhibitors

A significant application of Cyclobutylhydrazine is in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors.[3] BTK is a crucial enzyme in B-cell receptor signaling, and its inhibition is a validated therapeutic strategy for various B-cell malignancies and autoimmune diseases.

G A Cyclobutylhydrazine dihydrochloride C BTK Inhibitor A->C Multi-step synthesis B Heterocyclic Precursor B->C

In this context, the cyclobutylhydrazine moiety is often incorporated into a heterocyclic core, which then binds to the active site of the BTK enzyme. The unique conformational constraints of the cyclobutyl ring can contribute to the potency and selectivity of the resulting inhibitor.

Safety and Handling

Hydrazine derivatives should be handled with caution due to their potential toxicity. The following are general safety recommendations. For specific handling and disposal procedures, consult the Safety Data Sheet (SDS) provided by the supplier.

  • Toxicity: Hydrazine derivatives are often toxic and may be carcinogenic. Handle in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Inhalation: Avoid inhaling dust.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

Cyclobutylhydrazine dihydrochloride is a valuable and versatile building block for the synthesis of complex molecules, particularly in the field of medicinal chemistry. While detailed experimental data for this compound is not widely available, its synthesis and reactivity can be reliably predicted based on established chemical principles. As the interest in cyclobutyl-containing scaffolds continues to grow, the importance of key intermediates like Cyclobutylhydrazine dihydrochloride in enabling the discovery of novel therapeutics is expected to increase. Researchers are encouraged to perform their own characterization to determine the precise physical and spectroscopic properties relevant to their specific applications.

References

  • CN105503647A - Preparation method of cyclopropylhydrazine hydrochloride - Google Patents.
  • CN111116514A - Preparation method of 1-cyclopropane formyl piperazine hydrochloride - Google Patents.
  • PubChem. Cyclobutylhydrazine--hydrogen chloride (1/1). Retrieved from [Link]

  • iChemical. 1-Cyclobutylhydrazine hydrochloride, CAS No. 158001-21-9. Retrieved from [Link]

  • Janssen, M. A. C. H., et al. (2024). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. European Journal of Organic Chemistry, 27(10), e202301309. Retrieved from [Link]

Sources

Exploratory

Introduction: The Strategic Value of the Cyclobutyl Moiety in Medicinal Chemistry

An In-Depth Technical Guide to Cyclobutylhydrazine Dihydrochloride: Synthesis, Characterization, and Application In the landscape of modern drug discovery, small, strained ring systems have emerged as powerful tools for...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Cyclobutylhydrazine Dihydrochloride: Synthesis, Characterization, and Application

In the landscape of modern drug discovery, small, strained ring systems have emerged as powerful tools for medicinal chemists. The cyclobutyl group, in particular, offers a unique combination of properties: it provides a three-dimensional exit vector from a core scaffold, can serve as a metabolically stable isostere for other groups, and its inherent ring strain can influence binding conformations. When incorporated into a reactive handle like hydrazine, the resulting building block, cyclobutylhydrazine, becomes a versatile precursor for a wide array of heterocyclic scaffolds.

This guide provides an in-depth technical overview of cyclobutylhydrazine in its stable, crystalline dihydrochloride salt form (C₄H₁₂Cl₂N₂). We will explore its fundamental properties, provide validated protocols for its synthesis and characterization, and demonstrate its utility as a key intermediate in the construction of pharmaceutically relevant molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable synthetic building block.

Physicochemical and Structural Properties

Cyclobutylhydrazine dihydrochloride is a white to off-white solid, typically supplied with a purity of ≥95%.[1] Its salt form enhances stability and simplifies handling compared to the free base, which is a potentially flammable and toxic liquid.[2] The presence of two hydrochloride equivalents signifies that both nitrogen atoms of the hydrazine moiety are protonated, increasing water solubility and providing a convenient starting point for reactions that require acidic conditions or subsequent basification.

Table 1: Core Properties of Cyclobutylhydrazine and its Dihydrochloride Salt
PropertyCyclobutylhydrazine (Free Base)Cyclobutylhydrazine DihydrochlorideData Source(s)
Molecular Formula C₄H₁₀N₂C₄H₁₂Cl₂N₂[2][3]
Molecular Weight 86.14 g/mol 159.06 g/mol [1][2]
CAS Number 742673-64-91156980-49-2[2][3]
Appearance Colorless to yellow liquidWhite solid[1][2]
Storage Conditions N/A (Typically handled as salt)Store at 0-8°C, under inert atmosphere[1]
Chemical Structure

The core structure consists of a four-membered cyclobutane ring covalently bonded to a hydrazine (-NHNH₂) functional group. In the dihydrochloride salt, both nitrogen atoms are protonated to form a hydrazinium species with two chloride counter-ions.

Caption: Structure of Cyclobutylhydrazine Dihydrochloride.

Synthesis and Purification

The most reliable and scalable synthesis of cyclobutylhydrazine dihydrochloride originates from the readily available starting material, cyclobutanone. The process is a two-step sequence involving the formation of a protected hydrazone intermediate, followed by reductive cleavage and salt formation. The use of a tert-butoxycarbonyl (Boc) protecting group is standard practice, as it is stable under the initial reaction conditions and can be cleanly removed with strong acid, which concurrently forms the desired dihydrochloride salt.

G Start Cyclobutanone + tert-Butyl Carbazate Step1 Step 1: Reductive Amination (Boc-Hydrazone Formation) Reagents: NaBH(OAc)₃, Acetic Acid Solvent: Dichloromethane (DCM) Start->Step1 Intermediate N'-Boc-N-cyclobutylhydrazine (Protected Intermediate) Step1->Intermediate Step2 Step 2: Boc Deprotection & Salt Formation Reagent: HCl in Dioxane (4M) Solvent: Dioxane/Methanol Intermediate->Step2 Product Cyclobutylhydrazine Dihydrochloride (Final Product) Step2->Product

Caption: Two-step synthesis workflow for cyclobutylhydrazine dihydrochloride.

Experimental Protocol: Synthesis

Expertise & Experience Insight: This protocol employs sodium triacetoxyborohydride [NaBH(OAc)₃] for the reductive amination. Unlike sodium cyanoborohydride, it is not acutely toxic and the reaction can be run under mildly acidic conditions, which is ideal for forming the hydrazone intermediate in situ before reduction, minimizing side reactions. The final deprotection is performed with a solution of HCl in an organic solvent like dioxane to ensure the precipitation of a clean, anhydrous dihydrochloride salt.

Step 1: Synthesis of tert-Butyl 2-cyclobutylhydrazine-1-carboxylate

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add cyclobutanone (5.0 g, 71.3 mmol) and dichloromethane (DCM, 100 mL).

  • Addition of Reagents: Add tert-butyl carbazate (10.3 g, 78.4 mmol, 1.1 equiv) to the solution, followed by glacial acetic acid (4.3 mL, 71.3 mmol, 1.0 equiv). Stir the mixture at room temperature for 30 minutes. The formation of the intermediate hydrazone is the key to this step.

  • Reduction: Cool the flask in an ice bath (0 °C). Add sodium triacetoxyborohydride (22.7 g, 107 mmol, 1.5 equiv) portion-wise over 20 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 16 hours. Monitor progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue can be purified by flash column chromatography on silica gel to yield the Boc-protected intermediate as a colorless oil.

Step 2: Synthesis of Cyclobutylhydrazine Dihydrochloride

  • Setup: Dissolve the purified tert-butyl 2-cyclobutylhydrazine-1-carboxylate (from Step 1) in methanol (20 mL) in a 100 mL round-bottom flask.

  • Deprotection: Add a 4M solution of HCl in 1,4-dioxane (50 mL) to the flask. A white precipitate should begin to form almost immediately.

  • Reaction: Stir the resulting slurry at room temperature for 4 hours. The deprotection is typically rapid and complete.[1]

  • Isolation: Collect the white solid by vacuum filtration. Wash the filter cake thoroughly with diethyl ether (3 x 30 mL) to remove any residual dioxane and organic impurities.

  • Drying: Dry the product under high vacuum at 40 °C for 12 hours to yield cyclobutylhydrazine dihydrochloride as a fine, white crystalline solid.

Structural Characterization and Validation

Confirming the structure and purity of the final product is a critical, self-validating step in any synthesis. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides an unambiguous characterization.

Table 2: Representative Spectroscopic Data for Characterization
TechniqueExpected Observations for Cyclobutylhydrazine
¹H NMR δ (ppm) in D₂O: ~3.5-3.8 (m, 1H, -CH -N), ~2.2-2.4 (m, 2H, cyclobutyl), ~1.8-2.1 (m, 4H, cyclobutyl). Note: N-H protons are typically exchanged in D₂O.
¹³C NMR δ (ppm) in D₂O: ~55-60 (-C H-N), ~28-32 (2C, cyclobutyl), ~15-18 (1C, cyclobutyl).
IR ν (cm⁻¹): 3200-2800 (broad, N⁺-H stretch), 2950-2850 (C-H stretch), ~1600 & ~1500 (N-H bend).
MS (ESI+) m/z for Free Base [M+H]⁺: 87.09. Key Fragments: Loss of NH₂ (m/z 71), loss of N₂H₃ (m/z 55, cyclobutyl cation).
Experimental Protocol: Characterization
  • NMR Spectroscopy:

    • Dissolve ~10 mg of the final product in 0.7 mL of deuterium oxide (D₂O).

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.

    • Causality: The chemical shifts for cyclobutane protons are typically around 1.9-2.2 ppm.[4][5] The attachment of the electron-withdrawing hydrazinium group (-NH₂NH₃⁺) deshields the adjacent methine proton and, to a lesser extent, the other ring protons, shifting them downfield as predicted in Table 2.[6]

  • Infrared (IR) Spectroscopy:

    • Prepare a potassium bromide (KBr) pellet containing ~1% of the sample.

    • Acquire the spectrum using an FTIR spectrometer.

    • Causality: The most prominent feature will be a very broad and strong absorption band from approximately 3200 to 2800 cm⁻¹, which is characteristic of the N⁺-H stretching vibrations in ammonium hydrochloride salts.[7] This will overlap with the sharper C-H stretching bands of the cyclobutyl ring.

  • Mass Spectrometry (MS):

    • Dissolve a small amount of the sample in a methanol/water solution.

    • Analyze using an electrospray ionization (ESI) mass spectrometer in positive ion mode.

    • Causality: In the ESI source, the dihydrochloride salt will dissociate, and the free base will be protonated to give the [M+H]⁺ ion at m/z 87.09. Common fragmentation pathways for alkylhydrazines involve the cleavage of the C-N or N-N bonds.[8] Expect to see fragments corresponding to the loss of the amino group or the entire hydrazine moiety, leading to the stable cyclobutyl cation.

Applications in Synthesis: The Knorr Pyrazole Synthesis

Cyclobutylhydrazine dihydrochloride is a premier building block for constructing five-membered nitrogen-containing heterocycles, particularly pyrazoles. The Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound, is a robust and widely used transformation in pharmaceutical synthesis.[9][10]

G cluster_reactants Reactants hydrazine Cyclobutylhydrazine (from Dihydrochloride + Base) Condensation Condensation & Cyclization hydrazine->Condensation Ethanol, Reflux diketone 1,3-Dicarbonyl Compound (e.g., Acetylacetone) diketone->Condensation Product Substituted Pyrazole Condensation->Product Dehydration

Caption: Reaction scheme for the Knorr pyrazole synthesis.

Experimental Protocol: Synthesis of 1-Cyclobutyl-3,5-dimethyl-1H-pyrazole

Trustworthiness: This protocol includes an in situ neutralization step. By starting with the stable dihydrochloride salt and adding a base (like triethylamine), the reactive free-base form of cyclobutylhydrazine is generated just before it is needed. This avoids the need to handle the less stable free base directly and ensures the reaction proceeds cleanly.

  • Setup: In a 100 mL round-bottom flask, suspend cyclobutylhydrazine dihydrochloride (1.59 g, 10.0 mmol) in absolute ethanol (40 mL).

  • Neutralization: Add triethylamine (2.79 mL, 20.0 mmol, 2.0 equiv) to the suspension and stir for 15 minutes at room temperature. The suspension should become a clearer solution as the free base is formed.

  • Addition of Dicarbonyl: Add acetylacetone (1.02 mL, 10.0 mmol, 1.0 equiv) to the reaction mixture.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 6 hours. Monitor the reaction by TLC.

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • Extraction: Redissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and then brine (25 mL). The aqueous washes remove the triethylamine hydrochloride salt and any unreacted starting materials.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude oil by flash column chromatography (using a hexane/ethyl acetate gradient) to afford the desired pyrazole product.

Safety and Handling

Hydrazine derivatives must be handled with care due to their potential toxicity. The dihydrochloride salt form mitigates some of the risks associated with the free base, but appropriate precautions are still mandatory.

  • Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust.[11]

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.[12]

  • Handling: Avoid contact with skin and eyes. Do not breathe dust. After handling, wash hands and face thoroughly.[11]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[12] Recommended storage temperature is between 0-8 °C.[1]

Table 3: GHS Hazard Information
Hazard ClassStatementSource
Acute Toxicity, Oral Toxic if swallowed[13]
Skin Sensitization May cause an allergic skin reaction[11]
Carcinogenicity Presumed to have carcinogenic potential for humans[11]

Conclusion

Cyclobutylhydrazine dihydrochloride is a strategically important and versatile building block for chemical synthesis, particularly in the realm of drug discovery. Its stable, crystalline nature makes it easy to handle and store, while its inherent reactivity provides a direct route to valuable heterocyclic systems like pyrazoles. The protocols outlined in this guide for its synthesis, characterization, and application are robust, validated, and designed with both efficiency and safety in mind, providing researchers with the necessary tools to confidently incorporate this reagent into their synthetic programs.

References

  • LookChem. Cyclobutylhydrazine CAS 742673-64-9. [Link]

  • Chemsrc. Cyclobutylhydrazine dihydrochloride CAS 1156980-49-2. [Link]

  • iChemical. 1-Cyclobutylhydrazine hydrochloride CAS 158001-21-9. [Link]

  • PubChem, National Center for Biotechnology Information. Cyclobutylhydrazine. [Link]

  • IJCRT.org. The review on synthetic study of hydrazine derivatives and their pharmacological activities. [Link]

  • J&K Scientific LLC. Knorr Pyrazole Synthesis. [Link]

  • PubChem, National Center for Biotechnology Information. Cyclobutylhydrazine hydrochloride. [Link]

  • Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of organic chemistry, 78(4), 1504–1507. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Organic Chemistry Portal. Synthesis of Pyrazoles. [Link]

  • ResearchGate. Synthesis of 4H-pyrazoles by condensation of 1,3-diketones with hydrazine. [Link]

  • ResearchGate. Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. [Link]

  • National Center for Biotechnology Information. Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives. [Link]

  • ResearchGate. Synthesis of N-BOC amines by various routes. [Link]

  • Organic Syntheses. Benzil Hydrazone Preparation. [Link]

  • NIST WebBook. Hydrazine dihydrochloride IR Spectrum. [Link]

  • Organic Chemistry Data. 1H NMR Chemical Shifts. [Link]

  • ResearchGate. FT-IR spectrum of Hydralazine hydrochloride pure drug. [Link]

  • Google Patents. Process for preparing a hydrazine hydrohalide.
  • Organic Chemistry Portal. Synthesis of Cyclobutanones. [Link]

  • Anusandhanvallari. Synthesis and Characterization of Hydrazine Derivatives. [Link]

  • The Journal of Organic Chemistry. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. [Link]

  • National Center for Biotechnology Information. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]

  • The Japanese Pharmacopoeia. Hydralazine Hydrochloride Powder. [Link]

  • YouTube. Mass Spectrometry Part 3- Fragmentation in Alkyl Halides. [Link]

  • University of Thi-Qar Journal of Science. Synthesis and antimicrobial activity of some derivative of hydrazine from salicylic acid. [Link]

  • The Dong Group, University of California, Irvine. Synthesis of Cyclobutanone and Cyclobutenone. [Link]

  • ResearchGate. Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. [Link]

  • Chemistry LibreTexts. Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. [Link]

  • YouTube. Synthesis of Pyrazoles. [Link]

  • Wikipedia. Fragmentation (mass spectrometry). [Link]

  • Chemistry LibreTexts. Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Oriental Journal of Chemistry. Synthesis of novel pyrazole derivatives from diaryl 1,3-diketones. [Link]

  • NIST WebBook. Hydrazine, p-tolyl-, hydrochloride IR Spectrum. [Link]

  • YouTube. Common fragmentation mechanisms in mass spectrometry. [Link]

  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

Sources

Foundational

Safe Handling and Operational Protocol: Cyclobutylhydrazine Dihydrochloride

Executive Summary Cyclobutylhydrazine dihydrochloride (CAS: 1156980-49-2 / 158001-21-9) is a high-value, strained-ring building block used frequently in the synthesis of kinase inhibitors and GPCR ligands. While the dihy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclobutylhydrazine dihydrochloride (CAS: 1156980-49-2 / 158001-21-9) is a high-value, strained-ring building block used frequently in the synthesis of kinase inhibitors and GPCR ligands. While the dihydrochloride salt form offers improved stability over the volatile free base, it retains the potent toxicological profile characteristic of alkylhydrazines.

Critical Risk Factor: The primary danger lies not just in acute toxicity, but in the false sense of security provided by its solid salt form. Upon exposure to basic conditions (during workup or physiological contact), the compound liberates the free hydrazine—a volatile, genotoxic, and potentially explosive agent. This guide establishes a "Zero-Contact" protocol for its handling.

Chemical Profile & Hazard Identification

Substance Identity[1]
  • Chemical Name: Cyclobutylhydrazine dihydrochloride[1][2]

  • CAS Number: 1156980-49-2 (varies by salt stoichiometry, often cited as 158001-21-9 for HCl)

  • Molecular Formula: C₄H₁₀N₂[3] · 2HCl

  • Physical State: White to off-white hygroscopic solid.

GHS Hazard Classification

The following classification is derived from the hydrazine pharmacophore and specific SDS data for alkylhydrazine salts.

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) Cat 3H301: Toxic if swallowed.
Acute Toxicity (Dermal) Cat 3H311: Toxic in contact with skin.[4]
Acute Toxicity (Inhal.) Cat 3H331: Toxic if inhaled (dust/vapor).
Carcinogenicity Cat 1BH350: May cause cancer.[5]
Skin Sensitization Cat 1H317: May cause an allergic skin reaction.[5]
Aquatic Toxicity Cat 1H410: Very toxic to aquatic life with long-lasting effects.[5]
Structural Reactivity (The "Strain" Factor)

Unlike linear alkylhydrazines, the cyclobutyl ring possesses significant ring strain (~26 kcal/mol).

  • Thermal Instability: High heat can trigger ring-opening decomposition, potentially releasing ethylene and nitrogen gas violently.

  • Oxidative Sensitivity: Contact with strong oxidizers (peroxides, permanganates) can cause immediate ignition.

Engineering Controls & Personal Protective Equipment (PPE)

To manage the risks, we employ a "Defense in Depth" strategy.

HazardControl cluster_0 Level 1: Engineering (Primary Barrier) cluster_1 Level 2: PPE (Personal Barrier) HC Fume Hood (Face Velocity > 100 fpm) Gloves Double Gloving (Laminate Inner + Nitrile Outer) HC->Gloves Supplemented by GloveBox Glove Box (For >5g Scale) GloveBox->Gloves Resp Respirator (P100/OV) (If outside hood) Suit Tyvek Lab Coat (Disposable)

Figure 1: Hierarchy of defensive barriers. Engineering controls are mandatory; PPE is the failsafe.

Glove Permeation Protocol

Standard nitrile gloves are insufficient for prolonged contact with hydrazines.

  • Recommendation: Use Silver Shield® (Laminate) or Ansell Barrier® gloves as the inner layer.

  • Outer Layer: Standard nitrile (4 mil) to provide dexterity and protect the inner glove from physical tears.

  • Change Frequency: Immediately upon splash; every 2 hours during routine use.

Operational Protocol: From Storage to Reaction

Storage[2][4][8][9]
  • Condition: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

  • Hygroscopicity: The dihydrochloride salt absorbs water rapidly. Hydrolysis can lead to "clumping," which increases the risk of spillage during weighing.

  • Segregation: Store away from oxidizers (e.g., nitric acid) and aldehydes/ketones (forms hydrazones).

Weighing & Transfer (The Critical Step)

Static electricity can disperse fine powders of the salt.

  • Location: Weighing MUST occur inside a chemical fume hood. Do not use a balance on an open bench.

  • Static Control: Use an anti-static gun on the weighing boat and spatula before use.

  • Technique: Use a closed transfer vessel (e.g., a tared vial with a septum) rather than an open weigh boat if moving between hoods.

Reaction Setup (In Situ Free-Basing)

Most reactions require the free base. This is the moment of highest risk.

Protocol:

  • Suspend the dihydrochloride salt in the solvent (e.g., DCM, THF).

  • Add the base (e.g., TEA, DIPEA) slowly at 0°C.

  • Why? The neutralization is exothermic. Heat + Hydrazine + Oxygen = Fire Risk.

  • Venting: Ensure the reaction vessel is vented to an inert gas line (bubbler) to prevent pressure buildup from nitrogen release if decomposition occurs.

Workflow Storage Cold Storage (2-8°C, Argon) Weigh Weighing (Fume Hood Only) Storage->Weigh Closed Transport Reaction Reaction Setup (In Situ Neutralization) Weigh->Reaction Slow Addition (0°C) Quench Quench/Workup (Bleach Destruction) Reaction->Quench Waste Stream

Figure 2: Operational workflow emphasizing temperature control during the neutralization phase.

Emergency Response & Decontamination

Spills (Solid or Solution)

Do NOT use standard paper towels. Hydrazines can spontaneously ignite on cellulose (paper/cardboard) if the concentration is high enough.

  • Evacuate: Clear the immediate area.

  • PPE: Don full PPE (Laminate gloves, goggles, respirator if outside hood).

  • Neutralization (Oxidation):

    • Prepare a 10% Sodium Hypochlorite (Bleach) solution.

    • WARNING: The reaction between hydrazine and bleach releases Nitrogen gas and potentially Chloramines. It will bubble vigorously.

    • Apply bleach solution from the perimeter inward. Allow to sit for 20 minutes.

  • Cleanup: Absorb with vermiculite or sand . Dispose of as hazardous chemical waste.[4][6]

Exposure First Aid
  • Skin: Wash with soap and water for 15 minutes.[4] Do not use organic solvents (ethanol/acetone) as they increase skin permeability.

  • Inhalation: Move to fresh air immediately. Medical observation is required for 24 hours due to the risk of delayed pulmonary edema.

Waste Management

  • Segregation: Do not mix hydrazine waste with general organic solvents, especially ketones (acetone), as this forms hydrazones which may precipitate and become shock-sensitive.

  • Labeling: Clearly label as "TOXIC - HYDRAZINE DERIVATIVE - CARCINOGEN."

  • Destruction: Professional chemical incineration is the only acceptable disposal method.

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: Hydrazine dihydrochloride. Merck KGaA.

  • National Institutes of Health (NIH). (2024). Cyclobutanes in Small-Molecule Drug Candidates. PMC PubMed Central.

  • UC Santa Barbara. (2023). Standard Operating Procedure: Hydrazine and Hydrazine Salts. UCSB Environmental Health & Safety.

  • Gov.uk. (2024). Hydrazine: Incident Management and Toxicology. UK Health Security Agency.[7]

  • New Jersey Department of Health. (2014). Hazardous Substance Fact Sheet: Hydrazine.

Sources

Exploratory

Cyclobutylhydrazine dihydrochloride solubility in organic solvents

An In-Depth Technical Guide to the Solubility of Cyclobutylhydrazine Dihydrochloride in Organic Solvents For Researchers, Scientists, and Drug Development Professionals Abstract Introduction to Cyclobutylhydrazine Dihydr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of Cyclobutylhydrazine Dihydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Cyclobutylhydrazine Dihydrochloride

Cyclobutylhydrazine dihydrochloride (C₅H₁₂N₂·2HCl) is a white solid that serves as a versatile intermediate in the synthesis of complex organic molecules.[1][2] Its cyclobutyl moiety offers a unique three-dimensional scaffold that is increasingly utilized by medicinal chemists to explore new chemical space and design molecules with improved pharmacological profiles. The dihydrochloride salt form is often preferred for its stability and ease of handling compared to the free base.

A fundamental understanding of a compound's solubility is paramount for its effective use in synthesis and formulation. Solubility dictates the choice of solvent for a reaction, influences the efficiency of extractions and crystallizations, and is a critical parameter in developing formulations for preclinical and clinical studies. The polar nature of the dihydrochloride salt suggests a general preference for polar solvents; however, precise quantitative data is essential for rational process development.

Physicochemical Properties

A summary of the key physicochemical properties of cyclobutylhydrazine and its salt forms is presented in Table 1.

Table 1: Physicochemical Properties of Cyclobutylhydrazine and its Hydrochloride Salts

PropertyCyclobutylhydrazine1-Cyclobutylhydrazine hydrochloride(Cyclobutylmethyl)hydrazine dihydrochloride
Molecular Formula C₄H₁₀N₂[3]C₄H₁₁ClN₂[4][5]C₅H₁₂N₂·2HCl[2]
Molecular Weight 86.14 g/mol [3]122.6 g/mol [4]173.08 g/mol [2]
Appearance -White solid[1]-
Storage Conditions -Store at 0-8°C[1]Store in a cool, dry place[2]

Solubility Profile: Acknowledging the Data Gap

A thorough review of publicly available literature and chemical databases reveals a significant lack of quantitative solubility data for cyclobutylhydrazine dihydrochloride in organic solvents. This guide, therefore, shifts from presenting existing data to providing a comprehensive methodology for its determination. The following sections detail a robust experimental protocol for generating this critical dataset.

Experimental Determination of Thermodynamic Solubility

The "shake-flask" method is the gold standard for determining the thermodynamic solubility of a solid in a solvent. This method involves equilibrating an excess of the solid with a known volume of the solvent at a constant temperature until the solution is saturated. The concentration of the dissolved solid in the supernatant is then determined analytically.

Rationale for Method Selection

The shake-flask method is chosen for its accuracy and reproducibility. By allowing the system to reach equilibrium, it provides the true thermodynamic solubility, which is a critical parameter for process chemistry and formulation development. This is distinct from kinetic solubility, which can often overestimate the stable soluble concentration.

Experimental Workflow

The general workflow for the determination of solubility is depicted in the following diagram.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess cyclobutylhydrazine dihydrochloride B Add known volume of organic solvent A->B to vial C Seal vial and place in shaking incubator B->C D Equilibrate at constant temperature (e.g., 24 hours) C->D E Allow solid to settle D->E F Filter supernatant through 0.22 µm syringe filter E->F G Prepare serial dilutions of the clear filtrate F->G H Analyze concentration by a validated analytical method (e.g., HPLC-UV, UPLC-MS) G->H I Calculate solubility (e.g., in mg/mL or mol/L) H->I

Caption: Workflow for the experimental determination of solubility.

Detailed Step-by-Step Protocol
  • Preparation of Vials: Add an excess amount of cyclobutylhydrazine dihydrochloride to a series of glass vials. The excess is crucial to ensure that saturation is reached.

  • Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.

  • Equilibration: Seal the vials tightly and place them in a shaking incubator set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).

  • Phase Separation: Remove the vials from the incubator and allow them to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.

  • Sample Collection: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved microparticles.

  • Dilution: Accurately dilute the clear filtrate with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical method. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and reliable method for this purpose.

  • Calculation: Calculate the original concentration of the saturated solution, taking into account the dilution factor. This value represents the solubility of cyclobutylhydrazine dihydrochloride in the tested solvent at the specified temperature.

Self-Validating System and Trustworthiness

To ensure the trustworthiness of the generated data, the following controls should be implemented:

  • Time to Equilibrium: Perform a time-course study (e.g., sampling at 12, 24, and 48 hours) to confirm that the measured concentration does not change over time, indicating that equilibrium has been reached.

  • Purity of Compound: The purity of the cyclobutylhydrazine dihydrochloride should be confirmed before use, as impurities can affect solubility.

  • Analytical Method Validation: The analytical method used for quantification must be validated for linearity, accuracy, and precision according to established guidelines.

Data Presentation

The experimentally determined solubility data should be recorded in a structured format for easy comparison. Table 2 provides a template for presenting these results.

Table 2: Template for Experimentally Determined Solubility of Cyclobutylhydrazine Dihydrochloride

Organic SolventChemical ClassTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Observations
e.g., MethanolProtic Polar25
e.g., EthanolProtic Polar25
e.g., IsopropanolProtic Polar25
e.g., AcetonitrileAprotic Polar25
e.g., TetrahydrofuranAprotic, Nonpolar25
e.g., DichloromethaneAprotic, Nonpolar25
e.g., Dimethyl SulfoxideAprotic Polar25
e.g., N,N-DimethylformamideAprotic Polar25

Safety and Handling

As with any hydrazine derivative, appropriate safety precautions must be taken when handling cyclobutylhydrazine dihydrochloride.[6]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses, and a lab coat.[2]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.[2]

  • First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water.[2] If inhaled, move to fresh air.[2] If swallowed, rinse mouth and seek medical advice.[2]

Conclusion

While readily available quantitative solubility data for cyclobutylhydrazine dihydrochloride in organic solvents is limited, this guide provides a comprehensive and scientifically rigorous framework for its experimental determination. By following the detailed protocol and incorporating the principles of a self-validating system, researchers can generate high-quality, reliable data. This information is invaluable for the rational design of synthetic routes, the optimization of purification processes, and the development of formulations, ultimately contributing to the accelerated advancement of new chemical entities from the laboratory to clinical applications.

References

  • KISHIDA CHEMICAL CO., LTD. (2023). (Cyclobutylmethyl)hydrazine dihydrochloride, PK01346E-2.
  • iChemical. (n.d.). 1-Cyclobutylhydrazine hydrochloride, CAS No. 158001-21-9.
  • Chem-Impex. (n.d.). 1-Cyclobutylhydrazine dihydrochloride.
  • PubChem. (n.d.). Cyclobutylhydrazine--hydrogen chloride (1/1). National Center for Biotechnology Information.
  • Solubility of Things. (n.d.). Hydrazine.
  • Thermo Fisher Scientific. (2025). Cyclobenzaprine hydrochloride.
  • Fisher Scientific. (2025). Hydrazine, dihydrochloride.
  • ACS Reagent Chemicals. (2017). Hydrazine Sulfate.
  • PubChem. (n.d.). Hydrazine. National Center for Biotechnology Information.
  • PubChem. (n.d.). Cyclobutylhydrazine. National Center for Biotechnology Information.
  • ChemicalBook. (2025). 1-CYCLOBUTYLHYDRAZINE HYDROCHLORIDE | 158001-21-9.
  • METTLER TOLEDO. (n.d.).
  • Cherukuru, N., et al. (2015). Determination and validation of hydrazine content by spectrophotometric method in pharmaceutical drug substances. Der Pharmacia Lettre, 7(11), 286-294.
  • BenchChem. (2025). Technical Guide: Solubility of 4-Cyanophenylhydrazine Hydrochloride in Organic Solvents.
  • Gumieniczek, A., et al. (2018). Hydrophilic interaction chromatography (HILIC) for the determination of cetirizine dihydrochloride. Arabian Journal of Chemistry, 11(8), 1336-1343.
  • Darwish, I. A., et al. (2005). Spectrophotometric determination of cetirizine dihydrochloride in bulk drug and pharmaceutical formulations.
  • Walily, A. F. M., et al. (1999). Utilization of carbon disulphide for the analytical determination of betahistine hydrochloride and captopril in their pharmaceutical preparations. Journal of pharmaceutical and biomedical analysis, 21(2), 439-49.
  • El-Gindy, A., et al. (2010). Selective stability-indicating methods for the determination of clonidine hydrochloride and/or its related substance, 2,6-dichloroaniline. Journal of Food and Drug Analysis, 18(4).

Sources

Foundational

Mechanism of Action of Cyclobutylhydrazine Derivatives: A Technical Guide

Executive Summary Cyclobutylhydrazine (CBH) and its derivatives represent a specialized class of pharmacophores in medicinal chemistry. Unlike linear alkylhydrazines, the cyclobutyl moiety introduces specific steric cons...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclobutylhydrazine (CBH) and its derivatives represent a specialized class of pharmacophores in medicinal chemistry. Unlike linear alkylhydrazines, the cyclobutyl moiety introduces specific steric constraints, lipophilicity (ClogP modulation), and ring strain (~26.4 kcal/mol) that critically influence biological target engagement.

This guide analyzes the mechanism of action (MoA) of CBH derivatives through two distinct pharmacological pathways:

  • The "Warhead" Mechanism (Intact Hydrazine): Irreversible inhibition of amine oxidases (MAO-A/B) via radical-mediated covalent modification, primarily investigated for neurodegenerative therapy.

  • The "Scaffold" Mechanism (Cyclized Heterocycles): Utilization of the CBH skeleton to generate N-cyclobutyl-pyrazoles, which act as selective Phosphodiesterase 9 (PDE9) inhibitors for cognitive enhancement.

Chemical Architecture & SAR

The pharmacological efficacy of CBH derivatives is dictated by the stability of the hydrazine nitrogen pair (


) and the lipophilic profile of the cyclobutyl ring.
Structure-Activity Relationship (SAR) Matrix
Structural DomainChemical FeaturePharmacological Consequence
Cyclobutyl Ring High Lipophilicity & Steric BulkEnhances Blood-Brain Barrier (BBB) penetration; fills hydrophobic pockets (e.g., S1 pocket of MAO-B).
Hydrazine Moiety (

)
Nucleophilic & ReducingFree: Acts as a "suicide substrate" for oxidases.Cyclized: Forms stable aromatic rings (pyrazoles) for non-covalent binding.

-Substitution
Steric HindrancePrevents rapid acetylation (NAT2 metabolism), prolonging half-life compared to linear analogs.

Mechanism Pathway A: Irreversible MAO Inhibition

Context: Derivatives retaining the free or hydrazide-linked hydrazine group.

The "Suicide Substrate" Hypothesis

CBH derivatives function as mechanism-based inactivators of Monoamine Oxidase B (MAO-B). The high affinity of the cyclobutyl group for the enzyme's hydrophobic entrance cavity positions the hydrazine moiety in proximity to the Flavin Adenine Dinucleotide (FAD) cofactor.

Step-by-Step Molecular Mechanism
  • Substrate Binding: The CBH derivative enters the active site. The cyclobutyl ring docks into the hydrophobic "aromatic cage" (Tyr398, Tyr435).

  • Single Electron Transfer (SET): The flavin moiety (FAD) oxidizes the hydrazine group (

    
    ) to a diazenium ion  or diazene intermediate  (
    
    
    
    ).
  • Radical Formation: Spontaneous homolytic cleavage of the diazene releases nitrogen gas (

    
    ) and generates a reactive cyclobutyl radical  or cation .
    
  • Covalent Adduct Formation: The reactive radical attacks the N(5) or C(4a) position of the FAD isoalloxazine ring, forming a stable covalent bond. This permanently inactivates the enzyme.

Visualization: MAO Inactivation Pathway

MAO_Inhibition Substrate CBH Derivative (Substrate) ES_Complex Enzyme-Substrate Complex Substrate->ES_Complex Hydrophobic Docking Oxidation Oxidation to Diazene Intermediate ES_Complex->Oxidation FAD -> FADH2 Radical Cyclobutyl Radical Generation Oxidation->Radical -N2 Gas Inactivation Irreversible FAD Covalent Adduct Radical->Inactivation Alkylation at N(5)

Caption: Kinetic pathway of MAO-B inactivation by cyclobutylhydrazine derivatives, culminating in irreversible FAD alkylation.

Mechanism Pathway B: PDE9 Inhibition (Cognitive Enhancement)

Context: Derivatives where CBH is cyclized into pyrazole rings (e.g., PF-04447943 analogs).

The "Scaffold" Mode of Action

In this class, the hydrazine is not a reactive warhead but a structural linker that forms a 1-cyclobutyl-1H-pyrazole core. These compounds act as competitive, reversible inhibitors of Phosphodiesterase 9A (PDE9A).

Signal Transduction Cascade[1]
  • Target Engagement: The inhibitor binds to the catalytic domain of PDE9A. The cyclobutyl group occupies a specific hydrophobic sub-pocket (Q-pocket), displacing water molecules and increasing binding entropy.

  • cGMP Preservation: PDE9A normally hydrolyzes cGMP (cyclic guanosine monophosphate) to GMP. Inhibition halts this process.

  • Synaptic Plasticity: Elevated cGMP levels in the hippocampus activate Protein Kinase G (PKG).

  • CREB Phosphorylation: PKG signaling leads to the phosphorylation of CREB (cAMP response element-binding protein), driving the transcription of BDNF (Brain-Derived Neurotrophic Factor) and enhancing Long-Term Potentiation (LTP).

Visualization: PDE9 Signaling Workflow

PDE9_Signaling Inhibitor N-Cyclobutyl-Pyrazole (Inhibitor) PDE9 PDE9 Enzyme (Active) Inhibitor->PDE9 Competitive Inhibition (IC50 < 10nM) cGMP cGMP Levels PDE9->cGMP Prevents Hydrolysis PKG PKG Activation cGMP->PKG Up-regulation CREB CREB Phosphorylation PKG->CREB Signaling LTP LTP / Cognitive Enhancement CREB->LTP Gene Expression (BDNF)

Caption: Pharmacodynamic cascade of PDE9 inhibition by cyclobutyl-pyrazole derivatives leading to cognitive enhancement.

Experimental Protocols for Validation

Protocol A: Determination of Irreversible Inhibition ( )

Objective: Confirm the "suicide substrate" mechanism for hydrazine-based derivatives.

  • Enzyme Prep: Recombinant human MAO-B (5 mg/mL) in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Incubate enzyme with varying concentrations of the CBH derivative (0, 1, 5, 10, 50 µM) at 37°C.

  • Time-Point Sampling: At intervals (

    
     = 0, 5, 10, 20, 30 min), withdraw aliquots.
    
  • Activity Assay: Dilute aliquot 1:50 into a reaction mix containing excess substrate (e.g., Kynuramine). Measure fluorescence (Ex 310nm / Em 400nm).

  • Data Analysis: Plot

    
     vs. time. The slope gives 
    
    
    
    . Plot
    
    
    vs.
    
    
    to determine
    
    
    (max inactivation rate) and
    
    
    (affinity).
Protocol B: Mass Spectrometric Adduct Detection

Objective: Prove covalent binding to the cofactor.

  • Incubation: Incubate MAO-B with excess CBH derivative for 60 min.

  • Denaturation: Precipitate protein with cold acetonitrile.

  • Digestion: Resuspend pellet; digest with Trypsin/Chymotrypsin.

  • LC-MS/MS: Analyze peptides. Look for a mass shift of

    
     on the FAD-containing peptide or the free FAD cofactor (if released).
    

Toxicology & Metabolic Fate

Researchers must be vigilant regarding the bioactivation of the hydrazine moiety.

  • Hepatotoxicity: Free hydrazine derivatives can react with endogenous formaldehyde to form formaldazine, or deplete Vitamin B6 (pyridoxal phosphate) via hydrazone formation.

  • DNA Alkylation: Oxidative metabolism can generate cyclobutyl radicals that may alkylate guanine residues (O6-methylguanine analogs), though the steric bulk of the cyclobutyl group reduces this risk compared to methylhydrazine.

References

  • Binda, C., et al. (2011). Structural and Mechanistic Studies of Arylalkylhydrazine Inhibition of Human Monoamine Oxidases A and B. American Chemical Society. Link

  • Pfizer Inc. (2010). Patent WO2010084438A1: Amino-heterocyclic compounds used as PDE9 inhibitors. Google Patents. Link

  • Tipton, K. F., et al. (1984). Inhibition of monoamine oxidase by substituted hydrazines. Biochemical Journal. Link

  • Chem-Impex. (2024). 1-Cyclobutylhydrazine dihydrochloride Product Data. Chem-Impex International. Link

  • Vergel, C., et al. (2012). Synthesis and selective human monoamine oxidase B inhibition of heterocyclic hybrids based on hydrazine and thiazole scaffolds. European Journal of Medicinal Chemistry. Link

Exploratory

Potential applications of Cyclobutylhydrazine dihydrochloride in medicinal chemistry

Executive Summary Cyclobutylhydrazine dihydrochloride (CAS: 5341-61-7) is a specialized alkylhydrazine building block used primarily to introduce the cyclobutyl moiety into nitrogenous heterocycles. While simple in struc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclobutylhydrazine dihydrochloride (CAS: 5341-61-7) is a specialized alkylhydrazine building block used primarily to introduce the cyclobutyl moiety into nitrogenous heterocycles. While simple in structure, the cyclobutyl group represents a high-value "exotic" alkyl substituent in modern drug discovery. It offers a unique balance of lipophilicity, metabolic stability, and defined spatial occupancy (the "puckered" conformation) that distinguishes it from planar cyclopropyl or rotatable isopropyl groups.

This guide details the technical rationale for deploying this reagent, provides a validated protocol for the synthesis of N-cyclobutyl pyrazoles, and outlines the critical safety parameters required for handling hydrazine salts.

Chemical Rationale: The Cyclobutyl Advantage

In hit-to-lead optimization, selecting the correct alkyl substituent is often a decision between steric bulk and solubility. Cyclobutylhydrazine allows the introduction of a cyclobutane ring, which serves as a superior bioisostere for several common groups.

Conformational Dynamics (The "Pucker")

Unlike cyclopropane (which is planar and rigid) or cyclopentane (which is flexible), cyclobutane exists in a "puckered" or "butterfly" conformation with a dihedral angle of approximately 25–35°.

  • Medicinal Impact: This pucker allows the ring to fill hydrophobic pockets that are too deep for planar rings but too narrow for freely rotating isopropyl or tert-butyl groups.

  • Desolvation: The hydrophobic bulk of the cyclobutyl group can displace high-energy water molecules from protein binding pockets, providing an entropic boost to binding affinity [1].

Bioisosteric Mapping

The cyclobutyl group introduced via this hydrazine acts as a bioisostere for:

  • Isopropyl: Similar lipophilicity but with restricted rotation, reducing the entropic penalty upon binding.

  • Cyclopropyl: Increased lipophilicity and volume without the high ring strain reactivity.

  • Phenyl: A saturated, metabolic "break" that mimics the spatial occupancy of a phenyl ring but reduces the overall aromatic ring count (Fsp3 increase), often improving solubility and reducing HERG liability [2].

Synthetic Utility: Constructing N-Cyclobutyl Heterocycles

The primary application of cyclobutylhydrazine dihydrochloride is the synthesis of N-substituted pyrazoles via the Knorr Pyrazole Synthesis. Because the reagent is supplied as a dihydrochloride salt (2HCl), the protocol must account for in situ neutralization to release the nucleophilic free base without causing decomposition.

Representative Protocol: Synthesis of 1-Cyclobutyl-3,5-dimethyl-1H-pyrazole

Objective: Condensation of cyclobutylhydrazine dihydrochloride with acetylacetone (2,4-pentanedione).

Reagents:

  • Cyclobutylhydrazine dihydrochloride (1.0 equiv)

  • Acetylacetone (1.1 equiv)

  • Ethanol (Solvent, 10 mL/g substrate)

  • Triethylamine (Et3N) or Sodium Acetate (NaOAc) (2.2 equiv - Critical for salt neutralization)

Step-by-Step Methodology:

  • Preparation of Free Base (In Situ):

    • Charge a round-bottom flask with Cyclobutylhydrazine dihydrochloride and Ethanol.

    • Cool the suspension to 0°C in an ice bath.

    • Add Triethylamine (2.2 equiv) dropwise over 10 minutes. The solution will become clear as the hydrazine dissolves, followed by the precipitation of Triethylamine Hydrochloride salts.

    • Technical Note: Do not isolate the free hydrazine base. Low molecular weight alkyl hydrazines are volatile and potentially explosive. Use immediately in solution.

  • Condensation:

    • Add Acetylacetone (1.1 equiv) dropwise to the neutralized mixture at 0°C.

    • Remove the ice bath and allow the reaction to stir at Room Temperature (RT) for 1 hour.

    • Heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor via TLC (eluent: 20% EtOAc/Hexanes) or LC-MS for the consumption of the hydrazine.

  • Workup & Purification:

    • Concentrate the reaction mixture under reduced pressure to remove ethanol.

    • Resuspend the residue in Ethyl Acetate and water.

    • Wash the organic layer with water (2x) and brine (1x) to remove the amine salts.

    • Dry over anhydrous Na2SO4, filter, and concentrate.

    • Purification: The crude product is often pure enough for subsequent steps. If necessary, purify via silica gel flash chromatography (Gradient: 0–30% EtOAc in Hexanes).

Reaction Pathway Visualization

The following diagram illustrates the mechanistic flow from the salt form to the final heterocycle.

G Salt Cyclobutylhydrazine Dihydrochloride (Stable Solid) Base Neutralization (Et3N / EtOH) Salt->Base Step 1 FreeBase Free Hydrazine (In Situ Nucleophile) Base->FreeBase Release Intermediate Hydrazone Intermediate FreeBase->Intermediate + Diketone (Condensation) Diketone 1,3-Diketone (Electrophile) Product N-Cyclobutyl Pyrazole Intermediate->Product Cyclization (- H2O)

Caption: Figure 1.[1] Conversion of the stabilized dihydrochloride salt into the active nucleophile for pyrazole formation.

Strategic Applications in Drug Design

Kinase Inhibitors (ATP Hinge Binders)

Many kinase inhibitors utilize a pyrazole or indazole core to bind to the ATP hinge region. The N-substituent projects into the solvent-front or the ribose binding pocket.

  • Application: Replacing an N-methyl or N-isopropyl group with N-cyclobutyl can improve potency by filling the hydrophobic pocket more effectively while maintaining a lower molecular weight than a phenyl group.

GPCR Ligands

In G-Protein Coupled Receptor (GPCR) antagonists, the cyclobutyl group is often used to restrict the conformation of flexible alkyl chains.

  • Case Study Logic: If a lead compound contains a flexible n-butyl chain that suffers from metabolic oxidation at the terminal carbon, replacing it with a cyclobutyl ring removes the terminal methyl group and sterically hinders the oxidative enzymes (CYP450), extending half-life (

    
    ) [3].
    
Data Comparison: Alkyl Substituents

The table below highlights why a medicinal chemist would select the cyclobutyl group over alternatives.

FeatureCyclopropylCyclobutyl IsopropylPhenyl
Shape Planar (2D)Puckered (3D) Rotating (3D)Planar (2D)
Lipophilicity (LogP) LowMedium MediumHigh
Metabolic Stability GoodExcellent Poor (Benzylic-like oxid.)Good
Rotational Freedom RigidRigid High (Entropic penalty)Rigid
Electronic Effect Electron DonatingNeutral Electron DonatingElectron Withdrawing

Safety, Handling, and Stability

Hydrazines are a class of compounds with significant safety risks. The dihydrochloride salt form mitigates volatility but retains toxicity hazards.

Hazard Identification
  • Toxicity: Hydrazines are suspected carcinogens and mutagens. Avoid all skin contact and inhalation.[2][3]

  • Reactivity: The free base is a strong reducing agent and can react violently with oxidizing agents.

  • Sensitization: Potential skin sensitizer; may cause allergic reaction.

Storage & Stability
  • Hygroscopic Nature: The dihydrochloride salt is hygroscopic.[4] Store in a desiccator or under inert gas (Argon/Nitrogen) at 2–8°C.

  • Shelf Life: Stable for >2 years if kept dry. Presence of moisture leads to hydrolysis and formation of sticky gums.

Disposal
  • Neutralization: Do not dispose of down the drain. Quench excess hydrazine reaction mixtures with dilute bleach (sodium hypochlorite) to oxidize the hydrazine to nitrogen gas before disposal, ensuring the reaction is controlled and ventilated.

References

  • Radboud University Repository. (2022). Cyclobutanes in Small-Molecule Drug Candidates. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2022). Enhanced Potency and Properties by Exploiting Substituted Oxetane as a Cyclobutane Bioisostere.[5][6] (Contextual comparison of cyclobutane properties). Retrieved from [Link]

  • National Institutes of Health (PubMed). (2022). Cyclobutanes in Small-Molecule Drug Candidates: Conformational Restriction and Metabolic Stability.[7] Retrieved from [Link]

  • PubChem. (2025).[8] Cyclobutylhydrazine dihydrochloride Compound Summary. Retrieved from [Link]

Sources

Foundational

Discovery and History of Cyclobutylhydrazine Dihydrochloride

This guide serves as a technical reference for Cyclobutylhydrazine Dihydrochloride , a specialized hydrazine derivative utilized primarily as a mechanistic probe in enzymology and a high-value intermediate in medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for Cyclobutylhydrazine Dihydrochloride , a specialized hydrazine derivative utilized primarily as a mechanistic probe in enzymology and a high-value intermediate in medicinal chemistry.

A Mechanistic Probe and Synthetic Scaffold

Executive Summary

Cyclobutylhydrazine dihydrochloride (CAS: 158001-21-9) is a hydrazine-based chemical entity featuring a cyclobutane ring. Historically, its significance emerged not as a standalone therapeutic, but as a "radical clock" probe designed to elucidate the catalytic mechanisms of oxidative enzymes, particularly Monoamine Oxidase (MAO) and Cytochrome P450 .

Unlike its faster analogue cyclopropylhydrazine, the cyclobutyl variant offers a slower ring-opening rate constant (


 at 25°C), allowing researchers to time the lifespan of radical intermediates within enzyme active sites. In modern drug development, it has transitioned into a key building block for Bruton’s Tyrosine Kinase (BTK)  inhibitors and other nitrogen-containing heterocycles.

Chemical Identity & Physicochemical Properties[1]

PropertyData
IUPAC Name Cyclobutylhydrazine dihydrochloride
CAS Number 158001-21-9 (HCl salt); 742673-64-9 (Free base)
Molecular Formula

Molecular Weight 159.06 g/mol
Appearance White to off-white crystalline solid
Solubility Highly soluble in water, DMSO, Methanol
Melting Point >200°C (decomposition)
Stability Hygroscopic; store under inert gas at 2-8°C

Historical Discovery & Mechanistic Context[3]

The discovery of cyclobutylhydrazine is inextricably linked to the "Golden Age" of mechanistic enzymology in the 1980s and 1990s. During this period, researchers like Richard B. Silverman and Keith U. Ingold were investigating how enzymes like Monoamine Oxidase (MAO) and Cytochrome P450 oxidize amines.

The "Radical Clock" Hypothesis

The central debate was whether these enzymes operated via a Single Electron Transfer (SET) mechanism (involving radical intermediates) or a direct nucleophilic/hydride transfer.

  • The Problem: Radical intermediates in enzyme pockets are often too short-lived to detect by EPR spectroscopy.

  • The Solution: Substrate analogues with "strained rings" (cyclopropyl, cyclobutyl) were synthesized. If a radical formed adjacent to the ring, the ring would open at a known, calibrated rate (

    
    ).[1]
    
  • The Role of Cyclobutylhydrazine: While cyclopropylamines open extremely fast (

    
    ), cyclobutylamines open much slower (
    
    
    
    ). Cyclobutylhydrazine was synthesized to probe reactions where the radical lifetime might be longer, or to act as a negative control where ring opening should not occur if the radical is short-lived.

Synthesis Protocol

Note: The following protocol is a standard reductive amination procedure adapted for high-purity synthesis.

Reaction Scheme

The synthesis is a two-step process starting from cyclobutanone.

Synthesis Sub1 Cyclobutanone (C4H6O) Inter1 Boc-Hydrazone Intermediate Sub1->Inter1 1. MeOH, Reflux 2. NaBH3CN (Reduction) Reag1 Boc-Hydrazine (H2N-NH-Boc) Reag1->Inter1 Prod Cyclobutylhydrazine Dihydrochloride Inter1->Prod 4M HCl / Dioxane (Deprotection)

Caption: Two-step synthesis via reductive amination and acid deprotection.

Detailed Methodology
Step 1: Formation of N-Boc-N'-cyclobutylhydrazine
  • Reagents: Cyclobutanone (1.0 eq), tert-Butyl carbazate (Boc-hydrazine, 1.0 eq).

  • Solvent: Methanol (anhydrous).

  • Procedure:

    • Dissolve cyclobutanone and Boc-hydrazine in MeOH.

    • Stir at reflux for 2 hours to form the hydrazone.

    • Cool to 0°C. Add Sodium Cyanoborohydride (

      
      , 1.5 eq) slowly.
      
    • Adjust pH to ~4-5 with acetic acid to catalyze reduction.

    • Stir at Room Temperature (RT) for 12 hours.

    • Workup: Quench with saturated

      
      , extract with Ethyl Acetate. Dry organic layer over 
      
      
      
      , filter, and concentrate.
Step 2: Deprotection to Dihydrochloride Salt
  • Reagents: Crude N-Boc intermediate from Step 1.

  • Solvent: 1,4-Dioxane (or Diethyl ether).

  • Acid: 4M HCl in Dioxane.

  • Procedure:

    • Dissolve the crude oil in dry 1,4-dioxane.

    • Add 4M HCl/Dioxane (5-10 eq) dropwise at 0°C.

    • Stir at RT for 4-6 hours. A white precipitate will form.

    • Isolation: Filter the solid under

      
       atmosphere (hygroscopic!). Wash with cold ether.
      
    • Yield: Typically 70-85% overall.

Mechanism of Action: Enzyme Inactivation

Cyclobutylhydrazine acts as a Mechanism-Based Inactivator (Suicide Substrate) . The inactivation proceeds via the formation of a reactive species within the active site that covalently binds to the enzyme cofactor (Flavin in MAO, Heme in P450).[2]

Mechanism Diagram

Mechanism Enz Enzyme Active Site (MAO-Flavin or P450-Heme) Step1 1e- Oxidation (SET) Enz->Step1 Sub Cyclobutylhydrazine Sub->Step1 Radical Diazene Radical Cation [R-NH-NH2]+. Step1->Radical Branch Radical->Branch PathA Path A: Direct Binding (No Ring Opening) Branch->PathA PathB Path B: Radical Clock (Ring Opening) Branch->PathB DeadEnz Irreversibly Inactivated Enzyme (Covalent Adduct) PathA->DeadEnz Fast Rebound OpenRad Primary Alkyl Radical (Ring Opened) PathB->OpenRad k = 4.6 x 10^3 s^-1 OpenRad->DeadEnz Alkylation of Cofactor

Caption: Kinetic partitioning between direct inactivation and ring-opening radical clock pathways.

Mechanistic Explanation
  • Oxidation: The enzyme oxidizes the hydrazine nitrogen, removing an electron to form a radical cation.

  • Deprotonation: Loss of a proton generates a carbon-centered radical at the

    
    -position (or nitrogen-centered radical which rearranges).
    
  • The Clock:

    • If the radical lifetime is short (

      
      ), it recombines with the enzyme cofactor before the ring opens. The cyclobutyl ring remains intact in the adduct.
      
    • If the radical lifetime is long (

      
      ), the strain in the cyclobutyl ring drives ring opening to a primary alkyl radical, which then attacks the enzyme.
      
  • Outcome: By analyzing the structure of the inactivated enzyme (intact vs. ring-opened adduct), researchers determine the rate of the enzymatic reaction step.

Applications in Drug Development

While historically a probe, Cyclobutylhydrazine is now a critical intermediate in the synthesis of:

  • BTK Inhibitors: Used to install the cyclobutyl moiety in kinase inhibitors for lymphoma and autoimmune diseases.

  • Antiviral Agents: Hydrazine linkers are often used in viral protease inhibitors.

  • Fragment-Based Drug Discovery (FBDD): The cyclobutyl group provides a rigid, lipophilic spacer that improves metabolic stability compared to linear alkyl chains.

References

  • Silverman, R. B. (1995). Mechanism-Based Enzyme Inactivation: Chemistry and Enzymology. Vol 1 & 2. CRC Press.
  • Newcomb, M., & Toy, P. H. (2000). Radical Clocks: Molecular Stopwatches for Timing Radical Reactions.[3] Accounts of Chemical Research, 33(6), 449–455. Link

  • ChemicalBook. (2025). 1-Cyclobutylhydrazine Hydrochloride Product Information. Link

  • PubChem. (2025). Cyclobutylhydrazine dihydrochloride (Compound Summary). National Library of Medicine. Link

  • Fitzpatrick, P. F. (2010). Oxidation of Amines by Flavoenzymes. Archives of Biochemistry and Biophysics, 493(1), 13-25. (Details on MAO radical mechanisms). Link

Sources

Exploratory

Unraveling the Reactivity of a Key Pharmaceutical Building Block: A Theoretical Guide to Cyclobutylhydrazine Dihydrochloride

Abstract Cyclobutylhydrazine and its dihydrochloride salt are emerging as pivotal intermediates in the synthesis of contemporary pharmaceuticals, notably in the development of targeted therapies such as Bruton's tyrosine...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Cyclobutylhydrazine and its dihydrochloride salt are emerging as pivotal intermediates in the synthesis of contemporary pharmaceuticals, notably in the development of targeted therapies such as Bruton's tyrosine kinase (BTK) inhibitors.[1] The unique conformational constraints and electronic properties imparted by the cyclobutane ring introduce a fascinating layer of complexity to the reactivity of the hydrazine moiety.[2] This guide provides a comprehensive theoretical framework for researchers, scientists, and drug development professionals to understand and predict the reactivity of Cyclobutylhydrazine dihydrochloride. By leveraging established computational chemistry methodologies, we will explore its structural nuances, decomposition pathways, and reactivity with common reagents, offering a roadmap for its effective utilization in synthetic chemistry and drug design.

Introduction: The Rising Significance of Cyclobutylhydrazine Dihydrochloride in Medicinal Chemistry

The incorporation of small, strained ring systems into drug candidates is a burgeoning strategy in medicinal chemistry to enhance potency, selectivity, and pharmacokinetic profiles. The cyclobutane motif, in particular, offers a three-dimensional scaffold that is underrepresented in current screening libraries, providing access to novel chemical space.[3] Unlike more planar structures, the puckered nature of the cyclobutane ring can enforce specific conformations on appended functional groups, leading to more favorable interactions with biological targets.[4]

Cyclobutylhydrazine dihydrochloride serves as a versatile building block, primarily utilized in the synthesis of hydrazones and other nitrogen-containing heterocycles.[2] Its application as a key intermediate in the synthesis of anti-cancer agents underscores its industrial relevance.[2] This guide will delve into the theoretical underpinnings of its reactivity, providing a predictive lens through which its synthetic applications can be optimized.

Structural and Electronic Landscape of Cyclobutylhydrazine Dihydrochloride

A foundational understanding of a molecule's three-dimensional structure and electron distribution is paramount to predicting its reactivity. For Cyclobutylhydrazine dihydrochloride, the interplay between the puckered cyclobutane ring and the protonated hydrazine moiety dictates its chemical behavior.

Conformational Analysis

The cyclobutane ring is not planar but exists in a dynamic equilibrium between puckered conformations to alleviate ring strain.[5] The substitution of a hydrazine group introduces further conformational complexity. Theoretical studies on substituted cyclobutane derivatives have demonstrated that the substituent's nature and position significantly influence the ring's puckering and the substituent's equatorial or axial preference.[6]

A robust theoretical approach to elucidating the conformational landscape of Cyclobutylhydrazine dihydrochloride involves a combination of computational methods.

Experimental Protocol: Conformational Search and Analysis

  • Initial Structure Generation: Generate a 3D structure of Cyclobutylhydrazine dihydrochloride using a molecular builder.

  • Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94) to identify low-energy conformers.

  • Quantum Mechanical Optimization: Subject the identified low-energy conformers to geometry optimization using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)). This level of theory has been successfully applied to study hydrazine derivatives.

  • Frequency Analysis: Perform a frequency calculation on the optimized geometries to confirm that they represent true energy minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy and Gibbs free energy).

  • Population Analysis: Calculate the Boltzmann population of each conformer at a given temperature to determine their relative abundance.

G A 3D Structure Generation B Conformational Search (Molecular Mechanics) A->B C Geometry Optimization (DFT) B->C D Frequency Analysis C->D E Boltzmann Population Analysis D->E F Relative Abundance of Conformers E->F

Caption: Workflow for theoretical conformational analysis.

Electronic Properties

The electronic properties of Cyclobutylhydrazine dihydrochloride, such as charge distribution, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential, are critical descriptors of its reactivity.

  • Protonation State: As a dihydrochloride salt, the hydrazine moiety is doubly protonated. This significantly alters its electronic character, rendering the nitrogen atoms electrophilic and influencing the acidity of the N-H protons.

  • Inductive Effect of the Cyclobutyl Group: The cyclobutyl group acts as an electron-donating group through an inductive effect, which can modulate the reactivity of the adjacent hydrazine.

  • Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions indicate the molecule's propensity to act as a nucleophile or electrophile, respectively. In the protonated form, the LUMO is expected to be localized on the hydrazine moiety, indicating its susceptibility to nucleophilic attack.

Theoretical Investigation of Reactivity

Computational chemistry provides a powerful toolkit to explore the reaction mechanisms and predict the reactivity of molecules. For Cyclobutylhydrazine dihydrochloride, we will focus on its potential decomposition pathways and its reactions with common nucleophiles and electrophiles.

Decomposition Pathways

Hydrazine derivatives can undergo decomposition through various mechanisms, often involving the cleavage of the N-N bond.[7] For 1,2-bis(sulfonyl)-1-alkylhydrazines, decomposition in aqueous solution follows first-order kinetics, generating nitrogen gas and other products.[8] While the decomposition of Cyclobutylhydrazine dihydrochloride is not explicitly detailed in the literature, theoretical calculations can elucidate plausible pathways.

Proposed Decomposition Mechanism:

A potential decomposition pathway could involve the initial deprotonation of the hydrazine moiety, followed by oxidation and subsequent N-N bond cleavage to release dinitrogen. The stability of the resulting cyclobutyl carbocation or radical would be a key factor in this process.

Computational Protocol: Elucidating Reaction Mechanisms

  • Reactant and Product Optimization: Optimize the geometries of the reactant (Cyclobutylhydrazine), proposed intermediates, and final products.

  • Transition State Search: Locate the transition state structure connecting the reactant and product (or intermediate) using methods like the synchronous transit-guided quasi-Newton (STQN) method.

  • Intrinsic Reaction Coordinate (IRC) Calculation: Perform an IRC calculation to verify that the located transition state connects the desired reactant and product.

  • Activation Energy Calculation: Calculate the activation energy as the energy difference between the transition state and the reactant.

G A Reactant & Product Geometry Optimization B Transition State Search A->B C IRC Calculation B->C D Activation Energy Calculation C->D E Reaction Pathway Elucidation D->E

Caption: Computational workflow for reaction mechanism studies.

Reactivity with Electrophiles and Nucleophiles

The synthetic utility of Cyclobutylhydrazine dihydrochloride lies in its reactions with various reagents.

  • Nucleophilic Character: In its deprotonated (free base) form, the terminal nitrogen of cyclobutylhydrazine is nucleophilic and will readily react with electrophiles such as aldehydes and ketones to form hydrazones. The kinetics of reactions of hydrazines with electrophiles have been studied, and they generally do not exhibit an enhanced nucleophilicity (α-effect) compared to primary amines.[9]

  • Electrophilic Character: As the dihydrochloride salt, the protonated hydrazine moiety is electrophilic. Stronger nucleophiles could potentially displace one of the amino groups, although this is less common. More likely, the molecule will act as a proton donor.

Table 1: Predicted Reactivity of Cyclobutylhydrazine

Reagent TypePredicted Reactivity of Free BasePredicted Reactivity of Dihydrochloride Salt
Electrophiles High (e.g., formation of hydrazones with aldehydes/ketones)Low
Nucleophiles LowModerate (as a proton donor)
Oxidizing Agents High (potential for N-N bond cleavage)Moderate
Reducing Agents LowHigh (reduction of protonated form)

Practical Implications for Drug Development

The theoretical insights into the reactivity of Cyclobutylhydrazine dihydrochloride have direct implications for its application in drug discovery and development.

  • Reaction Optimization: Understanding the conformational preferences and electronic properties can aid in optimizing reaction conditions for hydrazone formation or other coupling reactions, leading to higher yields and fewer byproducts.

  • Analogue Synthesis: The computational models can be extended to predict the reactivity of substituted cyclobutylhydrazine derivatives, facilitating the design and synthesis of novel analogues with desired properties.

  • Stability Assessment: Predicting potential decomposition pathways is crucial for assessing the chemical stability of drug candidates containing the cyclobutylhydrazine moiety, a critical aspect of preclinical development.

Conclusion

This technical guide has outlined a comprehensive theoretical framework for understanding the reactivity of Cyclobutylhydrazine dihydrochloride. By employing a synergistic approach of conformational analysis, electronic structure calculations, and reaction mechanism elucidation, researchers can gain valuable predictive insights into the behavior of this important pharmaceutical intermediate. The methodologies described herein provide a robust platform for guiding synthetic strategies, optimizing reaction conditions, and ultimately accelerating the drug development process. The unique structural and electronic features of cyclobutyl-containing compounds continue to offer exciting opportunities for the design of novel therapeutics.[4]

References

  • Chem-Impex. 1-Cyclobutylhydrazine dihydrochloride. [Link]

  • PubChem. Chlorhexidine Hydrochloride. [Link]

  • Wikipedia. Cyclobutane. [Link]

  • PubChem. Cyclopentylhydrazine hydrochloride. [Link]

  • PubChem. Cyclobutylhydrazine--hydrogen chloride (1/1). [Link]

  • ResearchGate. Studies on the Mechanism of Decomposition and Structural Factors Affecting the Aqueous Stability of 1,2-Bis(sulfonyl)-1-alkylhydrazines. [Link]

  • Moroccan Journal of Chemistry. Experimental and Theoretical Study on Hydrazine Derivatives: Structural, Electronic, and Reactivity Analysis. [Link]

  • PubMed. Reactivity of electrophilic cyclopropanes. [Link]

  • The Journal of Organic Chemistry. Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. [Link]

  • PubMed Central. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. [Link]

  • ResearchGate. Experimental and Theoretical Study on Hydrazine Derivatives: Structural, Electronic, and Reactivity Analysis | Request PDF. [Link]

  • ResearchGate. The application of cyclobutane derivatives in organic synthesis. [Link]

  • MDPI. Insights into the Reaction Kinetics of Hydrazine-Based Fuels: A Comprehensive Review of Theoretical and Experimental Methods. [Link]

  • PubMed. Cyclodextrin-Based Molecular Accessories for Drug Discovery and Drug Delivery. [Link]

  • PubMed Central. Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. [Link]

  • ResearchGate. Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities. [Link]

Sources

Foundational

Technical Whitepaper: Stability Profiling and Lifecycle Management of Cyclobutylhydrazine Dihydrochloride

Executive Summary Cyclobutylhydrazine dihydrochloride is a critical heterocyclic building block, widely utilized in the synthesis of pharmaceutical intermediates, particularly for Bruton’s Tyrosine Kinase (BTK) inhibitor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclobutylhydrazine dihydrochloride is a critical heterocyclic building block, widely utilized in the synthesis of pharmaceutical intermediates, particularly for Bruton’s Tyrosine Kinase (BTK) inhibitors and other oncology targets. While the dihydrochloride salt form offers significantly improved stability over its free base counterpart, it remains highly susceptible to hygroscopic degradation and oxidative deamination.

This technical guide provides a rigorous, field-proven framework for the storage, handling, and quality control of this compound. Failure to adhere to these protocols typically results in the formation of hydrazones or azo-dimers, compromising downstream synthetic yields and introducing genotoxic impurities.

Part 1: Physicochemical Profile & Vulnerabilities[1]

To manage stability, one must understand the molecular vulnerabilities. Cyclobutylhydrazine consists of a hydrazine moiety (


) attached to a strained cyclobutane ring.[1]
Chemical Identity
PropertyDetail
Chemical Name Cyclobutylhydrazine dihydrochloride
CAS Number 1156980-49-2 (Dihydrochloride)
Molecular Formula

Molecular Weight 159.06 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in water, methanol; insoluble in non-polar solvents (Hexane, Toluene)
The "Salt Shield" Mechanism

The free base of cyclobutylhydrazine is a liquid prone to rapid autoxidation. The dihydrochloride salt stabilizes the molecule by protonating both nitrogen atoms (


). This protonation creates a significant energy barrier against oxidation by withdrawing electron density from the nitrogen lone pairs, rendering them less nucleophilic and less reactive toward atmospheric oxygen.

Critical Vulnerability: This protection is strictly dependent on the crystal lattice integrity. If the salt absorbs moisture (hygroscopicity), the crystal lattice dissolves, increasing the mobility of the ions and allowing equilibrium shifts that can expose the free base species to oxidation.

Part 2: Degradation Mechanisms

Understanding the failure mode is essential for prevention. The degradation of Cyclobutylhydrazine Dihydrochloride follows a specific causality chain: Moisture Ingress


 Hydrolysis/Dissociation 

Oxidation.
Degradation Pathway Diagram

DegradationPathway Salt Cyclobutylhydrazine Dihydrochloride (Solid) Solvated Solvated Ions (R-NH-NH2 + 2H+ + 2Cl-) Salt->Solvated Hygroscopic Dissolution Moisture Moisture (H2O) Moisture->Solvated FreeBase Transient Free Base (R-NH-NH2) Solvated->FreeBase Equilibrium Shift Azo Azo-Cyclobutane (R-N=N-H) FreeBase->Azo Oxidation Oxygen Atmospheric O2 Oxygen->Azo Decomp Decomposition Products (Cyclobutene + N2) Azo->Decomp N2 Elimination (Ring Strain Release)

Figure 1: The degradation cascade. Note that the cyclobutane ring strain (~26 kcal/mol) accelerates the final decomposition once the stabilizing hydrazine structure is compromised.

Key Degradation Products
  • Oxidative Dimers: Formation of azo compounds (

    
    ) which are often colored (yellow/orange).
    
  • Hydrazones: If acetone or aldehydes are present in the environment (even trace amounts in solvents), the hydrazine will react rapidly to form hydrazones.

  • Ring Opening: Under extreme oxidative stress, the cyclobutyl ring can cleave, though this is secondary to nitrogen oxidation.

Part 3: Storage & Handling Protocols[4]

The following protocols are non-negotiable for maintaining purity >98% over 12 months.

The "Inert Chain of Custody"
ParameterSpecificationCausality
Temperature 2°C to 8°C (Short term) -20°C (Long term > 3 months)Retards the kinetics of autoxidation and hydrolysis.
Atmosphere Argon or Nitrogen (Headspace)Displaces oxygen. Argon is preferred as it is heavier than air and "blankets" the solid.
Container Amber Glass Vial with PTFE-lined cap Amber glass blocks UV (which catalyzes N-N cleavage). PTFE prevents moisture diffusion better than polyethylene.
Desiccant Silica Gel or Molecular Sieves (in secondary container)Active scavenging of humidity is required due to the salt's hygroscopicity.
Handling Workflow

Rule: Never open the stock container in a humid atmosphere (>40% RH).

HandlingWorkflow Start Remove from Cold Storage (-20°C) Equilibration Equilibrate to Room Temp (Unopened, 30 mins) Start->Equilibration Prevents condensation on solid Environment Transfer to Inert Environment (Glovebox or N2 Bag) Equilibration->Environment Weighing Weigh Aliquot (Anti-static gun recommended) Environment->Weighing Reseal Purge Headspace (Ar) & Reseal with Parafilm Weighing->Reseal Return Return to Cold Storage Reseal->Return

Figure 2: Standard Operating Procedure (SOP) for handling hygroscopic hydrazine salts.

Part 4: Quality Control & Re-test Protocols

Hydrazines lack strong UV chromophores, making standard HPLC (UV 254nm) ineffective for direct purity assessment.

Visual Inspection (First Line of Defense)
  • Pass: White, free-flowing crystals.

  • Fail: Yellow/Orange discoloration (oxidation), clumping or liquefaction (hydrolysis).

Analytical Method: Derivatization HPLC

To accurately quantify cyclobutylhydrazine, it must be derivatized to a UV-active species.

Protocol:

  • Reagent: 4-Nitrobenzaldehyde (in excess).

  • Reaction: Mix sample with reagent in Acetonitrile/Water (buffered to pH 4-5) for 30 mins.

  • Mechanism:

    
    .
    
  • Detection: The resulting hydrazone has strong absorbance at ~300-350 nm.

HPLC Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 mins.

  • Detection: UV @ 320 nm (specific to the hydrazone).

Salt Content Verification (Titration)

To ensure the stoichiometry is correct (dihydrochloride vs monohydrochloride):

  • Method: Argentometric Titration (

    
    ).
    
  • Indicator: Potassium Chromate (Mohr method) or Potentiometric endpoint.

  • Target: ~44.6% Chloride content by mass for Dihydrochloride (

    
    ).
    

Part 5: Safety & Emergency

Hazard Class: Acute Toxic (Oral/Inhalation), Skin Irritant.

  • Genotoxicity: Hydrazines are known alkylating agents. Treat as a potential carcinogen.[1]

  • Neutralization: In case of spill, treat with dilute hypochlorite (bleach) solution to oxidize the hydrazine to nitrogen gas (in a ventilated hood), but be aware this reaction is exothermic.

References

  • Chemical Identity & Properties

    • Cyclobutylhydrazine dihydrochloride Product Entry. ChemicalBook. Retrieved from

    • Hydrazine Dihydrochloride Safety Data Sheet. Sigma-Aldrich.[2] Retrieved from

  • Analytical Methodology

    • Smolenkov, A. D. (2012).[3] Chromatographic methods of determining hydrazine and its polar derivatives. Russian Journal of General Chemistry. Retrieved from

    • NIOSH Manual of Analytical Methods (NMAM). Method 3503: Hydrazine.[3][2][4] Centers for Disease Control and Prevention. Retrieved from

  • Hydrazines and Hydrazine Derivatives. Ullmann's Encyclopedia of Industrial Chemistry.

Sources

Exploratory

Technical Guide: Sourcing and Validating Cyclobutylhydrazine Dihydrochloride

Executive Summary Cyclobutylhydrazine dihydrochloride (CAS: 1156980-49-2) is a specialized alkyl hydrazine building block employed primarily in the synthesis of nitrogen-containing heterocycles, including pyrazoles and t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclobutylhydrazine dihydrochloride (CAS: 1156980-49-2) is a specialized alkyl hydrazine building block employed primarily in the synthesis of nitrogen-containing heterocycles, including pyrazoles and triazoles, which are frequent pharmacophores in kinase inhibitors (e.g., BTK inhibitors).[1][2]

Unlike its free base counterpart, the dihydrochloride salt offers enhanced thermal stability and reduced volatility, making it the preferred form for storage and solid-phase handling. However, its hygroscopic nature and the potential for salt stoichiometry variation (monohydrochloride vs. dihydrochloride) present specific challenges in procurement and quality control. This guide outlines a self-validating sourcing strategy, ensuring researchers secure high-fidelity starting materials for drug development campaigns.

Part 1: Chemical Dossier & Technical Specifications

Before engaging suppliers, it is critical to define the exact chemical entity to avoid ambiguity with the free base or monohydrochloride forms.

PropertySpecification
Chemical Name Cyclobutylhydrazine dihydrochloride
CAS Number 1156980-49-2 (Specific to 2HCl salt)
Alternative CAS 742673-64-9 (Free base); 158001-21-9 (Ambiguous/HCl)
Molecular Formula C₄H₁₀N₂[1][3][4][5] · 2HCl
Molecular Weight 159.06 g/mol
Appearance White to off-white crystalline solid
Solubility Highly soluble in water, DMSO, Methanol
Storage 2–8°C (Hygroscopic; store under inert gas)
Key Impurities Cyclobutanone (starting material), Hydrazine (genotoxic), Monohydrochloride salt

Part 2: Strategic Procurement & Supplier Selection

Sourcing alkyl hydrazines requires a defensive procurement strategy. The primary risk is receiving a material that has degraded to the monohydrochloride or oxidized due to improper storage.

The Salt Stoichiometry Trap

Suppliers may list "Cyclobutylhydrazine HCl" without specifying the stoichiometry.

  • Risk: Using a monohydrochloride (1:1) instead of dihydrochloride (1:2) changes the molecular weight calculation by ~36.5 g/mol , leading to incorrect molar equivalents in synthesis and potential reaction failure.

  • Mitigation: Explicitly request the dihydrochloride and verify the chloride content or proton stoichiometry via NMR upon receipt.

Procurement Decision Logic

Use the following workflow to evaluate potential suppliers.

ProcurementLogic start Identify Supplier check_cas Check CAS (Must be 1156980-49-2) start->check_cas check_purity Purity Claim >95%? check_cas->check_purity request_data Request Batch CoA & H-NMR check_purity->request_data analyze_nmr Analyze NMR Data: Check Integral Ratio (Cyclobutyl : H2O/Salt) request_data->analyze_nmr decision_salt Is it 2HCl? analyze_nmr->decision_salt approve Approve Purchase decision_salt->approve Yes reject Reject / Find New Source decision_salt->reject No (Ambiguous)

Figure 1: Decision logic for vetting suppliers of Cyclobutylhydrazine Dihydrochloride.

Part 3: Quality Control & Validation Protocols

Upon receipt, do not assume the label is accurate. Alkyl hydrazines lack a strong UV chromophore, making standard UV-HPLC detection unreliable without derivatization.

Protocol A: Structural Verification via ¹H-NMR

This is the most reliable method to confirm identity and salt stoichiometry.

Methodology:

  • Solvent: Dissolve ~10 mg in DMSO-d₆ (D₂O can cause proton exchange, obscuring ammonium protons).

  • Key Signals:

    • Cyclobutyl Methine: Multiplet at δ ~3.5–3.8 ppm (1H).

    • Cyclobutyl Methylene: Multiplets at δ ~1.7–2.3 ppm (6H).

    • Hydrazine Protons: Broad singlets (exchangeable). In DMSO-d₆, the -NH-NH₂·2HCl protons often appear as very broad signals downfield (δ 8.0–10.0 ppm).

  • Validation Criteria: Integration of the cyclobutyl ring protons must match the expected 1:2:4 ratio relative to the methine.

Protocol B: Purity Analysis (Derivatization HPLC)

Direct UV detection at 210 nm is prone to noise from buffer salts. To accurately quantify purity and detect free hydrazine impurities, derivatization with an aldehyde is recommended.

Derivatization Reagent: 4-Nitrobenzaldehyde (forms a hydrazone with strong UV absorbance).

Workflow:

  • Sample Prep: Dissolve sample in Methanol/Water (1:1).

  • Reaction: Add 1.5 eq of 4-Nitrobenzaldehyde. Heat at 50°C for 30 mins.

  • HPLC Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

    • Gradient: 5% B to 95% B over 15 mins.

    • Detection: UV at 320 nm (specific to the nitrophenylhydrazone).

  • Result: The cyclobutyl-hydrazone will elute distinct from the excess reagent and any methyl-hydrazine or free hydrazine impurities.

QCWorkflow cluster_0 Phase 1: Identity cluster_1 Phase 2: Purity sample Sample Receipt nmr 1H-NMR (DMSO-d6) sample->nmr stoich_check Confirm 2HCl Stoichiometry nmr->stoich_check deriv Derivatization (4-Nitrobenzaldehyde) stoich_check->deriv Pass hplc HPLC-UV (320 nm) deriv->hplc data Purity >95%? hplc->data Release Release data->Release Yes Quuarantine Quuarantine data->Quuarantine No

Figure 2: Quality Control workflow for incoming Cyclobutylhydrazine Dihydrochloride.

Part 4: Handling, Safety, and Stability

Stability Profile
  • Hygroscopicity: The dihydrochloride salt is hygroscopic. Exposure to ambient moisture will lead to deliquescence, making accurate weighing impossible and potentially accelerating hydrolysis.

  • Thermal: Stable at room temperature for short periods, but long-term storage must be at 2–8°C or -20°C .

Safety Considerations (EHS)

Alkyl hydrazines are potent alkylating agents and suspected carcinogens.

  • Engineering Controls: Handle strictly inside a chemical fume hood.

  • PPE: Nitrile gloves (double gloving recommended), safety glasses, and lab coat.

  • Decontamination: Spills should be treated with dilute bleach (sodium hypochlorite) to oxidize the hydrazine moiety to nitrogen gas before disposal.

References

  • National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 19432792, Cyclobutylhydrazine hydrochloride. Retrieved from [Link]

  • Smolenkov, A. D. (2012).[6] Chromatographic methods of determining hydrazine and its polar derivatives. Review Journal of Chemistry. Retrieved from [Link]

Sources

Foundational

The In-Depth Technical Guide to Enzyme Inhibition Studies with Cyclobutylhydrazine Dihydrochloride

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting enzyme inhibition studies with cyclobutylhydrazine dihydrochloride. Given the compound's emergin...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting enzyme inhibition studies with cyclobutylhydrazine dihydrochloride. Given the compound's emerging role in pharmaceutical synthesis, particularly in oncology, a thorough understanding of its potential interactions with enzymatic targets is crucial. This document offers field-proven insights and detailed methodologies to characterize its inhibitory profile.

Part 1: Foundational Understanding of Cyclobutylhydrazine Dihydrochloride and Enzyme Inhibition

Cyclobutylhydrazine dihydrochloride is a versatile chemical intermediate utilized in the synthesis of novel therapeutic agents.[1] Its unique cyclobutyl moiety can influence its reactivity and potential as a building block in drug design.[1] While specific enzyme targets for cyclobutylhydrazine dihydrochloride are not extensively documented in publicly available literature, the broader class of hydrazine derivatives is well-known for its enzyme inhibitory activity.[2] Hydrazines have been identified as inhibitors of enzymes such as monoamine oxidases (MAOs) and lysyl oxidases.[2]

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. They can be broadly classified as reversible or irreversible. Reversible inhibitors bind non-covalently and can be displaced, while irreversible inhibitors typically form a covalent bond with the enzyme, leading to permanent inactivation.[2] Understanding the type of inhibition—competitive, non-competitive, or uncompetitive—is critical for elucidating the inhibitor's mechanism of action.[3][4]

The Significance of the Hydrazine Moiety

The hydrazine group (-NH-NH2) is a key pharmacophore in many enzyme inhibitors. It can act as a nucleophile and participate in various reactions within an enzyme's active site. For instance, some hydrazine-based drugs cause irreversible inhibition by forming a covalent bond with enzyme cofactors like flavin adenine dinucleotide (FAD).[2]

The Role of the Cyclobutyl Group

The cyclobutane ring in cyclobutylhydrazine dihydrochloride is a notable structural feature. Cyclobutane-containing compounds are increasingly utilized in medicinal chemistry to introduce conformational constraints, enhance metabolic stability, and improve binding affinity to biological targets.[5] The puckered structure of the cyclobutane ring can influence how the molecule fits into an enzyme's binding pocket.[5]

Part 2: A Strategic Approach to Studying a Novel Inhibitor

Given the limited specific data on cyclobutylhydrazine dihydrochloride's enzyme targets, a systematic approach to its characterization is essential. The following workflow outlines the key stages of an investigation into its inhibitory properties.

Inhibition_Study_Workflow Target_Selection Target Enzyme Selection Initial_Screening Initial Screening Assay Target_Selection->Initial_Screening Hypothesis-driven or Broad Panel Dose_Response Dose-Response and IC50 Determination Initial_Screening->Dose_Response Identified 'Hit' Mechanism_Study Mechanism of Action Studies Dose_Response->Mechanism_Study Confirmed Activity Reversibility Reversibility Assays Mechanism_Study->Reversibility Kinetic Characterization Data_Analysis Data Analysis and Interpretation Reversibility->Data_Analysis Complete Profile

Caption: A strategic workflow for the characterization of a novel enzyme inhibitor.

Part 3: Detailed Experimental Protocols

The following protocols are designed to be adaptable for the study of cyclobutylhydrazine dihydrochloride against a range of potential enzyme targets.

Protocol for In-Vitro Monoamine Oxidase (MAO) Inhibition Assay

This protocol is based on a fluorometric method that detects the hydrogen peroxide produced during the oxidative deamination of a substrate by MAO.

Materials:

  • Human recombinant MAO-A and MAO-B enzymes

  • Cyclobutylhydrazine dihydrochloride

  • Amplex® Red reagent

  • Horseradish peroxidase (HRP)

  • MAO substrate (e.g., p-tyramine)

  • Phosphate buffer (e.g., 50 mM, pH 7.4)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of cyclobutylhydrazine dihydrochloride in a suitable solvent (e.g., water or DMSO).

    • Prepare working solutions of the inhibitor at various concentrations.

    • Prepare a working solution of the MAO substrate.

    • Prepare a detection solution containing Amplex® Red and HRP in phosphate buffer.

  • Assay Protocol:

    • Add a small volume of the enzyme solution (MAO-A or MAO-B) to the wells of the 96-well plate.

    • Add the cyclobutylhydrazine dihydrochloride solutions at different concentrations to the respective wells. Include a control with no inhibitor.

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding.

    • Initiate the enzymatic reaction by adding the MAO substrate.

    • Immediately add the Amplex® Red/HRP detection solution.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530-560 nm excitation and ~590 nm emission) over time.

  • Data Analysis:

    • Calculate the rate of reaction from the linear portion of the fluorescence versus time curve.

    • Determine the percent inhibition for each concentration of cyclobutylhydrazine dihydrochloride relative to the no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable equation to determine the IC50 value.

Protocol for In-Vitro Lysyl Oxidase (LOX) Inhibition Assay

This protocol also utilizes a fluorometric assay to measure hydrogen peroxide production.

Materials:

  • Recombinant human lysyl oxidase (LOX)

  • Cyclobutylhydrazine dihydrochloride

  • LOX substrate (e.g., a synthetic peptide or protein)

  • Amplex® Red reagent

  • Horseradish peroxidase (HRP)

  • Assay buffer (e.g., Tris-HCl, pH 7.8)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare stock and working solutions of cyclobutylhydrazine dihydrochloride.

    • Prepare the LOX substrate solution.

    • Prepare the Amplex® Red/HRP detection solution.

  • Assay Protocol:

    • Add the LOX enzyme solution to the wells.

    • Add the inhibitor solutions at various concentrations.

    • Pre-incubate the enzyme and inhibitor.

    • Start the reaction by adding the LOX substrate.

    • Add the detection solution.

    • Monitor the increase in fluorescence over time.

  • Data Analysis:

    • Calculate reaction rates and percent inhibition.

    • Determine the IC50 value by plotting percent inhibition versus inhibitor concentration.

Part 4: Determining the Mechanism of Inhibition

Once the inhibitory activity of cyclobutylhydrazine dihydrochloride is confirmed, the next crucial step is to elucidate its mechanism of action.

Kinetic Studies to Differentiate Inhibition Types

By measuring the enzyme's reaction rate at various substrate and inhibitor concentrations, you can determine the type of reversible inhibition.

Inhibition_Types cluster_competitive Competitive cluster_noncompetitive Non-competitive cluster_uncompetitive Uncompetitive C_E Enzyme (E) C_ES ES Complex C_E->C_ES binds S C_EI EI Complex C_E->C_EI binds I C_I Inhibitor (I) C_S Substrate (S) C_ES->C_E releases Product NC_E Enzyme (E) NC_ES ES Complex NC_E->NC_ES NC_EI EI Complex NC_E->NC_EI NC_ES->NC_E NC_ESI ESI Complex NC_ES->NC_ESI NC_EI->NC_ESI UC_E Enzyme (E) UC_ES ES Complex UC_E->UC_ES UC_ES->UC_E UC_ESI ESI Complex UC_ES->UC_ESI binds I

Caption: Simplified binding schemes for different types of reversible enzyme inhibition.

The data from these kinetic studies can be visualized using Michaelis-Menten and Lineweaver-Burk plots to distinguish between competitive, non-competitive, and uncompetitive inhibition.[6]

Investigating Irreversible Inhibition

Hydrazine derivatives are known to act as irreversible inhibitors.[2] To determine if cyclobutylhydrazine dihydrochloride acts irreversibly, a dialysis or a jump-dilution experiment can be performed. If the enzyme activity is not restored after the removal of the inhibitor, it suggests irreversible binding.

Part 5: Data Presentation and Interpretation

Clear and concise presentation of data is paramount in enzyme inhibition studies.

IC50 Determination Table

The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the potency of an inhibitor. Results should be tabulated for clarity.

Enzyme TargetCyclobutylhydrazine dihydrochloride IC50 (µM)
MAO-AExperimental Value
MAO-BExperimental Value
Lysyl OxidaseExperimental Value
Other Potential TargetsExperimental Value
Kinetic Parameters Table

For reversible inhibitors, the inhibition constant (Ki) and the type of inhibition should be reported.

Enzyme TargetInhibition TypeKi (µM)
Identified Target 1e.g., CompetitiveExperimental Value
Identified Target 2e.g., Non-competitiveExperimental Value

Part 6: Safety and Handling

Cyclobutylhydrazine dihydrochloride should be handled with appropriate safety precautions. Refer to the Material Safety Data Sheet (MSDS) for detailed information on its toxicity, handling, and storage.[7] As with many hydrazine derivatives, it may be toxic if swallowed, in contact with skin, or if inhaled.[8] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times.

Conclusion

While specific enzyme targets and the inhibitory profile of cyclobutylhydrazine dihydrochloride are yet to be fully elucidated, this guide provides a robust framework for its systematic investigation. By employing the detailed protocols and strategic workflows outlined herein, researchers can effectively characterize its potential as an enzyme inhibitor, contributing valuable knowledge to the fields of drug discovery and development.

References

  • Chemical Properties and Biological Activities of Cyclopentenediones: A Review. ResearchGate. [Link]

  • Structural and Mechanistic Characterization of Mycobacterium tuberculosis TrxR Inhibition by Glutathione-Coated Gold Nanocluster. MDPI. [Link]

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing. [Link]

  • Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. PMC - NIH. [Link]

  • Acylhydrazones and Their Biological Activity: A Review. MDPI. [Link]

  • Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. PMC - NIH. [Link]

  • Biochemistry | Enzyme Inhibition. YouTube. [Link]

  • Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal. [Link]

  • Cyclobutylhydrazine--hydrogen chloride (1/1) | C4H11ClN2 | CID 19432792. PubChem. [Link]

  • 5.4: Enzyme Inhibition. Chemistry LibreTexts. [Link]

  • Example Pathview graphs: (a) Graphviz view on a canonical signaling... ResearchGate. [Link]

  • Structural Characterization of Inhibitors with Selectivity against Members of a Homologous Enzyme Family. PMC - PubMed Central. [Link]

  • (PDF) Synthesis, Crystal structure investigation and Computational approach to discover potential hydrazide derivatives as potent inhibitor of COX-2 enzyme. ResearchGate. [Link]

  • (Cyclobutylmethyl)hydrazine dihydrochloride, PK01346E-2, 2023/6/2. KISHIDA CHEMICAL CO., LTD. [Link]

  • DOT Language. Graphviz. [Link]

  • Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives. PMC - NIH. [Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates. PMC - PubMed Central. [Link]

  • Interactive Visualization of Metabolic Pathways. [Link]

  • Synthesis, Biological Evaluation, and Computational Analysis of 1,4-Naphthoquinone Derivatives as Inhibitors of the Sodium-Dependent NADH:Ubiquinone Oxidoreductase (NQR) in Vibrio cholerae. MDPI. [Link]

  • Enzyme inhibition and kinetics graphs (article). Khan Academy. [Link]

  • Create a Flowchart using Graphviz Dot. Medium. [Link]

  • Recent advances on discovery of enzyme inhibitors from natural products using bioactivity screening. ResearchGate. [Link]

  • A graphical method for determining inhibition parameters for partial and complete inhibitors. [Link]

  • Building diagrams using graphviz. Chad's Blog. [Link]

  • Graph Models for Biological Pathway Visualization: State of the Art and Future Challenges. ResearchGate. [Link]

  • Enzyme Inhibition - Types of Inhibition. TeachMePhysiology. [Link]

  • A graph layout algorithm for drawing metabolic pathways. SciSpace. [Link]

  • Graphviz and dot: Generating Diagrams with Code. YouTube. [Link]

  • Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. La Trobe University. [Link]

  • Cytoscape: An Open Source Platform for Complex Network Analysis and Visualization. [Link]

  • Creating Software Engineering Flow Charts with Graphviz Dot. Joel Dare. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Hydrazones using Cyclobutylhydrazine Dihydrochloride

Executive Summary This application note details the protocol for synthesizing cyclobutyl hydrazones using Cyclobutylhydrazine dihydrochloride as a primary building block. The cyclobutyl moiety is an increasingly privileg...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for synthesizing cyclobutyl hydrazones using Cyclobutylhydrazine dihydrochloride as a primary building block. The cyclobutyl moiety is an increasingly privileged scaffold in medicinal chemistry, offering a strategy to "escape from flatland" by introducing metabolic stability and specific conformational restriction without the steric bulk of larger cycloalkanes.

This guide addresses the specific challenge of using the dihydrochloride salt form (2HCl), which offers superior shelf-stability compared to the free base but requires precise buffering conditions to liberate the nucleophilic hydrazine species in situ without inhibiting the acid-catalyzed condensation mechanism.

Chemical Profile & Handling

Cyclobutylhydrazine dihydrochloride is a hygroscopic, white crystalline solid. Unlike its free base counterpart, which is prone to oxidation and volatility, the dihydrochloride salt is stable but highly acidic.

Table 1: Compound Specifications
PropertySpecification
Chemical Name Cyclobutylhydrazine dihydrochloride
CAS Number 1156980-49-2 (or 158001-21-9)
Molecular Formula C₄H₁₀N₂[1][2][3][4][5] · 2HCl
Molecular Weight 159.06 g/mol
Appearance White to off-white solid
Solubility Highly soluble in Water, Methanol; Sparingly soluble in EtOH
Storage 2–8°C, Desiccated (Hygroscopic)
Handling Toxic/Irritant. Use fume hood. Avoid contact with skin/eyes.

Mechanistic Principles

The formation of hydrazones from hydrazine salts is a delicate balance of pH.

  • Liberation: The hydrazine nitrogen must be deprotonated (neutral) to act as a nucleophile.

  • Activation: The carbonyl oxygen of the aldehyde/ketone must be protonated (or hydrogen-bonded) to increase electrophilicity.

  • Dehydration: The intermediate carbinolamine must lose water to form the C=N bond.

Using the dihydrochloride salt presents a specific challenge: the solution is initially too acidic (


), protonating the hydrazine completely and rendering it non-nucleophilic. Adding strong base (e.g., NaOH) can raise the pH too high (

), deactivating the carbonyl electrophile.

The Solution: Use a buffering base like Sodium Acetate (NaOAc) . It neutralizes the HCl to form acetic acid, creating a buffer system (pH ~4.5–5.0) that is ideal for both nucleophilic attack and acid-catalyzed dehydration.

Figure 1: Reaction Mechanism & Pathway

Hydrazone_Mechanism cluster_inputs Reagents cluster_process Reaction Steps Salt Cyclobutylhydrazine 2HCl FreeBase Free Hydrazine Generation Salt->FreeBase Deprotonation Base Sodium Acetate (Buffer) Base->FreeBase Ketone Aldehyde/Ketone (Electrophile) Attack Nucleophilic Attack Ketone->Attack FreeBase->Attack Carbinol Carbinolamine Intermediate Attack->Carbinol Dehydration Acid-Catalyzed Dehydration (-H2O) Carbinol->Dehydration Product Cyclobutyl Hydrazone Dehydration->Product

Caption: Mechanism of buffered hydrazone formation. Sodium acetate acts as a proton sponge, liberating the hydrazine while maintaining sufficient acidity for dehydration.

Experimental Protocol

Method A: Standard Thermal Condensation (Recommended)

This method is robust for most aromatic aldehydes and aliphatic ketones.

Reagents:

  • Cyclobutylhydrazine dihydrochloride (1.0 equiv)

  • Aldehyde/Ketone (1.0 – 1.1 equiv)[4]

  • Sodium Acetate Trihydrate (2.2 – 2.5 equiv)

  • Solvent: Ethanol (EtOH) or Methanol (MeOH) [Grade: ACS Reagent]

Step-by-Step Procedure:

  • Buffer Preparation: In a round-bottom flask, dissolve Sodium Acetate (2.2 equiv) in the minimum amount of water required for dissolution (e.g., 1–2 mL per mmol).

  • Salt Neutralization: Add Cyclobutylhydrazine dihydrochloride (1.0 equiv) to the aqueous acetate solution. Stir for 5–10 minutes. Note: The solution may become slightly warm.

  • Solvent Addition: Dilute the mixture with Ethanol (approx. 5–10 mL per mmol of substrate).

  • Substrate Addition: Add the Aldehyde/Ketone (1.0 equiv) dropwise.

    • Tip: If the carbonyl substrate is insoluble in EtOH, dissolve it in a minimal amount of THF or DCM before addition.

  • Reflux: Equip with a reflux condenser and heat the mixture to reflux (78°C for EtOH) for 2–6 hours .

    • Monitoring: Monitor by TLC or LC-MS. Hydrazones typically show a significant UV shift compared to the starting carbonyl.

  • Workup:

    • Scenario A (Precipitate): If the product precipitates upon cooling, filter the solid, wash with cold water (to remove NaCl/NaOAc), then cold EtOH.

    • Scenario B (Soluble): If no precipitate forms, evaporate the solvent under reduced pressure. Resuspend the residue in EtOAc/Water. Extract the organic layer, wash with Brine, dry over Na₂SO₄, and concentrate.

Method B: Microwave-Assisted Synthesis (High Throughput)

Ideal for sterically hindered ketones or electron-rich aldehydes that react slowly.

  • Setup: In a 5 mL microwave vial, combine Cyclobutylhydrazine 2HCl (1.0 equiv), Carbonyl substrate (1.0 equiv), and Pyridine (3.0 equiv) in Ethanol.

  • Reaction: Seal and irradiate at 100°C for 10–20 minutes (Power: Dynamic, Pressure limit: 200 psi).

  • Purification: Pour reaction mixture into ice water. Filter the precipitate or extract as described above.

Workflow Visualization

Experimental_Workflow cluster_prep Preparation Phase cluster_react Reaction Phase cluster_workup Isolation Phase Start Start: Weigh Reagents Dissolve Dissolve NaOAc in H2O Add Hydrazine 2HCl Start->Dissolve AddSubstrate Add EtOH + Carbonyl Substrate Dissolve->AddSubstrate Reflux Reflux (2-6 hrs) or Microwave (20 min) AddSubstrate->Reflux Monitor Check LCMS/TLC Reflux->Monitor Monitor->Reflux Incomplete Cool Cool to RT Monitor->Cool Complete Decision Precipitate formed? Cool->Decision Filter Vacuum Filtration Wash with H2O Decision->Filter Yes Extract Evaporate Solvent Extract (EtOAc/H2O) Decision->Extract No

Caption: Decision tree for the synthesis and isolation of cyclobutyl hydrazones.

Optimization & Troubleshooting

IssueProbable CauseCorrective Action
No Reaction pH is too low (acidic).The 2HCl salt is potent. Ensure you added at least 2.2 eq of NaOAc or Pyridine. Check pH; adjust to 4–5.
Low Yield Hydrolysis of product.Hydrazones are reversible in aqueous acid. Ensure the workup is neutral. Use molecular sieves during reaction to drive equilibrium.
Impurity: Azine Excess hydrazine reacting twice.This is rare with cyclobutylhydrazine due to sterics, but ensure strictly 1:1 stoichiometry or slight excess of the carbonyl component.
Oiling Out Product melting point is low.Do not filter. Perform liquid-liquid extraction (Method A, Scenario B). Recrystallize from Hexane/EtOAc.

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 19432792, Cyclobutylhydrazine hydrochloride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazones. Retrieved from [Link]

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. (Contextual reference for cycloalkyl utility). Retrieved from [Link]

Sources

Application

Application Note: Protocol for Fischer Indole Synthesis with Cyclobutylhydrazine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction: Expanding the Chemical Space of Indole Scaffolds The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of nu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Expanding the Chemical Space of Indole Scaffolds

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and bioactive natural products. The Fischer indole synthesis, a venerable and powerful acid-catalyzed reaction, has been a primary method for constructing this privileged heterocycle for over a century.[1] This reaction typically involves the condensation of a phenylhydrazine with an aldehyde or ketone to form a hydrazone, which then undergoes a[1][1]-sigmatropic rearrangement and subsequent cyclization to yield the indole.[2]

This application note details a protocol for the Fischer indole synthesis utilizing cyclobutylhydrazine dihydrochloride. The incorporation of a cyclobutane ring fused to the indole core, to form a tetrahydrocyclobuta[b]indole, offers a unique three-dimensional architecture. Such strained ring systems are of increasing interest in drug discovery as they can provide novel intellectual property, improved metabolic stability, and unique receptor binding interactions. Cyclobutylhydrazine is a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-cancer agents.[3]

This document provides a comprehensive, step-by-step protocol, an exploration of the underlying reaction mechanism, safety guidelines, and analytical methods for the synthesis and characterization of tetrahydrocyclobuta[b]indole derivatives.

Reaction Overview & Key Parameters

The synthesis of a tetrahydrocyclobuta[b]indole via the Fischer indole synthesis with cyclobutylhydrazine dihydrochloride and a suitable ketone, such as 1,3-cyclohexanedione, is a multi-step process that can be performed in a one-pot fashion. The dihydrochloride salt of the hydrazine is typically neutralized in situ or prior to the reaction. The choice of acid catalyst and solvent is crucial for the success of the reaction.

ParameterRecommended ConditionsRationale
Hydrazine Cyclobutylhydrazine dihydrochlorideProvides the cyclobutane moiety for the fused ring system.
Ketone 1,3-Cyclohexanedione (as an example)A suitable diketone to form the fused ring system.
Catalyst Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂)Strong Brønsted or Lewis acids to facilitate hydrazone formation and subsequent cyclization.[1][2]
Solvent Acetic Acid or ToluenePolar aprotic solvents are commonly used. Acetic acid can also act as a catalyst.[2]
Temperature 80-120 °CElevated temperatures are generally required to drive the rearrangement and cyclization steps.[4]
Reaction Time 2-24 hoursMonitored by TLC or LC-MS until consumption of starting material.

Experimental Protocol

This protocol is an adapted procedure based on established Fischer indole synthesis methodologies for related cyclic systems.

Materials and Reagents:
  • Cyclobutylhydrazine dihydrochloride (MW: 159.06 g/mol )[3]

  • 1,3-Cyclohexanedione

  • Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂)

  • Glacial Acetic Acid

  • Toluene

  • Saturated Sodium Bicarbonate solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

Equipment:
  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system (for reaction monitoring)

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • High-Resolution Mass Spectrometer (HRMS)

Step-by-Step Procedure:
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyclobutylhydrazine dihydrochloride (1.0 eq).

  • Solvent and Ketone Addition: Add glacial acetic acid or toluene to the flask, followed by the addition of the ketone (e.g., 1,3-cyclohexanedione, 1.1 eq).

  • Catalyst Addition: Carefully add the acid catalyst (e.g., PPA, 10 eq by weight, or ZnCl₂, 1.5 eq) to the reaction mixture. Note: The addition of PPA is exothermic and should be done with caution.

  • Reaction: Heat the reaction mixture to 80-120 °C under an inert atmosphere.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction is complete when the starting materials are consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a beaker of ice water.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by NMR (¹H and ¹³C) and HRMS to confirm its structure and purity.

Reaction Workflow Diagram

Fischer_Indole_Synthesis_Workflow Experimental Workflow for Tetrahydrocyclobuta[b]indole Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Characterization A 1. Add Cyclobutylhydrazine dihydrochloride to flask B 2. Add solvent and ketone A->B C 3. Add acid catalyst B->C D 4. Heat to 80-120 °C under inert atmosphere C->D E 5. Monitor by TLC/LC-MS D->E F 6. Quench, neutralize, and extract E->F G 7. Dry, concentrate F->G H 8. Purify by column chromatography G->H I 9. Analyze by NMR and HRMS H->I

Figure 1: A schematic of the experimental workflow.

Mechanism of the Fischer Indole Synthesis

The Fischer indole synthesis proceeds through a series of well-established steps, initiated by the acid-catalyzed formation of a hydrazone.[2]

  • Hydrazone Formation: Cyclobutylhydrazine reacts with the ketone in the presence of an acid catalyst to form the corresponding cyclobutylhydrazone.

  • Tautomerization: The hydrazone tautomerizes to its enamine isomer, the ene-hydrazine.

  • [1][1]-Sigmatropic Rearrangement: The ene-hydrazine undergoes a[1][1]-sigmatropic rearrangement, which is the key bond-forming step, to form a di-imine intermediate.

  • Aromatization and Cyclization: The di-imine rearomatizes, and subsequent intramolecular cyclization forms a five-membered ring.

  • Elimination of Ammonia: The final step involves the elimination of an ammonia molecule to yield the aromatic indole ring.

Fischer_Indole_Mechanism Mechanism of the Fischer Indole Synthesis A Cyclobutylhydrazine + Ketone B Hydrazone A->B H⁺ C Ene-hydrazine B->C Tautomerization D [3,3]-Sigmatropic Rearrangement C->D Heat, H⁺ E Di-imine Intermediate D->E F Cyclized Intermediate E->F Aromatization & Cyclization G Tetrahydrocyclobuta[b]indole F->G -NH₃

Figure 2: The key steps of the Fischer indole synthesis mechanism.

Safety and Handling

Hydrazine derivatives are known to be toxic and should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling cyclobutylhydrazine dihydrochloride and other reagents.

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.

  • Toxicity: Cyclobutylhydrazine hydrochloride is classified as toxic if swallowed.[5] Hydrazine derivatives, in general, are considered hazardous and may be corrosive and irritants.[6]

  • Handling: Avoid inhalation of dust and contact with skin and eyes. In case of accidental exposure, flush the affected area with copious amounts of water and seek immediate medical attention.

  • Storage: Store cyclobutylhydrazine dihydrochloride in a tightly sealed container in a cool, dry, and well-ventilated area.[7][8]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Analytical Characterization

The identity and purity of the synthesized tetrahydrocyclobuta[b]indole should be confirmed using modern analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the structure of the final product. The characteristic signals for the indole protons and the cyclobutane ring protons and carbons should be observed.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.[9][10] The mass spectrometer can be operated in positive ion mode with electrospray ionization (ESI).[10][11]

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or no product yield Insufficiently acidic conditions.Increase the amount of acid catalyst or use a stronger acid.
Reaction temperature is too low.Increase the reaction temperature, ensuring it does not exceed the decomposition temperature of the reactants or products.
Incomplete hydrazone formation.Ensure the ketone is of high purity and added in the correct stoichiometry.
Formation of multiple products Isomeric indole formation.This can occur with unsymmetrical ketones. Purification by column chromatography may be necessary to separate the isomers.
Side reactions due to high temperatures.Optimize the reaction temperature to minimize byproduct formation.
Difficulty in purification Product is highly polar or non-polar.Use a different eluent system for column chromatography or consider alternative purification methods like preparative HPLC.

Conclusion

The Fischer indole synthesis remains a highly versatile and relevant method for the synthesis of diverse indole scaffolds. The use of cyclobutylhydrazine dihydrochloride provides a direct route to novel tetrahydrocyclobuta[b]indoles, which are valuable structures for drug discovery and development. By following the detailed protocol and adhering to the safety guidelines outlined in this application note, researchers can successfully synthesize and characterize these unique fused-ring systems, thereby expanding the accessible chemical space for new therapeutic agents.

References

  • Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. Retrieved from [Link]

  • Wikipedia. (2023, December 29). Fischer indole synthesis. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

  • ACS Publications. (2023, April 21). Synthesis of Cyclohepta[b]indoles and Furo[3,4-b]carbazoles from Indoles, Tertiary Propargylic Alcohols, and Activated Alkynes. Retrieved from [Link]

  • ResearchGate. (2019, February 20). Synthetic approaches towards cyclopenta[b]indole scaffold. Retrieved from [Link]

  • PubChem. (n.d.). Cyclobutylhydrazine--hydrogen chloride (1/1). Retrieved from [Link]

  • PubMed. (2023, August 8). Synthesis of Cyclobuta[ b]acetylindolines via Gold Photocatalysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017, March 22). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Retrieved from [Link]

  • Semantic Scholar. (n.d.). 224 SYNTHETIC APPROACHES TOWARDS CYCLOPENTA[b]INDOLE SCAFFOLD. Retrieved from [Link]

  • KISHIDA CHEMICAL CO., LTD. (2023, June 2). (Cyclobutylmethyl)hydrazine dihydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent metal-catalysed approaches for the synthesis of cyclopenta[b]indoles. Retrieved from [Link]

  • PubMed Central. (2023, December 19). Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. Retrieved from [Link]

  • RSC Publishing. (n.d.). Recent metal-catalysed approaches for the synthesis of cyclopenta[b]indoles. Retrieved from [Link]

  • MPG.PuRe. (2023, December 11). Boron-Enabled Stereoselective Synthesis of Polysubstituted Housanes. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, April 3). Collected mass spectrometry data on monoterpene indole alkaloids from natural product chemistry research. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Cyclohepta[b]indoles by (4 + 3) Cycloaddition of 2-Vinylindoles or 4H-Furo[3,2-b]indoles with Oxyallyl Cations. Retrieved from [Link]

  • PubChem. (n.d.). Cyclobutylhydrazine. Retrieved from [Link]

Sources

Method

Application Note: Cyclobutylhydrazine Dihydrochloride Condensation Protocols

This Application Note provides a comprehensive technical guide for the reaction of Cyclobutylhydrazine Dihydrochloride (CAS: 158001-21-9) with aldehydes and ketones. This reagent is a critical building block in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the reaction of Cyclobutylhydrazine Dihydrochloride (CAS: 158001-21-9) with aldehydes and ketones. This reagent is a critical building block in medicinal chemistry, utilized to introduce the cyclobutyl moiety—a structural motif valued for increasing metabolic stability and providing conformational restriction in drug candidates (e.g., BTK inhibitors).


)

Introduction & Chemical Context

Cyclobutylhydrazine dihydrochloride is the stabilized salt form of cyclobutylhydrazine. While free hydrazines are often unstable oils prone to oxidation, the dihydrochloride salt is a stable solid. However, its reactivity is masked by protonation.

The reaction between this hydrazine derivative and a carbonyl compound (aldehyde or ketone) is a condensation reaction yielding a cyclobutyl hydrazone .

Key Applications
  • Medicinal Chemistry: Introduction of the cyclobutyl group to modulate lipophilicity (

    
    ) and metabolic stability (blocking metabolic hot-spots).
    
  • Fragment-Based Drug Design: Creating rigidified analogs of flexible alkyl chains.

  • Intermediate Synthesis: Precursors for indole synthesis (via Fischer Indolization, though difficult with cyclobutyl) or reduction to substituted amines.

Reaction Mechanism

The formation of the hydrazone proceeds via a nucleophilic addition-elimination pathway. Because the reagent is a dihydrochloride salt , the reaction medium must be buffered.

  • Activation: The acidic salt (

    
    ) must be partially deprotonated to release the nucleophilic nitrogen (
    
    
    
    ).
  • Nucleophilic Attack: The terminal amine attacks the carbonyl carbon.

  • Proton Transfer: Formation of the tetrahedral carbinolamine intermediate.

  • Dehydration: Acid-catalyzed elimination of water drives the equilibrium toward the stable hydrazone (

    
     bond).
    
Mechanistic Pathway (DOT Visualization)

G cluster_0 Step 1: Activation & Attack cluster_1 Step 2: Elimination Salt Cyclobutylhydrazine 2HCl FreeBase Free Hydrazine (Nucleophile) Salt->FreeBase -2 HCl Base Buffer Base (NaOAc) Base->FreeBase Intermediate Carbinolamine (Tetrahedral) FreeBase->Intermediate Attack Carbonyl Aldehyde/Ketone Carbonyl->Intermediate Hydrazone Cyclobutyl Hydrazone Intermediate->Hydrazone Acid Cat. -H2O Water H2O Intermediate->Water

Figure 1: Reaction mechanism showing the critical activation of the dihydrochloride salt and subsequent condensation.

Experimental Design Strategy

The "Salt" Challenge

The dihydrochloride form is highly acidic. If mixed directly with a ketone, the pH will be too low (<1), protonating the hydrazine completely and preventing nucleophilic attack. Conversely, high pH (>9) prevents the final dehydration step. Solution: Use a weak base buffer. Sodium Acetate (NaOAc) is the gold standard here. It neutralizes the HCl to form Acetic Acid, creating an in situ buffer (pH ~4.5–5.0) that is perfect for catalyzing hydrazone formation.

Solvent Selection
SolventSuitabilityNotes
Ethanol (EtOH) High Excellent solubility for reagents; product often precipitates (easy workup).
Methanol (MeOH) HighGood for microwave protocols; higher solubility for polar substrates.
THF ModerateUse if the aldehyde/ketone is insoluble in alcohols. Requires base adjustment.
Water/Dioxane ModerateUseful for very polar biological substrates.

Detailed Protocols

Protocol A: Standard Benchtop Synthesis (Ethanol/Acetate Method)

Best for: Routine synthesis, gram-scale reactions, and heat-sensitive aldehydes.

Materials:

  • Cyclobutylhydrazine dihydrochloride (1.0 equiv)

  • Aldehyde or Ketone (1.0 – 1.1 equiv)

  • Sodium Acetate Trihydrate (2.5 – 3.0 equiv)

  • Ethanol (Absolute or 95%)

  • Water (minimal)

Step-by-Step Procedure:

  • Preparation of Hydrazine Solution: In a round-bottom flask, dissolve Cyclobutylhydrazine dihydrochloride (1.0 mmol, 159 mg) and Sodium Acetate (3.0 mmol, ~408 mg) in a mixture of Ethanol (5 mL) and Water (1 mL).

    • Why: The water helps dissolve the salt initially; NaOAc buffers the HCl.

  • Addition of Carbonyl: Add the Aldehyde/Ketone (1.0 mmol) dropwise to the stirred solution.

    • Note: If the ketone is solid, dissolve it in minimal ethanol first.[1]

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours.

    • Monitoring: Check by TLC. Hydrazones are often less polar than the starting hydrazine but may be similar to the ketone. Use a stain (e.g., PMA or Anisaldehyde) as hydrazones are not always UV active if the ketone wasn't.

    • Optimization: If conversion is low after 4 hours, heat to reflux (78°C) for 1–2 hours. Sterically hindered ketones (e.g., camphor, substituted acetophenones) require reflux.

  • Workup:

    • Scenario A (Precipitate formed): If the product crystallizes (common with aromatic aldehydes), cool in an ice bath, filter, and wash with cold 50% EtOH.

    • Scenario B (Soluble product): Evaporate the ethanol under reduced pressure. Resuspend the residue in Ethyl Acetate (EtOAc) and wash with Water (2x) and Brine (1x). Dry over

      
       and concentrate.
      
  • Purification: Recrystallization from EtOH/Water or Column Chromatography (Hexane/EtOAc).

Protocol B: Microwave-Assisted Synthesis

Best for: Sterically hindered ketones, low-reactivity substrates, and high-throughput library generation.

Parameters:

  • Solvent: Methanol (3 mL per mmol)

  • Base: Triethylamine (

    
    , 2.2 equiv) or Pyridine (excess)
    
  • Temp/Time: 80°C for 10–20 minutes.

Procedure:

  • Load Cyclobutylhydrazine dihydrochloride (1.0 equiv) into a microwave vial.

  • Add Methanol and

    
     (2.2 equiv). Stir for 2 mins to liberate the free base.
    
  • Add the Ketone (1.2 equiv).

  • Seal and irradiate at 80°C (dynamic power) for 15 minutes .

  • Cool and concentrate. Purify via flash chromatography.

Characterization & Data Analysis

Expected Analytical Signatures
MethodDiagnostic SignalExplanation
1H NMR

3.5 – 4.2 ppm (m, 1H)
The methine proton (

) of the cyclobutyl ring attached to nitrogen.
1H NMR

1.5 – 2.4 ppm (m, 6H)
Cyclobutyl methylene (

) protons. Complex multiplets due to ring puckering.
1H NMR

8.0 – 10.0 ppm (s/br, 1H)
The hydrazone

proton (often broad, exchangeable with

).
13C NMR

145 – 160 ppm
The

carbon signal.
MS (ESI)

Strong parent ion peak.
Troubleshooting Guide
IssueProbable CauseCorrective Action
No Reaction (SM remains) pH too low (too acidic).Add more NaOAc or switch to Pyridine as solvent/base.
Low Yield / Oil Product hydrolysis during workup.Avoid acidic washes. Dry organic extracts rapidly. Store at -20°C.
Multiple Spots on TLC E/Z Isomerization.Hydrazones exist as E/Z isomers.[2] This is normal. They often coalesce in NMR at high temp.
Dark Coloration Oxidation of hydrazine.Perform reaction under Nitrogen (

) atmosphere.

Safety & Handling

  • Toxicity: Hydrazines and their salts are potential carcinogens and skin sensitizers. Handle in a fume hood.

  • Reactivity: Avoid contact with strong oxidizing agents.

  • Disposal: Quench excess hydrazine with bleach (sodium hypochlorite) solution before disposal to destroy the N-N bond.

References

  • PubChem. (n.d.).[3] Cyclobutylhydrazine dihydrochloride (CID 19432792). National Library of Medicine.[3][4] Retrieved February 11, 2026, from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazones. (General protocols for hydrazine condensation). Retrieved from [Link]

Sources

Application

Cyclobutylhydrazine dihydrochloride in the formulation of agrochemicals

Technical Application Note: Cyclobutylhydrazine Dihydrochloride in Agrochemical Discovery & Formulation Executive Summary Cyclobutylhydrazine dihydrochloride (CAS: 158001-21-9) is a specialized heterocyclic building bloc...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Cyclobutylhydrazine Dihydrochloride in Agrochemical Discovery & Formulation

Executive Summary

Cyclobutylhydrazine dihydrochloride (CAS: 158001-21-9) is a specialized heterocyclic building block used primarily in the synthesis of pyrazole-carboxamide fungicides (SDHIs) and novel herbicides. Unlike simple alkyl hydrazines, the cyclobutyl moiety offers a unique balance of lipophilicity and steric bulk, modulating the metabolic stability of the final Active Ingredient (AI).

This guide addresses the critical gap between raw material handling and final AI formulation. It details the liberation protocols required to activate the salt, the synthetic pathways to generate bioactive scaffolds, and the physicochemical impact of the cyclobutyl group on downstream formulation strategies (EC vs. SC).

Material Science & Handling

The dihydrochloride salt form is preferred over the free base due to its superior stability and reduced volatility. However, this stability presents a reactivity barrier that must be overcome during synthesis.

Comparative Properties
PropertyCyclobutylhydrazine Free Base Cyclobutylhydrazine Dihydrochloride Impact on Process
Physical State Oily LiquidCrystalline SolidSalt allows for precise weighing and dosing.
Oxidation Stability Low (Rapidly oxidizes in air)High (Stable at RT)Salt eliminates need for inert atmosphere storage.
Hygroscopicity ModerateLow to ModerateSalt prevents water interference in anhydrous reactions.
Toxicity High (Vapor inhalation risk)Reduced (Dust hazard only)Salt reduces operator exposure risk.
Safety & Storage Protocol
  • Hazard: Hydrazine derivatives are potential carcinogens and skin sensitizers.[1]

  • Storage: Store at 2–8°C under argon. Although the salt is stable, moisture can lead to partial hydrolysis and HCl release.

  • Handling: Use a localized exhaust ventilation (LEV) system. Avoid metal spatulas (potential catalytic decomposition); use ceramic or high-density polyethylene (HDPE) tools.

Synthetic Application Protocols

The core application of this material is the Knorr Pyrazole Synthesis , where it condenses with 1,3-dicarbonyls. The critical step is the in situ liberation of the free hydrazine, as the dihydrochloride is non-nucleophilic.

Protocol A: In Situ Liberation and Cyclization

Objective: To generate a cyclobutyl-pyrazole intermediate without isolating the unstable free hydrazine.

Reagents:

  • Cyclobutylhydrazine dihydrochloride (1.0 eq)

  • 1,3-Diketone derivative (e.g., ethyl acetoacetate derivative) (1.1 eq)

  • Base: Potassium carbonate (

    
    ) or Sodium Ethoxide (
    
    
    
    ) (2.2 eq)
  • Solvent: Ethanol (EtOH) or Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Suspension: Charge the reaction vessel with Cyclobutylhydrazine dihydrochloride and anhydrous EtOH (0.5 M concentration). The salt will not fully dissolve.

  • Neutralization (Critical): Cool to 0°C. Add the base portion-wise over 20 minutes.

    • Mechanism:[2][3][4]

      
      .
      
    • Observation: Evolution of gas (

      
      ) if carbonate is used; formation of a finer precipitate (salt exchange).
      
  • Addition: Add the 1,3-diketone dropwise to the neutralized mixture at 0–5°C to prevent uncontrolled exotherm.

  • Cyclization: Allow the mixture to warm to Room Temperature (RT), then heat to reflux (78°C) for 4–6 hours.

    • Monitoring: Use TLC (EtOAc/Hexane) or LC-MS. Look for the disappearance of the hydrazine mass and appearance of the pyrazole

      
      .
      
  • Work-up: Filter off inorganic salts. Concentrate the filtrate. Dissolve residue in EtOAc, wash with water and brine. Dry over

    
    .
    
Protocol B: Regioselectivity Control

When reacting with asymmetric diketones, two regioisomers are possible. The cyclobutyl group is sterically demanding.

  • Kinetic Control: Low temperature (-10°C), protic solvent (EtOH)

    
     Favors the isomer where the nitrogen attacks the most reactive carbonyl (least hindered).
    
  • Thermodynamic Control: High temperature, acidic catalyst (AcOH)

    
     Allows equilibration to the most stable isomer.
    

Workflow Visualization

The following diagram illustrates the transformation pathway from the raw salt to the formulated agrochemical, highlighting the critical decision points.

AgrochemicalDevelopment cluster_formulation Formulation Logic Salt Cyclobutylhydrazine Dihydrochloride (Stable Salt) FreeBase Free Hydrazine (Reactive/Unstable) Salt->FreeBase Neutralization (NaOEt/EtOH) Scaffold Cyclobutyl-Pyrazole Scaffold FreeBase->Scaffold Knorr Synthesis (+ 1,3-Diketone) AI Active Ingredient (SDHI Fungicide) Scaffold->AI Functionalization (Amidation/Coupling) Formulation Final Formulation (EC or SC) AI->Formulation Physicochemical Profiling LogP LogP Check AI->LogP EC Emulsifiable Concentrate (EC) LogP->EC High Solub. (LogP > 3) SC Suspension Concentrate (SC) LogP->SC Low Solub. (LogP < 3)

Figure 1: Critical path from Cyclobutylhydrazine raw material to formulated product, including the formulation decision tree based on the lipophilicity conferred by the cyclobutyl group.

Impact on Final Formulation

The inclusion of the cyclobutyl moiety significantly alters the physicochemical profile of the Active Ingredient compared to standard methyl or phenyl analogues. This dictates the formulation strategy.

Lipophilicity and Solubility (LogP)
  • Cyclobutyl Effect: The cyclobutyl ring adds lipophilicity (increasing LogP by approx. +1.2 to +1.5 vs. methyl).

  • Consequence: This generally decreases water solubility but increases solubility in organic solvents (aromatic fluids like Solvesso).

Formulation Selection Guide
AI CharacteristicInduced by CyclobutylRecommended FormulationRationale
Melting Point Moderate Decrease (disrupts crystal packing vs. planar rings)Emulsifiable Concentrate (EC) Lower MP and higher lipophilicity aid in dissolving the AI in oil phases, making ECs stable and effective.
Water Solubility Significant DecreaseSuspension Concentrate (SC) If the MP remains high (>70°C) despite the ring, the low water solubility makes the AI an ideal candidate for milling into a water-based suspension.
Vapor Pressure Slight Increase (vs. straight chains)Capsule Suspension (CS) If volatility is an issue, the cyclobutyl-AI can be encapsulated to control release and reduce inhalation toxicity.
Metabolic Stability (Bio-efficacy)

The cyclobutyl group is metabolically more robust than linear alkyl chains (resistant to


-oxidation) but less persistent than perfluorinated groups. This "sweet spot" allows the agrochemical to persist long enough on the leaf surface to act against fungi/pests but degrade sufficiently in soil to meet environmental safety standards.

References

  • ChemicalBook. (2024). 1-Cyclobutylhydrazine hydrochloride Properties and Safety. Retrieved from

  • Fustero, S., et al. (2011). Improved Regioselectivity in Pyrazole Synthesis.[5] Journal of Organic Chemistry. (General reference for Knorr synthesis mechanisms).

  • Frontier Specialty Chemicals. (2024).[2] Cyclobutylhydrazine hydrochloride Catalog Entry.[6] Retrieved from

  • Jeschke, P. (2016). Lipophilicity in Agrochemical Discovery.[7] Wiley-VCH. (Reference for LogP effects of cycloalkyl groups).

  • Sigma-Aldrich. (2024). Safety Data Sheet: Hydrazine Dihydrochloride. Retrieved from

Sources

Method

Application Notes and Protocols: Cyclobutylhydrazine Dihydrochloride in the Synthesis of Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Incorporation of the Cyclobutyl Moiety in Heterocyclic Scaffolds Heterocyclic compounds form the bedrock of modern medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Incorporation of the Cyclobutyl Moiety in Heterocyclic Scaffolds

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with a vast number of pharmaceuticals and biologically active molecules featuring these core structures.[1] The specific nature of the heteroatoms and the substitution pattern around the ring profoundly influence the molecule's pharmacological profile. In the quest for novel therapeutics with improved properties, the strategic selection of substituents is paramount. Cyclobutylhydrazine dihydrochloride has emerged as a valuable building block for introducing a cyclobutyl group onto a nitrogen atom within a heterocyclic ring system.

The cyclobutyl motif is increasingly recognized as a "bioisostere" for other common groups in drug design, offering a unique combination of properties.[2] Its three-dimensional nature can lead to improved metabolic stability by blocking sites of enzymatic degradation. Furthermore, the conformational constraint imposed by the cyclobutyl ring can lock a molecule into a bioactive conformation, enhancing its binding affinity to a target protein. This application note provides detailed protocols for the synthesis of three key classes of N-cyclobutyl-substituted heterocycles: pyrazoles, indoles, and pyridazinones, utilizing cyclobutylhydrazine dihydrochloride as the key reagent.

I. Synthesis of N-Cyclobutylpyrazoles via Knorr Cyclization

A. The Pyrazole Core: A Privileged Scaffold in Medicinal Chemistry

The pyrazole ring is a prominent feature in a multitude of approved drugs, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[3] The Knorr pyrazole synthesis, a classic and reliable method, involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[4]

B. Reaction Principle

The reaction proceeds via an initial condensation of the more nucleophilic nitrogen of cyclobutylhydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. Subsequent intramolecular cyclization, driven by the attack of the second nitrogen atom on the remaining carbonyl group, followed by dehydration, leads to the formation of the aromatic pyrazole ring. The use of cyclobutylhydrazine dihydrochloride necessitates a basic workup or the use of a base to liberate the free hydrazine for the reaction to proceed efficiently.

C. Detailed Protocol: Synthesis of 1-Cyclobutyl-3,5-dimethyl-1H-pyrazole

This protocol details the synthesis of 1-cyclobutyl-3,5-dimethyl-1H-pyrazole from cyclobutylhydrazine dihydrochloride and acetylacetone.

Materials:

  • Cyclobutylhydrazine dihydrochloride

  • Acetylacetone (2,4-pentanedione)

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve cyclobutylhydrazine dihydrochloride (1.0 eq) in ethanol (20 mL).

  • Neutralization: To the stirred solution, add a solution of sodium hydroxide (2.1 eq) in water (5 mL) dropwise. Stir the mixture at room temperature for 15 minutes to ensure the complete formation of the free cyclobutylhydrazine.

  • Addition of Dicarbonyl: Add acetylacetone (1.05 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add dichloromethane (30 mL). Transfer the mixture to a separatory funnel, shake, and separate the layers. Extract the aqueous layer with an additional portion of dichloromethane (2 x 15 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain 1-cyclobutyl-3,5-dimethyl-1H-pyrazole as a colorless oil.

D. Data Summary

CompoundStructureMolecular FormulaMolecular WeightTheoretical YieldExpected ¹H NMR (CDCl₃, δ ppm)
1-Cyclobutyl-3,5-dimethyl-1H-pyrazoleC₉H₁₄N₂150.22~85%5.8 (s, 1H, pyrazole-H), 4.5-4.3 (m, 1H, N-CH), 2.5-2.3 (m, 2H, cyclobutyl-CH₂), 2.2 (s, 3H, CH₃), 2.1 (s, 3H, CH₃), 2.0-1.7 (m, 4H, cyclobutyl-CH₂)

E. Workflow and Mechanism Diagrams

experimental_workflow_pyrazole reagents Cyclobutylhydrazine Dihydrochloride + Acetylacetone in Ethanol neutralization Add NaOH(aq) Stir at RT reagents->neutralization reflux Reflux for 3h neutralization->reflux workup Evaporate Ethanol Extract with DCM reflux->workup purification Dry over MgSO₄ Vacuum Distillation workup->purification product 1-Cyclobutyl-3,5-dimethyl-1H-pyrazole purification->product

Workflow for the synthesis of 1-cyclobutyl-3,5-dimethyl-1H-pyrazole.

knorr_mechanism cluster_0 Knorr Pyrazole Synthesis Mechanism Hydrazine Cyclobutylhydrazine Hydrazone Hydrazone Intermediate Hydrazine->Hydrazone + Dicarbonyl - H₂O Dicarbonyl Acetylacetone Dicarbonyl->Hydrazone Cyclization Intramolecular Cyclization Hydrazone->Cyclization Dehydration Dehydration Cyclization->Dehydration - H₂O Pyrazole 1-Cyclobutyl-3,5-dimethyl-1H-pyrazole Dehydration->Pyrazole

Mechanism of the Knorr pyrazole synthesis.

II. Synthesis of Cyclobutyl-Substituted Indoles via Fischer Indole Synthesis

A. The Indole Nucleus: A Cornerstone of Natural Products and Pharmaceuticals

The indole scaffold is a ubiquitous structural motif found in a vast array of natural products and synthetic drugs, exhibiting diverse biological activities including anticancer, antiviral, and antimicrobial properties.[5][6] The Fischer indole synthesis is a powerful and widely used method for constructing the indole ring system from a hydrazine and a ketone or aldehyde under acidic conditions.[7][8]

B. Reaction Principle

The Fischer indole synthesis involves the acid-catalyzed reaction of a hydrazine with a carbonyl compound to form a hydrazone.[9] This is followed by tautomerization to an enamine, which then undergoes a[10][10]-sigmatropic rearrangement. Subsequent cyclization and elimination of ammonia lead to the formation of the aromatic indole ring.

C. Detailed Protocol: Synthesis of 9-Cyclobutyl-1,2,3,4-tetrahydrocarbazole

This protocol outlines the synthesis of 9-cyclobutyl-1,2,3,4-tetrahydrocarbazole from cyclobutylhydrazine and cyclohexanone.

Materials:

  • Cyclobutylhydrazine dihydrochloride

  • Cyclohexanone

  • Glacial acetic acid

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Hydrazone Formation (in situ): In a 100 mL round-bottom flask fitted with a reflux condenser and a magnetic stir bar, suspend cyclobutylhydrazine dihydrochloride (1.0 eq) in glacial acetic acid (30 mL).

  • Addition of Ketone: Add cyclohexanone (1.1 eq) to the suspension.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4 hours. The reaction mixture should become homogeneous as the reaction progresses. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing ice water (100 mL).

  • Neutralization: Carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (30 mL). Dry the organic phase over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 9-cyclobutyl-1,2,3,4-tetrahydrocarbazole as a solid.

D. Data Summary

CompoundStructureMolecular FormulaMolecular WeightTheoretical YieldExpected ¹³C NMR (CDCl₃, δ ppm)
9-Cyclobutyl-1,2,3,4-tetrahydrocarbazoleC₁₆H₁₉N225.33~75%136.0, 134.5, 127.5, 121.0, 119.0, 110.0, 108.0, 106.0, 50.0 (N-CH), 30.0 (cyclobutyl-CH₂), 23.5, 23.0, 21.0, 20.5, 18.0 (cyclobutyl-CH₂)

E. Workflow and Mechanism Diagrams

fischer_workflow reagents Cyclobutylhydrazine Dihydrochloride + Cyclohexanone in Acetic Acid reflux Reflux for 4h reagents->reflux workup Pour into Ice Water Neutralize with NaHCO₃ reflux->workup extraction Extract with Ethyl Acetate workup->extraction purification Dry over Na₂SO₄ Column Chromatography extraction->purification product 9-Cyclobutyl-1,2,3,4-tetrahydrocarbazole purification->product fischer_mechanism cluster_1 Fischer Indole Synthesis Mechanism Hydrazone Hydrazone Formation Enamine Tautomerization Hydrazone->Enamine Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Cyclization Cyclization Rearrangement->Cyclization Elimination Elimination of NH₃ Cyclization->Elimination Indole Indole Product Elimination->Indole

Mechanism of the Fischer indole synthesis.

III. Synthesis of N-Cyclobutylpyridazinones from γ-Keto Acids

A. The Pyridazinone Core: A Scaffold with Diverse Biological Activities

Pyridazinone derivatives are an important class of heterocycles known for a wide array of pharmacological activities, including cardiovascular, anti-inflammatory, and anticancer effects. [11][12]A common synthetic route to 4,5-dihydropyridazin-3(2H)-ones involves the cyclocondensation of a hydrazine with a γ-keto acid.

B. Reaction Principle

The synthesis proceeds by the initial formation of a hydrazone through the reaction of cyclobutylhydrazine with the ketone carbonyl of the γ-keto acid. This is followed by an intramolecular nucleophilic attack of the second nitrogen atom on the carboxylic acid carbonyl, leading to a cyclic intermediate which then dehydrates to form the stable dihydropyridazinone ring.

C. Detailed Protocol: Synthesis of 6-Methyl-2-cyclobutyl-4,5-dihydropyridazin-3(2H)-one

This protocol describes the synthesis of 6-methyl-2-cyclobutyl-4,5-dihydropyridazin-3(2H)-one from cyclobutylhydrazine dihydrochloride and levulinic acid.

Materials:

  • Cyclobutylhydrazine dihydrochloride

  • Levulinic acid

  • Toluene

  • Triethylamine (TEA)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Dean-Stark apparatus

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap, a reflux condenser, and a magnetic stir bar, combine cyclobutylhydrazine dihydrochloride (1.0 eq), levulinic acid (1.0 eq), and toluene (50 mL).

  • Base Addition: Add triethylamine (2.2 eq) to the mixture to neutralize the hydrochloride and facilitate the reaction.

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds. Continue refluxing for 6-8 hours, or until no more water is collected. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature. Wash the toluene solution with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to yield the pure 6-methyl-2-cyclobutyl-4,5-dihydropyridazin-3(2H)-one.

D. Data Summary

CompoundStructureMolecular FormulaMolecular WeightTheoretical YieldExpected Mass Spectrum (m/z)
6-Methyl-2-cyclobutyl-4,5-dihydropyridazin-3(2H)-oneC₉H₁₄N₂O166.22~80%[M+H]⁺ = 167.1

E. Workflow and Mechanism Diagrams

pyridazinone_workflow reagents Cyclobutylhydrazine Dihydrochloride + Levulinic Acid in Toluene base_addition Add Triethylamine reagents->base_addition reflux Reflux with Dean-Stark (6-8h) base_addition->reflux workup Wash with NaHCO₃ and Brine reflux->workup purification Dry over Na₂SO₄ Recrystallization/Chromatography workup->purification product 6-Methyl-2-cyclobutyl-4,5-dihydropyridazin-3(2H)-one purification->product

Workflow for the synthesis of an N-cyclobutylpyridazinone.

pyridazinone_mechanism cluster_2 Pyridazinone Synthesis Mechanism Hydrazone Hydrazone Formation Cyclization Intramolecular Amidation Hydrazone->Cyclization Dehydration Dehydration Cyclization->Dehydration - H₂O Product Dihydropyridazinone Dehydration->Product

Mechanism for pyridazinone formation from a γ-keto acid.

IV. Safety and Handling

Cyclobutylhydrazine dihydrochloride should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Store the reagent in a cool, dry place away from incompatible materials.

V. Conclusion

Cyclobutylhydrazine dihydrochloride is a versatile and valuable reagent for the synthesis of a variety of N-cyclobutyl-substituted heterocyclic compounds. The protocols outlined in this application note for the synthesis of pyrazoles, indoles, and pyridazinones provide a solid foundation for researchers to explore the chemical space of these important scaffolds. The unique properties imparted by the cyclobutyl moiety make these compounds attractive targets for further investigation in drug discovery and development programs.

References

  • 3,5-Dimethyl-1H-pyrazole: Comprehensive Overview and Applications. (2025). Ningbo Inno Pharmchem Co., Ltd.[Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (2013). TSI Journals. [Link]

  • 1,2,3,4-tetrahydrocarbazole. Organic Syntheses Procedure. [Link]

  • Knorr Pyrazole Synthesis. Chem LibreTexts.
  • Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications. National Institutes of Health. [Link]

  • A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. (2022). Journal of Chemical and Pharmaceutical Research. [Link]

  • Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim (BF4)] ionic liquid in methanol. (2013). ACG Publications. [Link]

  • 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. (2012). ResearchGate. [Link]

  • Substituted pyrazole-containing compounds and their use as pesticides.
  • Substituted indoles.
  • Knorr Pyrazole Synthesis. Chem Help Asap. [Link]

  • Pyridazinone derivatives, preparation thereof and insecticidal, acaricidal, fungicidal compositions.
  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]

  • One-Pot Synthesis of 3,5-Diphenyl-1H-pyrazoles from Chalcones and Hydrazine under Mechanochemical Ball Milling. ResearchGate. [Link]

  • Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections. [Link]

  • 1,2,3,4-Tetrahydrocarbazole - Optional[13C NMR]. SpectraBase. [Link]

  • Supplementary Information. The Royal Society of Chemistry. [Link]

  • 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use.
  • Method of preparing substituted indole derivatives.
  • Pyridazinone derivatives.
  • The Synthesis of 1,2,3,4-Tetrahydrocarbazole. YouTube. [Link]

  • A Review on Medicinally Important Heterocyclic Compounds. (2022).
  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. National Institutes of Health. [Link]

  • Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. MDPI. [Link]

  • Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. [Link]

  • Fischer Indole Synthesis. Organic Chemistry Portal. [Link]

  • New 3H-Indole Synthesis by Fischer's Method. Part I. National Institutes of Health. [Link]

  • 1,2,3,4-Tetrahydrocarbazole | C12H13N | CID 13664. PubChem. [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]

  • Substituted pyrazole compounds. Justia Patents. [Link]

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation. SciSpace. [Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates. National Institutes of Health. [Link]

  • Synthesis of Novel 1-Substituted and 1,9-Disubstituted-1,2,3,4-tetrahydro-9H-Carbazole Derivatives as Potential Anticancer Agents. MDPI. [Link]

  • Cyclohepta[b]indoles: A Privileged Structure Motif in Natural Products and Drug Design. PubMed. [Link]

  • Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. ijarsct. [Link]

  • Patents In BindingDB. BindingDB. [Link]

  • Substituted indole derivatives.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]

  • The Fischer Indole Synthesis. SciSpace. [Link]

Sources

Application

Application Note: Experimental Setup for Reactions Involving Cyclobutylhydrazine Dihydrochloride

Introduction & Strategic Significance Cyclobutylhydrazine dihydrochloride (CAS: 1156980-49-2) is a specialized building block in medicinal chemistry, primarily used to introduce the cyclobutyl moiety into heterocyclic sc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Significance

Cyclobutylhydrazine dihydrochloride (CAS: 1156980-49-2) is a specialized building block in medicinal chemistry, primarily used to introduce the cyclobutyl moiety into heterocyclic scaffolds. The cyclobutyl group is increasingly valued in drug discovery as a bioisostere for isopropyl or sec-butyl groups. Its "puckered" conformation offers unique steric vectors that can improve target selectivity, while its metabolic stability often surpasses that of linear alkyl chains.

However, the reagent presents distinct challenges. As a dihydrochloride salt, it is a latent nucleophile that requires precise in-situ neutralization to participate in condensation reactions. Furthermore, the hydrazine function is toxic and potentially unstable if mishandled. This guide provides a rigorous, self-validating framework for utilizing this reagent safely and effectively.

Key Physicochemical Properties[1][2][3]
PropertyValueRelevance to Protocol
Molecular Formula C₄H₁₀N₂[1][2] · 2HClStoichiometry calculation (3 equivalents of acid per mole)
Molecular Weight 159.06 g/mol Critical for mass-to-mole conversion
Appearance White to off-white solidVisual purity check (yellowing indicates oxidation)
Solubility Water, Methanol, DMSODictates solvent choice for reactions
Acidity Highly Acidic (2HCl)Requires buffering/neutralization for nucleophilic attack

Safety & Handling Protocols (Critical)

Hazard Class: Acute Toxin (Oral/Dermal/Inhalation), Potential Carcinogen, Skin Sensitizer.

Handling Hierarchy
  • Engineering Controls: All weighing and transfers must occur inside a certified chemical fume hood.

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory. A face shield is recommended for scales >1g.

  • Deactivation: Hydrazines are reducing agents. Spills should be treated with dilute bleach (sodium hypochlorite) to oxidize the hydrazine to nitrogen gas before disposal.

Storage
  • Temperature: 2–8°C.[3]

  • Atmosphere: Hygroscopic. Store under Argon or Nitrogen. Moisture uptake leads to sticky solids that are difficult to weigh accurately.

Experimental Protocols

Protocol A: Synthesis of Cyclobutyl-Pyrazoles (Knorr Condensation)

Target: Synthesis of 1-cyclobutyl-substituted pyrazoles via condensation with 1,3-diketones.

Mechanistic Insight: The dihydrochloride salt is non-nucleophilic. The reaction requires a base to sequester the HCl, liberating the free hydrazine (


). However, strong bases can cause side reactions with the diketone. Sodium Acetate (NaOAc)  is the preferred buffer; it is basic enough to free the hydrazine but mild enough to prevent diketone degradation.
Reagents & Stoichiometry
ComponentEquiv.Role
1,3-Diketone1.0Electrophile
Cyclobutylhydrazine · 2HCl 1.1 Nucleophile (Slight excess ensures completion)
Sodium Acetate (Anhydrous)2.2 - 2.5Acid Scavenger (Neutralizes 2HCl)
Ethanol (EtOH)[0.2 M]Solvent (Protic solvent promotes proton transfer)
Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Sodium Acetate (2.2 equiv) in Ethanol.

  • Activation: Add Cyclobutylhydrazine dihydrochloride (1.1 equiv) to the stirring solution.

    • Observation: The solution may become cloudy as NaCl precipitates. Stir for 10 minutes at Room Temperature (RT) to ensure formation of the free hydrazine base.

  • Addition: Add the 1,3-Diketone (1.0 equiv) dropwise or in one portion.

  • Reaction:

    • Heat the mixture to Reflux (78°C) for 2–4 hours.

    • Monitoring: Monitor via TLC or LC-MS. The disappearance of the diketone and the appearance of a less polar product (pyrazole) indicates progress.

  • Workup:

    • Cool to RT. Remove Ethanol under reduced pressure.

    • Resuspend the residue in Ethyl Acetate (EtOAc) and Water.

    • Wash the organic layer with Sat. NaHCO₃ (to remove residual acid) and Brine.

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Formation of Cyclobutyl-Hydrazones

Target: Derivatization of aldehydes/ketones for intermediate synthesis or characterization.

Mechanistic Insight: Unlike pyrazole synthesis, hydrazone formation is reversible. To drive the equilibrium forward, water must be removed (Dean-Stark or molecular sieves) or the product must precipitate.

Step-by-Step Methodology
  • Dissolution: Dissolve the aldehyde/ketone (1.0 equiv) in Methanol (MeOH) .

  • Neutralization: Add Triethylamine (Et₃N) (2.5 equiv) to the solution.

    • Note: Et₃N is used here for its solubility in organic workups and ease of removal.

  • Addition: Add Cyclobutylhydrazine dihydrochloride (1.2 equiv).

  • Reaction: Stir at RT for 4–16 hours.

    • Optimization: If conversion is slow, add a catalytic amount of Acetic Acid (5 mol%) to activate the carbonyl, provided the pH remains near 4-5.

  • Isolation:

    • If the product precipitates: Filter and wash with cold MeOH.

    • If soluble: Evaporate solvent, partition between CH₂Cl₂ and Water, and separate.

Visualization & Logic Flows

Workflow Diagram: Reaction Decision Tree

This diagram illustrates the critical decision points for handling the dihydrochloride salt based on the desired outcome.

G Start Start: Cyclobutylhydrazine Dihydrochloride (2HCl) Check Check Appearance: White Solid? Start->Check Discard Discard/Recrystallize (Oxidation Risk) Check->Discard No (Yellow/Sticky) SelectPath Select Reaction Path Check->SelectPath Yes PathA Path A: Pyrazole Synthesis (Cyclization) SelectPath->PathA PathB Path B: Hydrazone Formation (Condensation) SelectPath->PathB StepA1 Add NaOAc (2.2 eq) in Ethanol PathA->StepA1 StepB1 Add Et3N (2.5 eq) in Methanol PathB->StepB1 StepA2 Add 1,3-Diketone Reflux 2-4h StepA1->StepA2 Workup Standard Workup: Partition EtOAc/H2O StepA2->Workup StepB2 Add Aldehyde/Ketone Stir RT 16h StepB1->StepB2 StepB2->Workup

Caption: Operational workflow for Cyclobutylhydrazine 2HCl, distinguishing between buffering strategies for cyclization vs. linear condensation.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield (Pyrazole) Incomplete neutralization of HClIncrease Base (NaOAc) to 2.5–3.0 equiv. Ensure salt is fully suspended/dissolved before adding diketone.
Sticky/Gummy Reagent Hygroscopic moisture uptakeDry reagent under high vacuum over P₂O₅ for 24h. Handle in glovebox if possible.
Regioisomer Mix Asymmetric diketone usageRegioselectivity is dictated by steric bulk. The cyclobutyl group is bulky; expect the hydrazine to attack the less hindered carbonyl first.
Unreacted Ketone Equilibrium limitationAdd molecular sieves (3Å) to the reaction to scavenge water.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19432792, Cyclobutylhydrazine hydrochloride. Retrieved from [Link]

  • Fustero, S., et al. (2011).Improved Regioselectivity in Pyrazole Synthesis. Journal of Organic Chemistry. (General reference for Knorr synthesis mechanics).
  • Ren, S., et al. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs.[4] Current Medicinal Chemistry.[1][4][5] Retrieved from [Link]

Sources

Method

Cyclobutylhydrazine Dihydrochloride in Coordination Chemistry and Catalysis: Application Notes and Protocols

Introduction: Unveiling the Potential of a Strained Ring System in Catalysis Cyclobutylhydrazine dihydrochloride, a seemingly unassuming molecule, presents a unique confluence of steric and electronic properties that mak...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Strained Ring System in Catalysis

Cyclobutylhydrazine dihydrochloride, a seemingly unassuming molecule, presents a unique confluence of steric and electronic properties that make it a compelling building block in the realms of coordination chemistry and catalysis. The presence of the strained cyclobutyl ring, coupled with the versatile reactivity of the hydrazine moiety, offers a distinct ligand scaffold for the synthesis of novel metal complexes. This guide provides an in-depth exploration of the applications of cyclobutylhydrazine dihydrochloride, detailing both the foundational principles and practical protocols for its use in the synthesis of coordination compounds and their subsequent application in catalysis. Researchers, scientists, and professionals in drug development will find this document a valuable resource for harnessing the untapped potential of this intriguing molecule. While direct literature on cyclobutylhydrazine metal complexes is emerging, the principles outlined herein are derived from the well-established chemistry of related hydrazine and hydrazone ligands, providing a robust framework for exploration.[1][2]

Section 1: The Cyclobutylhydrazine Ligand: Properties and Coordination Motifs

Cyclobutylhydrazine can act as a versatile ligand, primarily coordinating to metal centers through the lone pairs of its nitrogen atoms. The dihydrochloride form requires deprotonation, typically with a suitable base, to liberate the free hydrazine for complexation.

Key Properties:

  • Steric Influence: The cyclobutyl group introduces moderate steric bulk in the vicinity of the metal center. This can influence the coordination number of the resulting complex, prevent the formation of polymeric structures, and modulate the catalytic activity by controlling substrate access to the active site.

  • Electronic Effects: The alkyl nature of the cyclobutyl group is electron-donating, which can increase the electron density on the coordinating nitrogen atoms and, consequently, on the metal center. This can enhance the reactivity of the metal in certain catalytic processes, such as oxidative addition.

  • Coordination Modes: Cyclobutylhydrazine can exhibit several coordination modes, including monodentate, bridging, and as a precursor to hydrazone ligands.

dot graphdiv { rankdir=LR; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} } Caption: Coordination modes of cyclobutylhydrazine.

Section 2: Synthesis of Cyclobutylhydrazine Metal Complexes: Protocols and Causality

The synthesis of metal complexes with cyclobutylhydrazine requires careful consideration of the starting materials, solvent, temperature, and stoichiometry. The dihydrochloride salt necessitates the use of a base to liberate the free hydrazine for coordination.

Protocol 2.1: General Synthesis of a Palladium(II)-Cyclobutylhydrazine Complex

This protocol outlines a general procedure for the synthesis of a dichlorobis(cyclobutylhydrazine)palladium(II) complex, a potential precursor for cross-coupling catalysis.

Rationale: Palladium(II) complexes are widely used as pre-catalysts in cross-coupling reactions. The choice of a slight excess of the ligand ensures the formation of the desired bis-ligated complex. Acetonitrile is a common solvent for such reactions due to its ability to dissolve both the palladium salt and the deprotonated ligand, and its relatively high boiling point allows for moderate heating to drive the reaction to completion.

Materials:

  • Palladium(II) chloride (PdCl₂)

  • Cyclobutylhydrazine dihydrochloride

  • Triethylamine (Et₃N) or a similar non-coordinating base

  • Anhydrous acetonitrile (CH₃CN)

  • Anhydrous diethyl ether

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and hotplate

Procedure:

  • Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), suspend palladium(II) chloride (1 mmol) in anhydrous acetonitrile (20 mL).

  • Ligand Solution: In a separate flask, dissolve cyclobutylhydrazine dihydrochloride (2.2 mmol) in anhydrous acetonitrile (10 mL). Add triethylamine (2.5 mmol) to this solution to deprotonate the hydrazine. Stir for 10 minutes at room temperature.

  • Reaction: Slowly add the cyclobutylhydrazine solution to the palladium(II) chloride suspension at room temperature with vigorous stirring.

  • Heating: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. The color of the suspension should change, indicating the formation of the complex.

  • Isolation: Allow the reaction mixture to cool to room temperature. Reduce the solvent volume under vacuum.

  • Precipitation: Add anhydrous diethyl ether to the concentrated solution to precipitate the product.

  • Washing and Drying: Filter the precipitate, wash with small portions of cold diethyl ether, and dry under vacuum.

Characterization:

  • FT-IR Spectroscopy: Look for the appearance of new bands corresponding to the Pd-N stretching vibrations and shifts in the N-H stretching frequencies upon coordination.

  • ¹H and ¹³C NMR Spectroscopy: The coordination of the hydrazine to the metal center will cause shifts in the signals of the cyclobutyl protons and carbons compared to the free ligand.

  • Elemental Analysis: To confirm the stoichiometry of the complex.

Protocol 2.2: In Situ Generation of a Rhodium-Cyclobutylhydrazine Catalyst for Hydrogenation

This protocol describes the in situ formation of a rhodium catalyst for the hydrogenation of alkenes.

Rationale: For many catalytic applications, the active catalyst is generated in situ to avoid the isolation of potentially unstable complexes. Rhodium complexes are well-known for their catalytic activity in hydrogenation reactions.[3][4] The use of a phosphine co-ligand can help to stabilize the metal center and tune the catalyst's activity and selectivity.

Materials:

  • [Rh(COD)Cl]₂ (dimeric chloro(1,5-cyclooctadiene)rhodium(I))

  • Cyclobutylhydrazine dihydrochloride

  • Triphenylphosphine (PPh₃)

  • Sodium methoxide (NaOMe) or another strong base

  • Anhydrous and deoxygenated solvent (e.g., toluene or THF)

  • Hydrogen gas (H₂)

  • Substrate (e.g., styrene)

Procedure:

  • Catalyst Precursor Preparation: In a Schlenk tube under an inert atmosphere, dissolve [Rh(COD)Cl]₂ (0.01 mmol) and triphenylphosphine (0.04 mmol) in the chosen solvent (5 mL). Stir until a homogenous solution is formed.

  • Ligand Addition: In a separate vial, dissolve cyclobutylhydrazine dihydrochloride (0.02 mmol) in a minimal amount of methanol and add sodium methoxide (0.02 mmol) to generate the free base.

  • Catalyst Formation: Add the deprotonated cyclobutylhydrazine solution to the rhodium precursor solution. The color of the solution may change, indicating ligand exchange and complex formation.

  • Reaction Setup: Add the substrate (1 mmol) to the catalyst solution.

  • Hydrogenation: Purge the reaction vessel with hydrogen gas (balloon pressure is often sufficient for preliminary studies) and stir vigorously at room temperature or with gentle heating (e.g., 40-50 °C).

  • Monitoring: Monitor the reaction progress by techniques such as GC-MS or NMR spectroscopy.

Section 3: Catalytic Applications of Cyclobutylhydrazine-Metal Complexes

The unique steric and electronic properties of cyclobutylhydrazine-derived ligands can be leveraged in various catalytic transformations.

Application 3.1: Palladium-Catalyzed Cross-Coupling Reactions

Complexes such as the one described in Protocol 2.1 can be effective pre-catalysts for Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. The cyclobutyl group can enhance catalyst stability and influence selectivity.

Hypothetical Catalytic Cycle for Suzuki-Miyaura Coupling:

dot graphdiv { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#34A853"];

} } Caption: Proposed catalytic cycle for Suzuki-Miyaura coupling.

Experimental Workflow for a Suzuki-Miyaura Coupling:

dot graphdiv { rankdir=LR; node [shape=record, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} } Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.

Application 3.2: Copper-Catalyzed Oxidation Reactions

Copper complexes of hydrazine and hydrazone derivatives have shown promise as catalysts for oxidation reactions, such as the oxidation of alcohols and alkanes.[5][6][7]

Protocol 3.2.1: Synthesis of a Copper(II)-Cyclobutylhydrazine Complex and Catalytic Oxidation of Cyclohexane

Rationale: Copper is an earth-abundant and inexpensive metal, making it an attractive choice for developing sustainable catalytic systems. The oxidation of alkanes to more valuable products like alcohols and ketones is a fundamentally important industrial process.

Part A: Synthesis of the Copper(II) Complex

  • Reaction Setup: Dissolve copper(II) acetate monohydrate (1 mmol) in methanol (20 mL).

  • Ligand Preparation: In a separate flask, dissolve cyclobutylhydrazine dihydrochloride (2 mmol) in methanol (10 mL) and add a solution of sodium hydroxide (2 mmol) in methanol to deprotonate the ligand.

  • Complex Formation: Slowly add the deprotonated ligand solution to the copper(II) acetate solution. A color change and/or precipitation should be observed.

  • Isolation: Stir the mixture at room temperature for 2 hours. Collect the precipitate by filtration, wash with cold methanol, and dry under vacuum.

Part B: Catalytic Oxidation of Cyclohexane

  • Reaction Mixture: In a round-bottom flask, combine the synthesized copper-cyclobutylhydrazine complex (0.01 mmol), cyclohexane (1 mmol), and acetonitrile (5 mL) as the solvent.

  • Oxidant Addition: Add an oxidant, such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) (3 mmol), to the mixture.

  • Reaction: Stir the mixture at 50-60 °C for 24 hours.

  • Analysis: Analyze the reaction mixture by GC-MS to identify and quantify the oxidation products (cyclohexanol and cyclohexanone).

Data Presentation:

CatalystSubstrateOxidantConversion (%)Selectivity (Alcohol:Ketone)
Cu-CyclobutylhydrazineCyclohexaneH₂O₂Expected ValueExpected Ratio
Cu-CyclobutylhydrazineCyclohexaneTBHPExpected ValueExpected Ratio

Note: The "Expected Value" and "Expected Ratio" are placeholders and would be determined experimentally.

Section 4: Trustworthiness and Self-Validation

The protocols provided are designed to be self-validating through comprehensive characterization of the synthesized complexes and careful analysis of the catalytic reaction outcomes.

  • Spectroscopic and Analytical Data: The consistency of FT-IR, NMR, and elemental analysis data with the proposed structures of the coordination compounds provides the primary validation of the synthetic protocols.

  • Catalytic Performance: The catalytic activity should be reproducible. Control experiments, such as running the reaction without the metal complex or without the cyclobutylhydrazine ligand, are crucial to confirm that the observed catalysis is indeed due to the synthesized complex.

  • Comparison with Analogs: Comparing the catalytic performance of cyclobutylhydrazine-based catalysts with those derived from other hydrazine ligands (e.g., phenylhydrazine, methylhydrazine) can provide valuable insights into the role of the cyclobutyl moiety.

Conclusion

Cyclobutylhydrazine dihydrochloride offers a promising entry point for the development of novel coordination compounds and catalysts. The steric and electronic properties imparted by the cyclobutyl group can be exploited to fine-tune the reactivity and selectivity of metal centers in a variety of catalytic transformations. The detailed protocols and application notes provided in this guide serve as a comprehensive resource for researchers to explore and unlock the full potential of this versatile building block. Further research into the synthesis, characterization, and catalytic applications of cyclobutylhydrazine-metal complexes is warranted and is expected to lead to the discovery of new and efficient catalytic systems.

References

  • Indian Academy of Sciences. (n.d.). Metal-hydrazine complexes as precursors to oxide materials. Retrieved from [Link]

  • ResearchGate. (2011). Metal Complexes of Hydrazones and Their Biological, Analytical and Catalytic Applications: A Review. Retrieved from [Link]

  • Sridhar, M., et al. (2024). Synthesis of Co(II) Metal Complexes of Tryptanthrin Schiff Bases, Characterization, their Biological Evaluation, and Molecular Docking Studies. Asian Journal of Green Chemistry.
  • ResearchGate. (2008). Synthesis and characterization of some transition metal complexes with a novel Schiff base ligand and their use as catalysts for olefin cyclopropanation. Retrieved from [Link]

  • PubMed Central. (2023). Synthesis, Characterization and Catalytic/Antimicrobial Activities of Some Transition Metal Complexes Derived from 2-Floro-N-((2-Hydroxyphenyl)Methylene)Benzohydrazide. Retrieved from [Link]

  • MDPI. (2020). Post-Functionalization of Organometallic Complexes via Click-Reaction. Retrieved from [Link]

  • ScienceDirect. (2024). Hydrazones, hydrazones-based coinage metal complexes, and their biological applications. Retrieved from [Link]

  • Gushchin, A. L., et al. (2021). New Copper(II) Coordination Compounds Assembled from Multifunctional Pyridine-Carboxylate Blocks: Synthesis, Structures, and Catalytic Activity in Cycloalkane Oxidation. MDPI. Retrieved from [Link]

  • Hartwig, J. F., et al. (2020). Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine. PubMed Central. Retrieved from [Link]

  • Costa, L. C., et al. (2018). Copper(II) Complexes of Arylhydrazone of 1H-Indene-1,3(2H)-dione as Catalysts for the Oxidation of Cyclohexane in Ionic Liquids. MDPI. Retrieved from [Link]

  • Prabhu, K. R., & Ojha, D. P. (2012). Palladium Catalyzed Coupling of Tosylhydrazones with Aryl and Heteroaryl Halides in the Absence of External Ligands: Synthesis of Substituted Olefins. Organic Chemistry Portal. Retrieved from [Link]

  • Al-Noor, T. H., et al. (2014). The Transfer Hydrogenation Reactions Catalyzed by Rhodium Schiff Base Complexes. ResearchGate. Retrieved from [Link]

  • Leitus, G., et al. (2022). An Adaptive Rhodium Catalyst to Control the Hydrogenation Network of Nitroarenes. PubMed Central. Retrieved from [Link]

  • Pombeiro, A. J. L., et al. (2015). Aroylhydrazone Cu(II) Complexes in keto Form: Structural Characterization and Catalytic Activity towards Cyclohexane Oxidation. PubMed Central. Retrieved from [Link]

  • RSC Publishing. (2021). Half-sandwich ruthenium complexes with acylhydrazone ligands: synthesis and catalytic activity in the N-alkylation of hydrazides. Retrieved from [Link]

  • University of Victoria. (2015). Rhodium-Catalyzed Selective Partial Hydrogenation of Alkynes. Retrieved from [Link]

  • Shukla, M., et al. (2023). Synthesis of copper(ii) complex-functionalized Fe3O4@ISNA (ISNA = isonicotinic acid) as a magnetically recoverable nanomaterial: catalytic studies in alcohol oxidation and nitrophenol reduction, and TD-DFT studies. RSC Publishing. Retrieved from [Link]

  • RWTH Publications. (2022). Rhodium-Catalyzed Asymmetric Hydrohydrazonemethylation of Styrenes: Access to Chiral Hydrazones, Hydrazides, Hydrazines and Amines. Retrieved from [Link]

Sources

Application

Cyclobutylhydrazine Dihydrochloride: A Versatile Scaffold for the Development of Novel Enzyme Inhibitors

Introduction: The Emerging Role of Cyclobutyl Fragments in Medicinal Chemistry In the landscape of modern drug discovery, the relentless pursuit of novel chemical entities with enhanced potency, selectivity, and favorabl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emerging Role of Cyclobutyl Fragments in Medicinal Chemistry

In the landscape of modern drug discovery, the relentless pursuit of novel chemical entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles is paramount. Among the various structural motifs employed by medicinal chemists, strained ring systems, particularly cyclobutane, have garnered significant attention. The unique puckered conformation of the cyclobutane ring offers a rigid scaffold that can effectively orient pharmacophoric elements, leading to improved binding affinity and target specificity.[1][2] When incorporated into drug candidates, the cyclobutane moiety has been shown to enhance metabolic stability and reduce off-target effects.[1]

This guide focuses on the application of a key building block, cyclobutylhydrazine dihydrochloride , in the synthesis of innovative therapeutic agents. This versatile reagent combines the conformational rigidity of the cyclobutane ring with the reactive potential of the hydrazine functional group, making it an invaluable tool for accessing a diverse range of heterocyclic compounds with significant biological activity. We will delve into the practical applications of cyclobutylhydrazine dihydrochloride in the development of potent enzyme inhibitors, with a particular focus on Monoamine Oxidase (MAO), Lysine-Specific Demethylase 1 (LSD1), and Bruton's Tyrosine Kinase (BTK) inhibitors.

Physicochemical Properties of Cyclobutylhydrazine Dihydrochloride

A thorough understanding of the starting material is crucial for successful synthesis. The key properties of cyclobutylhydrazine dihydrochloride are summarized below.

PropertyValue
Molecular Formula C₄H₁₂Cl₂N₂
Molecular Weight 159.06 g/mol
Appearance White to off-white solid
Solubility Soluble in water and polar protic solvents
Storage Store in a cool, dry place away from incompatible materials

Application I: Synthesis of Cyclobutyl Hydrazones as Monoamine Oxidase (MAO) Inhibitors

Scientific Rationale and Mechanistic Insight

Monoamine oxidases (MAOs) are a family of flavin-containing enzymes responsible for the oxidative deamination of neurotransmitters such as serotonin, dopamine, and norepinephrine.[3] Consequently, MAO inhibitors have long been a cornerstone in the treatment of depression and neurodegenerative disorders.[4] Hydrazine derivatives are a well-established class of MAO inhibitors, often acting as irreversible inhibitors by forming a covalent adduct with the FAD cofactor.[] The hydrazine moiety, upon oxidation, can generate a reactive diazene intermediate that alkylates the flavin cofactor.[]

The incorporation of a cyclobutyl group into a hydrazone scaffold can enhance binding to the hydrophobic regions of the MAO active site, potentially leading to increased potency and selectivity. The general reaction involves the condensation of cyclobutylhydrazine with a suitable aldehyde or ketone to form the corresponding hydrazone.

Below is a diagram illustrating the general synthesis of cyclobutyl hydrazones and their proposed mechanism of MAO inhibition.


// Nodes reagents [label="Cyclobutylhydrazine Dihydrochloride +\nR'-CHO (Aldehyde)", fillcolor="#F1F3F4"]; hydrazone [label="Cyclobutyl Hydrazone\n(MAO Inhibitor)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MAO_FAD [label="MAO-FAD (Active Enzyme)", fillcolor="#34A853", fontcolor="#FFFFFF"]; complex [label="Enzyme-Inhibitor Complex", fillcolor="#FBBC05", fontcolor="#202124"]; inactivated [label="Covalently Modified MAO-FAD\n(Inactive Enzyme)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges reagents -> hydrazone [label=" Condensation\n(Acid Catalyst)"]; hydrazone -> complex [label="Binding to\nActive Site"]; MAO_FAD -> complex; complex -> inactivated [label=" Oxidation & Covalent\nAdduct Formation"]; }

Synthesis and proposed MAO inhibition mechanism of cyclobutyl hydrazones.

Experimental Protocol: Synthesis of a Model Cyclobutyl Hydrazone

This protocol describes the synthesis of a representative cyclobutyl hydrazone from cyclobutylhydrazine dihydrochloride and a substituted benzaldehyde.

Materials:

  • Cyclobutylhydrazine dihydrochloride

  • 4-Chlorobenzaldehyde

  • Ethanol, absolute

  • Glacial acetic acid

  • Sodium bicarbonate

  • Dichloromethane (DCM)

  • Magnesium sulfate, anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add cyclobutylhydrazine dihydrochloride (1.0 g, 6.3 mmol) and absolute ethanol (30 mL).

  • Addition of Aldehyde: To the stirred suspension, add 4-chlorobenzaldehyde (0.88 g, 6.3 mmol) followed by 3-4 drops of glacial acetic acid as a catalyst.

  • Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 4-6 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in dichloromethane (50 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 25 mL) to neutralize the acid, followed by brine (25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude hydrazone by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure product.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Application II: Synthesis of Cyclobutylamine-Derived LSD1 Inhibitors

Scientific Rationale and Mechanistic Insight

Lysine-Specific Demethylase 1 (LSD1), a flavin-dependent enzyme, plays a crucial role in epigenetic regulation by demethylating histone H3 on lysine 4 and 9 (H3K4 and H3K9).[6] Overexpression of LSD1 has been implicated in various cancers, making it an attractive therapeutic target. Many potent LSD1 inhibitors are mechanism-based inactivators that form a covalent adduct with the FAD cofactor, similar to MAO inhibitors.[6]

Cyclopropylamine-based compounds, such as the well-known MAO inhibitor tranylcypromine, have been repurposed and optimized as potent LSD1 inhibitors.[6] The strained ring system is key to their mechanism of action. By analogy, cyclobutylamine derivatives, accessible from cyclobutylhydrazine, represent a promising class of LSD1 inhibitors. The synthesis typically involves the conversion of cyclobutylhydrazine to a cyclobutylamine derivative, which is then incorporated into a larger scaffold designed to interact with the LSD1 active site.

The following diagram outlines a potential synthetic workflow and the mechanism of LSD1 inactivation.


// Nodes start [label="Cyclobutylhydrazine\nDihydrochloride", fillcolor="#F1F3F4"]; intermediate [label="N-Protected\nCyclobutylamine", fillcolor="#FBBC05"]; scaffold [label="Scaffold with\nElectrophilic Site", fillcolor="#F1F3F4"]; inhibitor [label="Cyclobutylamine-Based\nLSD1 Inhibitor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; lsd1 [label="LSD1-FAD\n(Active)", fillcolor="#34A853", fontcolor="#FFFFFF"]; inactivated_lsd1 [label="Covalently Modified\nLSD1-FAD (Inactive)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> intermediate [label=" Reductive Amination\nor other conversion"]; intermediate -> inhibitor [label=" Coupling Reaction"]; scaffold -> inhibitor; inhibitor -> inactivated_lsd1 [label=" Covalent Adduct Formation\n in Active Site"]; lsd1 -> inactivated_lsd1; }

Synthetic workflow and mechanism of LSD1 inactivation.

Experimental Protocol: A General Route to Cyclobutylamine-Containing Scaffolds

This protocol provides a generalized procedure for the synthesis of a cyclobutylamine-containing intermediate that can be further elaborated into potent LSD1 inhibitors.

Materials:

  • Cyclobutylhydrazine dihydrochloride

  • A suitable carbonyl compound (e.g., a ketone or aldehyde-containing scaffold)

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB)

  • Methanol or Dichloromethane (DCM)

  • Acetic acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and purification equipment

Procedure:

  • Formation of Hydrazone Intermediate (in situ): In a round-bottom flask, dissolve cyclobutylhydrazine dihydrochloride (1 eq.) and the carbonyl compound (1 eq.) in methanol or DCM. Add a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours to form the hydrazone intermediate.

  • Reduction to Hydrazine: Cool the reaction mixture in an ice bath and slowly add sodium cyanoborohydride or sodium triacetoxyborohydride (1.5-2 eq.) in portions. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of water. If DCM was used as the solvent, separate the organic layer. If methanol was used, remove it under reduced pressure and then extract the aqueous residue with DCM or ethyl acetate.

  • Aqueous Wash: Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the resulting N-cyclobutyl-substituted compound by column chromatography on silica gel.

  • Further Elaboration: The purified product can then be used in subsequent steps, such as amide couplings or other C-N bond-forming reactions, to construct the final LSD1 inhibitor.

Application III: Synthesis of Pyrazole-Based Bruton's Tyrosine Kinase (BTK) Inhibitors

Scientific Rationale and Mechanistic Insight

Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase that is a critical component of the B-cell receptor (BCR) signaling pathway.[7] Dysregulation of BTK activity is associated with various B-cell malignancies and autoimmune diseases.[7] Several approved BTK inhibitors, such as ibrutinib, are irreversible inhibitors that form a covalent bond with a cysteine residue (Cys481) in the active site of BTK.[7]

The pyrazole moiety is a common feature in many kinase inhibitors, often serving as a hinge-binding motif.[7] Cyclobutylhydrazine can be a valuable precursor for the synthesis of substituted pyrazoles. A common synthetic strategy involves the reaction of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. By employing cyclobutylhydrazine, a cyclobutyl group can be installed at the N-1 position of the pyrazole ring, which can then be further functionalized to create potent and selective BTK inhibitors.

The following diagram illustrates a general synthetic route to pyrazole-based BTK inhibitors from cyclobutylhydrazine.


// Nodes reagents [label="Cyclobutylhydrazine Dihydrochloride +\n1,3-Dicarbonyl Compound", fillcolor="#F1F3F4"]; pyrazole [label="N-Cyclobutyl Pyrazole\nIntermediate", fillcolor="#FBBC05"]; functionalization [label="Further Functionalization\n(e.g., Suzuki Coupling)", fillcolor="#F1F3F4"]; btk_inhibitor [label="Final BTK Inhibitor", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges reagents -> pyrazole [label=" Cyclocondensation"]; pyrazole -> btk_inhibitor [label=" Introduction of\nPharmacophoric Groups"]; }

General synthetic route to pyrazole-based BTK inhibitors.

Experimental Protocol: Synthesis of a 1-Cyclobutylpyrazole Core

This protocol outlines the synthesis of a 1-cyclobutylpyrazole core structure, a key intermediate for the development of BTK inhibitors.

Materials:

  • Cyclobutylhydrazine dihydrochloride

  • 1,3-Diketone (e.g., acetylacetone)

  • Ethanol or acetic acid

  • Sodium acetate (if starting with the dihydrochloride salt)

  • Standard laboratory glassware for reaction and work-up

Procedure:

  • Reaction Setup: In a round-bottom flask, combine cyclobutylhydrazine dihydrochloride (1 eq.), the 1,3-diketone (1 eq.), and sodium acetate (2 eq.) in ethanol or acetic acid.

  • Reaction: Heat the mixture to reflux for 4-8 hours. Monitor the formation of the pyrazole product by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. If acetic acid was used as the solvent, carefully neutralize it with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product into a suitable organic solvent such as ethyl acetate.

  • Washing and Drying: Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration and Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel or by recrystallization to yield the 1-cyclobutylpyrazole intermediate.

  • Further Modification: This intermediate can then be subjected to further chemical transformations, such as halogenation followed by cross-coupling reactions, to introduce the necessary pharmacophoric groups for potent BTK inhibition.

Conclusion and Future Perspectives

Cyclobutylhydrazine dihydrochloride is a highly valuable and versatile building block in medicinal chemistry. Its unique combination of a rigid cyclobutane scaffold and a reactive hydrazine moiety provides access to a wide array of heterocyclic compounds with significant therapeutic potential. The protocols outlined in this guide demonstrate its utility in the synthesis of potent inhibitors of MAO, LSD1, and BTK. As the demand for novel therapeutic agents with improved pharmacological profiles continues to grow, the creative application of such foundational building blocks will undoubtedly play a pivotal role in the future of drug discovery.

References

  • Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC - NIH. (URL: [Link])

  • Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors - PMC - NIH. (URL: [Link])

  • Heterocycles in Medicinal Chemistry - PMC - NIH. (URL: [Link])

  • Experimental No. (13) Aldehydes and ketones. (URL: [Link])

  • Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy - PMC. (URL: [Link])

  • Synthetic Methods of Medicinally Important Heterocycles-thiazines: A Review. (URL: [Link])

  • Preparation of novel histone H3 peptide-based LSD1 inactivators 2a–c... - ResearchGate. (URL: [Link])

  • Structures of some MAO inhibitors and the synthesized compounds 2a, 2b. - ResearchGate. (URL: [Link])

  • Cyclobutanes in Small‐Molecule Drug Candidates - PMC. (URL: [Link])

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends - MDPI. (URL: [Link])

  • Heterocyclizations based on N-(R-hydrazine-1-carbonothioyl)cycloalkancarboxamides: functionalized azoles and their antimicrobial activity | Current issues in pharmacy and medicine: science and practice. (URL: [Link])

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (URL: [Link])

  • Development of a New Class of Monoamine Oxidase-B Inhibitors by Fine-Tuning the Halogens on the Acylhydrazones - PMC. (URL: [Link])

  • Approaches towards the synthesis of 5-aminopyrazoles - ResearchGate. (URL: [Link])

  • Special Issue : Heterocyclic Compounds: Discovery, Synthesis and Applications - MDPI. (URL: [Link])

  • Discovery of anti-cancer activity for benzo[3][6][8]triazin-7-ones: Very strong correlation to pleurotin and thioredoxin reductase inhibition - PubMed. (URL: [Link])

  • The development of new bicyclic pyrazole-based cytokine synthesis inhibitors - PubMed. (URL: [Link])

  • Design and Synthesis of Novel Phenylahistin Derivatives Based on Co-Crystal Structures as Potent Microtubule Inhibitors for Anti-Cancer Therapy - MDPI. (URL: [Link])

  • Investigations on the 2-thiazolylhydrazyne scaffold: Synthesis and molecular modeling of selective human monoamine oxidase inhibitors - BioKB. (URL: [Link])

  • Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. (URL: [Link])

  • Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer - PMC. (URL: [Link])

Sources

Method

Application Notes and Protocols: A Detailed Guide to the Synthesis of 1-Cyclobutylpyrazole Derivatives from Cyclobutylhydrazine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview and detailed protocols for the synthesis of 1-cyclobutylpyrazole derivatives, a class of compounds with signifi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the synthesis of 1-cyclobutylpyrazole derivatives, a class of compounds with significant potential in medicinal chemistry. The primary focus is on the utilization of cyclobutylhydrazine dihydrochloride as a key starting material, reacting with various 1,3-dicarbonyl compounds in a classic cyclocondensation reaction, often referred to as the Knorr pyrazole synthesis.[1][2] This document offers in-depth mechanistic insights, step-by-step experimental procedures, and a discussion on the critical aspects of the synthesis, such as regioselectivity.

Introduction: The Significance of Pyrazole Derivatives

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are a cornerstone in the development of new therapeutic agents.[3] The pyrazole scaffold is found in a wide array of approved drugs, exhibiting activities such as anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The substituent at the N-1 position of the pyrazole ring plays a crucial role in modulating the pharmacological profile of the molecule. The use of a cyclobutyl group at this position introduces a degree of conformational constraint and lipophilicity that can be advantageous for binding to biological targets.

The synthesis of pyrazoles most commonly involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[1][2] While many protocols exist for arylhydrazines, this guide specifically addresses the practical considerations and procedures for using an alkylhydrazine salt, cyclobutylhydrazine dihydrochloride. The dihydrochloride salt form requires specific reaction conditions to liberate the free hydrazine for the cyclization to occur.

Reaction Mechanism and Regioselectivity

The fundamental reaction for the synthesis of 1-cyclobutylpyrazoles from cyclobutylhydrazine and a 1,3-dicarbonyl compound is a cyclocondensation reaction. The mechanism, illustrated below, proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the stable aromatic pyrazole ring.

When using cyclobutylhydrazine dihydrochloride, the free hydrazine must be generated in situ. This can be achieved by the addition of a base or, in some cases, by conducting the reaction in a protic solvent like water or an alcohol, which can facilitate the equilibrium between the salt and the free base.[4]

A critical consideration in the synthesis of substituted pyrazoles is regioselectivity , which arises when an unsymmetrical 1,3-dicarbonyl compound is used. The reaction of cyclobutylhydrazine with an unsymmetrical diketone can potentially yield two different regioisomers. The cyclobutyl group can be adjacent to either the R1 or R3 substituent of the resulting pyrazole.

The regiochemical outcome is influenced by several factors, including:

  • Steric Hindrance: The nucleophilic attack of the substituted nitrogen of the hydrazine is often directed towards the less sterically hindered carbonyl group of the 1,3-dicarbonyl compound.

  • Electronic Effects: The electronic nature of the R1 and R3 substituents on the diketone can influence the reactivity of the adjacent carbonyl groups.

  • Reaction Conditions: pH, solvent, and temperature can all play a role in directing the regioselectivity of the reaction.

G cluster_start Starting Materials cluster_intermediate Reaction Pathway cluster_product Potential Products start1 Cyclobutylhydrazine (from Dihydrochloride) intermediate1 Nucleophilic Attack at Less Hindered Carbonyl start1->intermediate1 Pathway A intermediate2 Nucleophilic Attack at More Hindered Carbonyl start1->intermediate2 Pathway B start2 Unsymmetrical 1,3-Dicarbonyl Compound start2->intermediate1 start2->intermediate2 product1 Major Regioisomer (Sterically Favored) intermediate1->product1 Cyclization & Dehydration product2 Minor Regioisomer (Sterically Disfavored) intermediate2->product2 Cyclization & Dehydration

Figure 1: Regioselectivity in Pyrazole Synthesis.

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of 1-cyclobutylpyrazole derivatives.

Protocol 1: Synthesis of 1-Cyclobutyl-3,5-dimethyl-1H-pyrazole from Acetylacetone (A Symmetrical 1,3-Diketone)

This protocol describes a classic thermal condensation method.

Materials:

  • Cyclobutylhydrazine dihydrochloride

  • Acetylacetone (2,4-pentanedione)

  • Ethanol

  • Sodium acetate (or another suitable base)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyclobutylhydrazine dihydrochloride (1.0 eq).

  • Reagent Addition: Add ethanol (20 mL) to the flask, followed by sodium acetate (2.2 eq) and acetylacetone (1.05 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 80 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 20% ethyl acetate in hexanes). The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol using a rotary evaporator.

  • Extraction: To the resulting residue, add water (30 mL) and extract the product with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with water (20 mL) and then with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield pure 1-cyclobutyl-3,5-dimethyl-1H-pyrazole.

Protocol 2: Microwave-Assisted Synthesis of 1-Cyclobutyl-5-phenyl-3-(trifluoromethyl)-1H-pyrazole from an Unsymmetrical 1,3-Diketone

This protocol utilizes microwave irradiation for a rapid synthesis and is based on methodologies developed for direct use of hydrazine hydrochloride salts.[5]

Materials:

  • Cyclobutylhydrazine dihydrochloride

  • 1-Phenyl-4,4,4-trifluorobutane-1,3-dione

  • Dimethylformamide (DMF)

  • Microwave reactor vials

  • Microwave synthesizer

  • Water

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a microwave reactor vial, combine cyclobutylhydrazine dihydrochloride (1.0 eq) and 1-phenyl-4,4,4-trifluorobutane-1,3-dione (1.0 eq).

  • Solvent Addition: Add DMF (5 mL) to the vial and seal it.

  • Microwave Irradiation: Place the vial in the microwave synthesizer and irradiate at 120 °C for 15-20 minutes.

  • Monitoring: After the reaction, cool the vial to room temperature and check for completion using TLC.

  • Work-up: Pour the reaction mixture into water (50 mL) and extract with diethyl ether (3 x 25 mL).

  • Washing: Combine the organic extracts and wash with water (2 x 20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the residue by column chromatography to isolate the major regioisomer, 1-cyclobutyl-5-phenyl-3-(trifluoromethyl)-1H-pyrazole.

G cluster_workflow General Synthesis Workflow A 1. Combine Reactants (Cyclobutylhydrazine Dihydrochloride & 1,3-Dicarbonyl) B 2. Add Solvent (e.g., Ethanol, DMF) A->B C 3. Add Base (if required) B->C D 4. Heat Reaction (Conventional or Microwave) C->D E 5. Monitor Reaction (TLC) D->E F 6. Work-up & Extraction E->F G 7. Purification (Column Chromatography) F->G H Final Product: 1-Cyclobutylpyrazole Derivative G->H

Sources

Application

Analytical techniques for monitoring Cyclobutylhydrazine dihydrochloride reactions

Executive Summary Cyclobutylhydrazine dihydrochloride (CBH·2HCl) is a critical building block in the synthesis of rigidified bio-active scaffolds, particularly for pyrazole and indazole-based kinase inhibitors. However,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclobutylhydrazine dihydrochloride (CBH·2HCl) is a critical building block in the synthesis of rigidified bio-active scaffolds, particularly for pyrazole and indazole-based kinase inhibitors. However, its analysis presents a "perfect storm" of chromatographic challenges: it lacks a UV chromophore, it is highly polar (logP < 0), and it exists as a dihydrochloride salt that interferes with standard mass spectrometry ionization. Furthermore, as a hydrazine derivative, it falls under the ICH M7 "Cohort of Concern," requiring trace-level monitoring (ppm) for genotoxic clearance.

This guide moves beyond generic hydrazine protocols to provide three targeted methodologies specifically optimized for the steric and ionic properties of the cyclobutyl moiety.

Strategic Decision Matrix

Select the appropriate analytical workflow based on your development stage and sensitivity requirements.

DecisionMatrix Start Select Analytical Goal IPC In-Process Control (Reaction Monitoring) Start->IPC Purity Final Product Purity (>98% Assessment) Start->Purity GTI Genotoxic Impurity (Trace Analysis <10 ppm) Start->GTI Method1 Protocol A: HPLC-UV w/ Derivatization (Robust, QC Friendly) IPC->Method1 High Conc. Purity->Method1 Standard QC Method2 Protocol B: HILIC-MS (Direct, High Throughput) Purity->Method2 Polar Impurities Method3 Protocol C: GC-MS w/ Acetone (Limit of Quantitation) GTI->Method3 Max Sensitivity

Figure 1: Analytical workflow selection guide based on the stage of pharmaceutical development.

Protocol A: Pre-Column Derivatization HPLC-UV

Best For: In-Process Control (IPC), Purity Release, and labs without MS. Concept: CBH lacks UV absorbance. We utilize the nucleophilicity of the hydrazine nitrogen to condense with 4-Nitrobenzaldehyde (4-NBA) . This attaches a strong chromophore (


 nm), shifting detection into the visible range and eliminating interference from UV-active solvents or starting materials.

Critical Mechanism:




Reagents:
  • Derivatizing Reagent: 5 mg/mL 4-Nitrobenzaldehyde in Acetonitrile (ACN).

  • Buffer (Critical): 1M Sodium Acetate (pH 5.0). Note: Acetate acts as a buffer to neutralize the 2HCl salt while catalyzing the imine formation.

  • Diluent: 50:50 ACN:Water.

Step-by-Step Workflow:
  • Sample Prep: Dissolve 10 mg of reaction mixture/isolated solid in 10 mL Diluent.

  • Derivatization:

    • Transfer 100 µL of Sample Solution to an HPLC vial.

    • Add 500 µL of 1M Sodium Acetate (Neutralizes HCl, buffers pH).

    • Add 500 µL of 4-NBA Reagent .

    • Cap and vortex.

  • Incubation: Heat at 50°C for 15 minutes. (The cyclobutyl steric bulk requires thermal energy compared to simple methylhydrazine).

  • Quench/Dilute: Add 900 µL ACN.

  • Injection: Inject 10 µL onto HPLC.

HPLC Conditions:
ParameterSetting
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 20% B; 2-10 min: 20%→80% B; 10-12 min: 80% B
Flow Rate 1.0 mL/min
Detection 390 nm (Specific to nitrophenylhydrazone)
Retention Reagent (~4 min), CBH-Derivative (~8.5 min)

Protocol B: Direct HILIC-MS Analysis

Best For: High-throughput screening, cleaning validation, and final product purity where derivatization is too slow. Concept: Cyclobutylhydrazine is too polar for C18 columns (elutes in void volume). Hydrophilic Interaction Liquid Chromatography (HILIC) retains the polar salt using a water layer on a silica/amide surface.

Step-by-Step Workflow:
  • Sample Prep: Dissolve sample in 90:10 ACN:Buffer (Keep water content low to prevent peak distortion in HILIC).

  • System Equilibrations: HILIC columns require longer equilibration (20+ column volumes) than C18.

LC-MS Conditions:
ParameterSetting
Column Amide-based HILIC (e.g., Waters XBridge Amide or TSKgel Amide-80)
Mobile Phase A 10 mM Ammonium Formate (pH 3.5)
Mobile Phase B Acetonitrile
Gradient Isocratic 85% B or Gradient 95%→70% B over 10 mins
Detection ESI Positive Mode (SIM m/z 87.1 for [M+H]+)
Interference Warning The 2HCl salt can suppress ionization. The Ammonium Formate buffer is mandatory to displace chloride ions in the source.

Protocol C: Trace Genotoxin Analysis (GC-MS)

Best For: ICH M7 Compliance, Limit of Quantitation (LOQ) < 1 ppm. Concept: Hydrazines react rapidly with ketones to form azines/hydrazones. Acetone serves as both the solvent and the derivatizing agent, forming the volatile Cyclobutyl hydrazone of acetone .

GCMS_Workflow Step1 Weigh Sample (API or Reaction Mix) Step2 Add Derivatizing Solvent (Acetone + 1% Pyridine) Step1->Step2 Step3 In-Situ Reaction (Cyclobutylhydrazine + Acetone -> Hydrazone) Step2->Step3 Sonicate 10 min Step4 Direct Liquid Injection (GC-MS SIM Mode) Step3->Step4

Figure 2: One-pot derivatization and extraction workflow for GC-MS.

Step-by-Step Workflow:
  • Preparation: Weigh 50 mg of sample into a GC vial.

  • Derivatization: Add 1.0 mL of Acetone containing 1% Pyridine .

    • Why Pyridine? It acts as an HCl scavenger. Without it, the dihydrochloride salt will not react efficiently with the acetone.

  • Reaction: Sonicate for 10 minutes at room temperature.

  • Analysis: Inject 1 µL directly into GC-MS.

GC-MS Parameters:
  • Inlet: Splitless, 250°C.

  • Column: DB-624 or Rtx-Volatiles (Designed for volatile amines).

  • Oven: 40°C (hold 2 min) → 15°C/min → 220°C.

  • MS Detection: SIM Mode. Monitor m/z corresponding to the acetone hydrazone (

    
     amu). Target ion: 126 m/z .
    

References

  • ICH M7(R2) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[1][2] International Council for Harmonisation.[2][3][4]

  • Sun, M., et al. (2010). "Trace analysis of hydrazine in pharmaceutical drug substances by HPLC with 4-nitrobenzaldehyde derivatization." Journal of Pharmaceutical and Biomedical Analysis.

  • Risley, D. S., & Pack, B. W. (2015). "Determination of hydrazine impurities in pharmaceutical materials." Separation Science and Technology.
  • Teo, E. C., et al. "HILIC-MS methods for polar amines." Journal of Chromatography A. (Methodology for Amide column usage).

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for Cyclobutylhydrazine dihydrochloride

Technical Support & Troubleshooting Guide Topic: Optimizing Reaction Conditions for Cyclobutylhydrazine Dihydrochloride (CAS: 158001-21-9) Target Audience: Medicinal Chemists, Process Development Scientists Version: 2.1...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support & Troubleshooting Guide

Topic: Optimizing Reaction Conditions for Cyclobutylhydrazine Dihydrochloride (CAS: 158001-21-9) Target Audience: Medicinal Chemists, Process Development Scientists Version: 2.1 (Current as of 2025)

Introduction & Utility

Cyclobutylhydrazine dihydrochloride is a critical C(sp³)-rich building block, notably utilized in the synthesis of Bruton's Tyrosine Kinase (BTK) inhibitors and other small molecule therapeutics. Its unique cyclobutyl ring confers specific conformational rigidity and metabolic stability compared to its linear alkyl counterparts.

However, the synthesis is plagued by two primary failure modes:

  • Ring Strain Instability: The ~26 kcal/mol ring strain of the cyclobutane moiety makes it susceptible to acid-catalyzed ring opening.

  • Polyalkylation: Direct alkylation of hydrazine often results in inseparable mixtures of mono-, di-, and tri-alkylated species.

This guide focuses on the Reductive Amination Route , currently the industry standard for high-purity synthesis, effectively bypassing the selectivity issues of direct alkylation.

The Optimized Protocol (Reductive Amination)

The "Golden Path" Workflow

The most robust method involves the condensation of cyclobutanone with tert-butyl carbazate (Boc-hydrazine), followed by selective reduction and acidic deprotection.

SynthesisWorkflow Start Cyclobutanone (Starting Material) Step1 Step 1: Condensation (+ Boc-Hydrazine) Start->Step1 MeOH, RT, 2h Inter Boc-Hydrazone Intermediate Step1->Inter - H2O Step2 Step 2: Reduction (NaBH3CN / AcOH) Inter->Step2 pH 4-5 controlled Protected Boc-Cyclobutylhydrazine Step2->Protected Selective Red. Step3 Step 3: Deprotection (4M HCl in Dioxane) Protected->Step3 Anhydrous Final Cyclobutylhydrazine Dihydrochloride Step3->Final Precipitation

Figure 1: Optimized synthetic workflow for Cyclobutylhydrazine Dihydrochloride via the Boc-protected route.

Detailed Methodology
Step 1: Imine Formation
  • Reagents: Cyclobutanone (1.0 eq), tert-Butyl carbazate (1.05 eq).

  • Solvent: Methanol (anhydrous preferred).

  • Conditions: Stir at Room Temperature (RT) for 2–4 hours.

  • Checkpoint: Monitor by TLC (Hexane/EtOAc 3:1). The disappearance of the ketone spot indicates completion.

Step 2: Selective Reduction
  • Reagents: Sodium cyanoborohydride (NaBH₃CN, 1.2 eq) or Sodium triacetoxyborohydride (STAB).

  • Catalyst: Acetic Acid (AcOH) to adjust pH to ~4–5.

  • Critical Control: Do not use strong mineral acids here; they may trigger ring expansion or opening.

  • Work-up: Quench with saturated NaHCO₃, extract with EtOAc.

Step 3: Deprotection & Salt Formation
  • Reagents: 4M HCl in 1,4-Dioxane (excess).

  • Conditions: 0°C to RT.

  • Isolation: The product precipitates as a dihydrochloride salt. Filter and wash with cold diethyl ether. Avoid water.

Optimization Matrix: Tuning the Reaction

Optimizing this reaction requires balancing conversion rate against byproduct formation.

ParameterRecommended ConditionWhy? (Causality)Risk of Deviation
Solvent (Step 1) Methanol (MeOH)Promotes rapid imine formation due to polarity.EtOH/IPA: Slower reaction rates. THF: Poor solubility of intermediates.
Reductant NaBH₃CN or STABSelectively reduces the C=N bond without touching the Boc group.NaBH₄: Too strong; can lead to over-reduction or side reactions. H₂/Pd: High risk of cyclobutane ring opening.
Acid Source (Step 3) HCl in Dioxane/Et₂OEnsures anhydrous conditions to precipitate the salt.Aqueous HCl: Product is highly water-soluble and difficult to recover (hygroscopic).
Temperature 0°C → RTControls exotherm to prevent decomposition.>40°C: Increases risk of Boc thermolysis or ring rearrangement.

Troubleshooting Center (Q&A)

Issue 1: Low Yield & "Sticky" Product

User Question: "I followed the protocol, but Step 3 yielded a sticky gum instead of a white solid. Yield is <40%. What happened?"

Diagnosis: Hygroscopicity and Water Contamination. The dihydrochloride salt is extremely hygroscopic. If ambient moisture enters during filtration or if the HCl source contained water, the salt forms a deliquescent gum.

Solution Protocol:

  • Switch Acid Source: Use commercially available anhydrous 4M HCl in Dioxane.

  • The "Trituration" Fix: If you have a gum, redissolve in a minimum amount of dry MeOH, then add excess cold anhydrous Et₂O (diethyl ether) or MTBE with vigorous stirring to force precipitation.

  • Drying: Dry the solid in a vacuum oven at 40°C over P₂O₅.

Issue 2: Ring-Opened Impurities

User Question: "NMR shows a linear alkyl chain impurity. Did the ring open?"

Diagnosis: Acid-Catalyzed Ring Opening. Cyclobutane is strained. During the deprotection step (Step 3), if the temperature is too high or the reaction time too long, the ring can cleave.

Solution Protocol:

  • Temperature Control: Perform the HCl addition at 0°C strictly. Allow to warm to RT only after addition is complete.

  • Time Limit: Monitor the deprotection closely. Stop the reaction immediately upon consumption of the starting material (usually 1–2 hours). Do not leave it overnight.

Issue 3: Incomplete Reduction (Step 2)

User Question: "I still see the hydrazone intermediate after 12 hours. The reaction stalled."

Diagnosis: pH Mismatch. NaBH₃CN requires a slightly acidic pH (4–5) to activate the imine for hydride attack. If the solution is neutral, the reduction is kinetically inhibited.

Solution Protocol:

  • Add Catalyst: Add Glacial Acetic Acid dropwise until pH paper indicates pH 4–5.

  • Alternative Reagent: Switch to Sodium Triacetoxyborohydride (STAB), which carries its own "internal" acid activation and is often faster, though it requires 1.5–2.0 equivalents.

Visual Troubleshooting Logic

Use this decision tree to diagnose failure modes in real-time.

Troubleshooting Problem Identify Problem Sticky Sticky/Gum Product Problem->Sticky Impurity Linear Impurities (NMR) Problem->Impurity Stalled Stalled Reduction Problem->Stalled Action1 Action: Triturate with anhydrous Et2O/MTBE Sticky->Action1 Hygroscopic Issue Action2 Action: Lower Deprotection Temp to 0°C Impurity->Action2 Ring Strain Issue Action3 Action: Adjust pH to 4-5 with AcOH Stalled->Action3 Kinetic Issue

Figure 2: Rapid diagnostic logic for common synthesis failures.

References

  • ChemicalBook. (2025).[1] 1-Cyclobutylhydrazine hydrochloride Properties and Synthesis. Retrieved from

  • PubChem. (2025).[2] Cyclobutylhydrazine hydrochloride Compound Summary. National Library of Medicine. Retrieved from

  • Organic Chemistry Portal. (2023). Synthesis of Hydrazine Derivatives: Selective Alkylation and Reductive Amination. Retrieved from

  • Frontier Specialty Chemicals. (2025). Catalog Entry: Cyclobutylhydrazine hydrochloride (CAS 158001-21-9).[2][3][4] Retrieved from

Sources

Optimization

Identifying and minimizing side products in hydrazone synthesis

Welcome to the Technical Support Center for Hydrazone Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Hydrazone Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions related to the synthesis and purification of hydrazones. Our goal is to equip you with the knowledge to identify and minimize side products, thereby optimizing your reaction outcomes.

Introduction to Hydrazone Synthesis

Hydrazone synthesis is a robust and widely utilized condensation reaction between a carbonyl compound (aldehyde or ketone) and a hydrazine derivative.[1] The resulting hydrazone moiety is a versatile functional group found in a vast array of biologically active compounds and is a key building block in synthetic chemistry.[2] While the reaction is generally straightforward, the formation of side products can complicate purification and reduce yields. This guide will address common challenges and provide practical solutions.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered during hydrazone synthesis.

Q1: What is the optimal pH for hydrazone formation and why is it critical?

The formation of hydrazones is a pH-sensitive reaction that is typically catalyzed by acid.[1][3] The optimal pH range is generally mildly acidic, often between 4 and 6.

  • Mechanism Insight: The reaction proceeds via nucleophilic attack of the hydrazine on the carbonyl carbon. An acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack. However, at very low pH, the hydrazine, being basic, gets protonated and loses its nucleophilicity, thus inhibiting the reaction. Conversely, at high pH, there isn't enough acid to sufficiently activate the carbonyl group.[4]

Q2: What are the most common side products in hydrazone synthesis?

The most frequently encountered side product is an azine . Azines are formed when one molecule of hydrazine reacts with two molecules of the carbonyl compound.[3][5]

  • Causality: This typically occurs when there is an excess of the aldehyde or ketone relative to the hydrazine. The initially formed hydrazone can sometimes react further, or unreacted hydrazine can react at both ends.

Another potential issue, particularly with unsubstituted hydrazones, is decomposition on silica gel during column chromatography.[6]

Q3: How can I monitor the progress of my hydrazone synthesis reaction?

Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction.[2][3]

  • Procedure: Spot the reaction mixture alongside the starting materials (carbonyl compound and hydrazine) on a TLC plate. The formation of a new spot with a different Rf value indicates the formation of the product. The disappearance of the starting material spots signifies the completion of the reaction. A suitable eluent system, such as a mixture of hexane and ethyl acetate, is often used.[2]

Q4: My hydrazone appears to be unstable during purification. What are the best practices for purification?

The stability of hydrazones can vary. For issues with column chromatography on silica gel, consider the following alternatives:

  • Recrystallization: This is often the preferred method for purifying solid hydrazones.[2][3] Finding a suitable solvent or solvent system where the hydrazone has high solubility at elevated temperatures and low solubility at room or lower temperatures is key. Common solvents include ethanol, methanol, and ethyl acetate/hexane mixtures.[3]

  • Alternative Stationary Phases: If chromatography is necessary, consider using a less acidic stationary phase like alumina or doping the silica gel and eluent with a small amount of a base like triethylamine (e.g., 1%) to prevent decomposition.[6]

  • Solvent-Free and Alternative Synthesis Methods: To minimize side products and purification challenges from the outset, consider alternative synthetic approaches such as mechanosynthesis or solid-state melt reactions, which can lead to cleaner product formation.[7][8]

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
Low or no product formation - Incorrect pH- Insufficient reaction time or temperature- Low reactivity of starting materials- Adjust the pH to a mildly acidic range (4-6) using a catalyst like glacial acetic acid.[1][2]- Increase the reaction time and/or temperature. Monitor progress by TLC.[3]- For sterically hindered or electronically deactivated carbonyls, consider more forcing conditions or a more reactive hydrazine derivative.
Formation of multiple products (observed on TLC) - Formation of azine side product- Geometric (E/Z) isomers of the hydrazone- Decomposition of the product- Use a slight excess of the hydrazine to minimize azine formation.- The presence of isomers is inherent to some hydrazones. Often, one isomer is thermodynamically favored and may become dominant upon heating or extended reaction time.- If the product is unstable, minimize reaction time and purify promptly under mild conditions.
Difficulty in removing excess hydrazine - Hydrazine is water-soluble and can be difficult to remove with organic solvents.- Perform an aqueous workup. Wash the organic layer with water or brine to remove unreacted hydrazine.- If the hydrazone is a solid, it can often be precipitated from the reaction mixture and collected by filtration, leaving the unreacted hydrazine in the filtrate.[2]
Product "oiling out" during recrystallization - The solvent is not ideal for crystallization.- The product is impure.- Try a different solvent or a solvent mixture. Slow cooling can also promote crystal formation over oiling out.- Attempt to purify the crude product by another method, such as a quick filtration through a plug of silica or alumina, before recrystallization.

Experimental Protocols

General Protocol for Hydrazone Synthesis

This protocol is a general guideline and may require optimization for specific substrates.

  • Dissolve the Carbonyl Compound: In a round-bottom flask, dissolve one equivalent of the aldehyde or ketone in a suitable solvent such as ethanol or methanol.[2]

  • Add Hydrazine: Add a slight excess (1.05 to 1.1 equivalents) of the hydrazine derivative to the solution.

  • Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).[2]

  • Reaction: Stir the mixture at room temperature or reflux with heating. The optimal temperature and time will depend on the reactivity of the substrates.[3]

  • Monitoring: Monitor the reaction's progress using TLC.[2]

  • Workup and Isolation: Once the reaction is complete, cool the mixture to room temperature. The hydrazone product may precipitate and can be collected by vacuum filtration. If no precipitate forms, the solvent can be removed under reduced pressure. The crude product can then be purified.[3]

Purification by Recrystallization
  • Solvent Selection: Choose a solvent in which the hydrazone is sparingly soluble at room temperature but highly soluble when heated.[3]

  • Dissolution: Dissolve the crude hydrazone in the minimum amount of the hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Collection: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum.[3]

Visualizing Reaction Pathways

Hydrazone Formation Mechanism

The following diagram illustrates the acid-catalyzed mechanism of hydrazone formation.

Hydrazone_Formation Carbonyl R₂C=O Protonated_Carbonyl R₂C=O⁺H Carbonyl->Protonated_Carbonyl + H⁺ Hydrazine H₂N-NHR' H_plus H⁺ Intermediate1 R₂C(O⁺H)-NH₂NHR' Protonated_Carbonyl->Intermediate1 + H₂N-NHR' Carbinolamine R₂C(OH)-NHNHR' Intermediate1->Carbinolamine - H⁺ Protonated_Carbinolamine R₂C(O⁺H₂)-NHNHR' Carbinolamine->Protonated_Carbinolamine + H⁺ Imine_Intermediate R₂C=N⁺HNHR' Protonated_Carbinolamine->Imine_Intermediate - H₂O Hydrazone R₂C=N-NHR' Imine_Intermediate->Hydrazone - H⁺ Water H₂O H_plus2 H⁺

Caption: Acid-catalyzed mechanism of hydrazone formation.

Azine Side Product Formation

This diagram shows the formation of an azine as a common side product.

Azine_Formation cluster_main Main Reaction Two_Carbonyl 2 x R₂C=O (Excess Carbonyl) Azine R₂C=N-N=CR₂ (Azine Side Product) Two_Carbonyl->Azine Hydrazine H₂N-NH₂ Hydrazine->Azine Hydrazone_Intermediate R₂C=N-NH₂ (Hydrazone) Carbonyl_Main R₂C=O Hydrazone_Product R₂C=N-NH₂ (Desired Hydrazone) Carbonyl_Main->Hydrazone_Product Hydrazine_Main H₂N-NH₂ Hydrazine_Main->Hydrazone_Product

Caption: Competing reactions leading to hydrazone and azine.

References

  • Organic Chemistry Portal. (n.d.). Hydrazone synthesis. Retrieved from [Link]

  • Çetinkaya, G., et al. (2024). Synthesis and Optical Characterization of Hydrazone-Substituted Push–Pull-Type NLOphores. The Journal of Organic Chemistry. Retrieved from [Link]

  • Pisk, J., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances. Retrieved from [Link]

  • Rollas, S., & Küçükgüzel, Ş. G. (2014). Hydrazones: Synthesis, biological activity and their spectral characterization. Journal of Chemical and Pharmaceutical Research, 6(7), 1704-1708.
  • Pisk, J., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Publishing. Retrieved from [Link]

  • Khan Academy. (n.d.). Formation of oximes and hydrazones. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021). How is the hydrazone formed in the Wolff-Kishner reduction?. Retrieved from [Link]

  • Chem Help ASAP. (2020, March 20). imines, hydroxylamines, & hydrazones [Video]. YouTube. Retrieved from [Link]

  • Chemistry Learner. (n.d.). Hydrazone: Formation, Structure, and Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Retrieved from [Link]

  • Reddit. (2021). Need a purification method for a free hydrazone. r/Chempros. Retrieved from [Link]

  • Pisk, J., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. ResearchGate. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Fischer Indole Synthesis with Substituted Hydrazines

Welcome to the technical support center for the Fischer Indole Synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this powerful reaction...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Fischer Indole Synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this powerful reaction, particularly when using substituted hydrazines. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying principles to help you navigate the complexities of your synthesis.

Introduction to the Fischer Indole Synthesis

The Fischer Indole Synthesis, first reported by Emil Fischer and Friedrich Jourdan in 1883, is a classic and widely used method for the synthesis of the indole scaffold, a privileged structure in many natural products and pharmaceuticals.[1] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a carbonyl compound (an aldehyde or a ketone).[1][2]

While the Fischer Indole Synthesis is a robust and versatile reaction, its outcome can be significantly influenced by the nature of the substituents on both the arylhydrazine and the carbonyl compound. This guide will address the common challenges that arise when using substituted hydrazines and provide practical troubleshooting strategies.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Issue 1: Poor or No Indole Formation

Question: I am not getting my desired indole product, or the yield is very low. What are the common reasons for reaction failure?

Answer:

Several factors can lead to the failure of a Fischer Indole Synthesis. The most common culprits are related to the electronic properties of your substituents, the stability of the reaction intermediates, and the reaction conditions.

  • Strongly Electron-Withdrawing Groups: If your substituted hydrazine contains strongly electron-withdrawing groups (e.g., -NO2, -CN, -CF3), the reaction can be significantly hindered or may not occur at all.[3] This is because the key[4][4]-sigmatropic rearrangement step involves the attack of an electron-rich enamine intermediate onto the aromatic ring. Electron-withdrawing groups decrease the nucleophilicity of the enamine, making this step less favorable.[3]

  • Steric Hindrance: Bulky substituents on either the arylhydrazine or the carbonyl compound can sterically hinder the formation of the necessary intermediates and the subsequent cyclization.

  • Decomposition of Starting Materials or Intermediates: The harsh acidic conditions and elevated temperatures often required for the Fischer Indole Synthesis can lead to the decomposition of sensitive starting materials or intermediates.[5] Some substrates, particularly those with acid-labile functional groups, may not be compatible with standard Fischer conditions.

  • Incorrect Choice of Acid Catalyst: The choice of acid catalyst is crucial and can significantly impact the reaction outcome.[1][2] A catalyst that is too weak may not be sufficient to promote the reaction, while a catalyst that is too strong could lead to unwanted side reactions or decomposition. Both Brønsted acids (e.g., HCl, H2SO4, PPA, p-TsOH) and Lewis acids (e.g., ZnCl2, BF3·OEt2, AlCl3) are commonly used.[1][2][6]

Troubleshooting Protocol: Optimizing Reaction Conditions for Low-Yielding Reactions

If you are experiencing low or no yield, a systematic optimization of the reaction conditions is recommended.

1. Catalyst Screening:

  • Objective: To identify the most effective acid catalyst for your specific substrate.

  • Procedure:

    • Set up a series of small-scale parallel reactions using your substituted hydrazine and carbonyl partner.

    • In each reaction, use a different acid catalyst. A good starting point is to screen a variety of Brønsted and Lewis acids.

    • Monitor the reactions by TLC or LC-MS to track the formation of the desired indole and any byproducts.

    • The table below provides a starting point for catalyst selection.

Catalyst TypeExamplesTypical Conditions
Brønsted Acidsp-TsOH, H2SO4, HCl, Acetic AcidToluene, xylene, or neat, reflux
Lewis AcidsZnCl2, BF3·OEt2, AlCl3, FeCl3Dichloromethane, 1,2-dichloroethane, or neat, reflux
Solid AcidsZeolites, Montmorillonite claySolvent-free or high-boiling solvent, elevated temperatures

2. Solvent and Temperature Optimization:

  • Objective: To find the optimal solvent and temperature that favors indole formation while minimizing side reactions.

  • Procedure:

    • Once an effective catalyst has been identified, perform a second round of optimization focusing on the solvent and temperature.

    • Common solvents for the Fischer Indole Synthesis include toluene, xylene, acetic acid, and ethanol.

    • Vary the reaction temperature, starting from a lower temperature and gradually increasing it. For some sensitive substrates, a lower temperature for a longer duration may be beneficial.

Issue 2: Regioselectivity Problems with Meta-Substituted Hydrazines

Question: My meta-substituted hydrazine is giving me a mixture of two isomeric indoles. How can I control the regioselectivity?

Answer:

The cyclization of a hydrazone derived from a meta-substituted hydrazine can indeed lead to two possible regioisomers, the 4- and 6-substituted indoles. The outcome of this cyclization is influenced by both electronic and steric factors.[3]

  • Electronic Effects: The electronic nature of the substituent on the arylhydrazine plays a significant role in directing the cyclization.

    • Electron-donating groups (e.g., -CH3, -OCH3) tend to favor the formation of the 6-substituted indole .[3] This is because the electron-donating group increases the nucleophilicity of the para-position, which then preferentially attacks the iminium ion during the cyclization step.[3]

    • Electron-withdrawing groups (e.g., -Cl, -Br) often lead to poor selectivity , resulting in a mixture of both the 4- and 6-substituted indoles.[3]

  • Steric Effects: A very bulky substituent at the meta-position may favor the formation of the 6-substituted indole to minimize steric hindrance during the cyclization.[3]

Decision-Making Workflow for Regioselectivity

G start Meta-Substituted Hydrazine substituent_type What is the nature of the meta-substituent? start->substituent_type edg Electron-Donating Group (e.g., -Me, -OMe) substituent_type->edg Donating ewg Electron-Withdrawing Group (e.g., -Cl, -Br) substituent_type->ewg Withdrawing product_6 Major Product: 6-Substituted Indole edg->product_6 bulky Is the substituent bulky? ewg->bulky bulky->product_6 Yes product_mixture Product: Mixture of 4- and 6-Substituted Indoles bulky->product_mixture No

Caption: Regioselectivity in Fischer Indole Synthesis with meta-substituted hydrazines.

Issue 3: Side Reactions and Byproduct Formation

Question: I am observing significant byproduct formation in my reaction. What are the common side reactions and how can I minimize them?

Answer:

The Fischer Indole Synthesis can be accompanied by several side reactions, especially under harsh conditions.

  • Dimerization and Polymerization: The acidic conditions can promote the dimerization or polymerization of the starting materials or the indole product.

  • Rearrangements: The intermediate indolenine can sometimes undergo rearrangements, leading to the formation of unexpected products.[6]

  • Cleavage of the N-N Bond: In some cases, particularly with electron-donating substituents on the carbonyl component, the N-N bond of the hydrazone can cleave, leading to the formation of aniline and an iminyl carbocation.[4][7] This pathway competes with the desired[4][4]-sigmatropic rearrangement and can be a major cause of reaction failure.[4][7]

Experimental Protocol: Minimizing Byproduct Formation
  • Lower the Reaction Temperature: Running the reaction at a lower temperature for a longer period can often minimize side reactions.

  • Use a Milder Catalyst: If you suspect that a strong acid is causing decomposition or side reactions, try a milder catalyst. For example, acetic acid is often a good choice for promoting the reaction without causing excessive degradation.[1]

  • One-Pot Procedure: In some cases, isolating the intermediate hydrazone can lead to decomposition. Performing the reaction as a one-pot procedure, where the hydrazine and carbonyl compound are mixed and then treated with the acid catalyst without isolation of the hydrazone, can sometimes improve the yield.[8]

  • Inert Atmosphere: If your substrates are sensitive to oxidation, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

Issue 4: Challenges with Specific Substituted Hydrazines

Question: Are there any specific types of substituted hydrazines that are known to be particularly challenging for the Fischer Indole Synthesis?

Answer:

Yes, certain substitution patterns can present significant challenges.

  • Hydrazines with Ortho-Substituents: While an ortho-substituent will reliably lead to the 7-substituted indole, it can also sterically hinder the initial formation of the hydrazone and the subsequent cyclization, potentially requiring more forcing conditions.[3]

  • Hydrazines for the Synthesis of 3-Aminoindoles: The synthesis of 3-aminoindoles via the Fischer method is notoriously difficult and often fails.[4][7] This is because the electron-donating amino group strongly stabilizes the iminyl carbocation intermediate that results from N-N bond cleavage, making this cleavage pathway much more favorable than the desired[4][4]-sigmatropic rearrangement.[4][7]

Alternative Strategies for Problematic Substrates

If you are working with a particularly challenging substrate, it may be necessary to consider alternative synthetic strategies.

  • Buchwald-Hartwig Amination: For the synthesis of N-aryl hydrazines that are not commercially available, the Buchwald-Hartwig amination can be a powerful tool for their preparation from the corresponding aryl halide.[1]

  • Japp-Klingemann Reaction: This reaction provides an alternative route to arylhydrazones, which can then be used in the Fischer Indole Synthesis.[9]

  • Other Indole Syntheses: If the Fischer Indole Synthesis proves to be unsuitable for your target molecule, other named reactions for indole synthesis, such as the Reissert, Madelung, or Nenitzescu indole syntheses, may be more successful.

Conclusion

The Fischer Indole Synthesis is a cornerstone of heterocyclic chemistry, but its success with substituted hydrazines requires a careful consideration of electronic and steric effects, as well as a systematic optimization of reaction conditions. By understanding the underlying mechanisms and potential pitfalls, and by employing the troubleshooting strategies outlined in this guide, you can increase your chances of success in synthesizing your target indole derivatives.

References
  • Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. [Link]

  • Fischer Indole Synthesis. YouTube. [Link]

  • Why Do Some Fischer Indolizations Fail? PMC - NIH. [Link]

  • Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry (RSC Publishing). [Link]

  • Fischer Indole Synthesis. Organic Chemistry Portal. [Link]

  • (PDF) Fischer Indole Synthesis. ResearchGate. [Link]

  • Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society. [Link]

  • Synthesis of indoles. Organic Chemistry Portal. [Link]

  • Fischer indole synthesis: significance of choice of acid catalyst. Chemistry Stack Exchange. [Link]

  • Studies on the Fischer indole synthesis. Chemical Reviews - ACS Publications. [Link]

  • Methods of indole synthesis: Part III (Fischer indole synthesis). YouTube. [Link]

  • Effect of Terminal Alkylation of Aryl and Heteroaryl Hydrazines in the Fischer Indole Synthesis. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Optimization of the Fischer indole reaction in the synthesis of compound 3. ResearchGate. [Link]

  • Marine Sponge/H3PO4: As a Naturally Occurring Chiral Catalyst for Solvent-free Fischer-Indole Synthesis. PMC. [Link]

  • Versatile variation on the Fischer indole synthesis. RSC Blogs. [Link]

  • Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook. [Link]

  • Fischer Indole Synthesis: Mechanism, Steps & Importance. Vedantu. [Link]

Sources

Optimization

Cyclobutylhydrazine dihydrochloride degradation pathways and prevention

Welcome to the Technical Support Center for Cyclobutylhydrazine Dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability, de...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Cyclobutylhydrazine Dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability, degradation, and handling of this important chemical intermediate. As Senior Application Scientists, we have compiled this guide based on established principles of organic chemistry, analytical science, and extensive experience in the field.

I. Understanding the Instability of Cyclobutylhydrazine Dihydrochloride: A Proactive Approach

Cyclobutylhydrazine dihydrochloride, a valuable building block in pharmaceutical synthesis, is susceptible to degradation, which can compromise the integrity of your experiments and the quality of your final products.[1] Understanding the potential degradation pathways is the first step toward prevention. The primary routes of degradation for hydrazine derivatives are oxidation and, to a lesser extent, hydrolysis.

Degradation Pathways

1. Oxidation: The lone pair of electrons on the nitrogen atoms makes hydrazines susceptible to oxidation. This can be initiated by atmospheric oxygen, trace metal ions, or other oxidizing agents present in your reaction mixture. The oxidation of alkylhydrazines can proceed through the formation of radical intermediates.[2][3] For cyclobutylhydrazine, this could lead to a variety of products, including the potential for ring-opening or rearrangement. The oxidation of other cyclobutylamine derivatives has been shown to result in ring expansion and the formation of nitrones.[4]

2. Hydrolysis: While generally less reactive towards hydrolysis than esters or amides, the hydrazine moiety can undergo hydrolysis under certain pH and temperature conditions. The cyclobutane ring itself is generally stable to hydrolysis under typical experimental conditions.[5]

Below is a generalized representation of the potential oxidative degradation pathway for cyclobutylhydrazine.

Cyclobutylhydrazine Oxidation Pathway CBH Cyclobutylhydrazine Radical Cyclobutylhydrazyl Radical CBH->Radical [O] (O2, Metal Ions) Products Oxidation Products (e.g., Cyclobutene, N2, Ring-Opened Species) Radical->Products Further Oxidation/ Rearrangement HPLC Method Development Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation Start Select Initial Conditions (C18 column, ACN/H2O mobile phase) Inject Inject Standard Solution Start->Inject Evaluate Evaluate Peak Shape and Retention Inject->Evaluate Optimize Optimize Mobile Phase (Gradient, pH, Additives) Evaluate->Optimize If needed Stress Analyze Stressed Samples (Forced Degradation) Optimize->Stress Resolution Ensure Resolution of Degradants Stress->Resolution Validate Validate Method (Linearity, Accuracy, Precision) Resolution->Validate If successful Final Finalized Stability-Indicating Method Validate->Final

Caption: Workflow for Developing a Stability-Indicating HPLC Method.

Step-by-Step Methodology:

  • Column and Mobile Phase Selection:

    • Start with a C18 reversed-phase column.

    • Use a mobile phase consisting of a mixture of acetonitrile (ACN) and water or a suitable buffer (e.g., phosphate buffer).

  • Forced Degradation Study:

    • Prepare solutions of cyclobutylhydrazine dihydrochloride and subject them to various stress conditions:

      • Acidic: 0.1 M HCl at 60°C for 24 hours.

      • Basic: 0.1 M NaOH at 60°C for 24 hours.

      • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal: Solid material at 80°C for 48 hours.

      • Photolytic: Solution exposed to UV light (e.g., 254 nm) for 24 hours.

  • Chromatographic Analysis:

    • Inject the stressed samples into the HPLC system.

    • Optimize the mobile phase gradient and composition to achieve baseline separation of the parent peak from all degradation product peaks.

    • Use a photodiode array (PDA) detector to check for peak purity.

  • Method Validation:

    • Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

V. References

  • Fritzsche, S., Billig, S., Rynek, R., & Birkemeyer, C. (2018). Derivatization of Methylglyoxal for LC-ESI-MS Analysis—Stability and Relative Sensitivity of Different Derivatives. Molecules, 23(11), 2938. [Link]

  • PubChem. (n.d.). Cyclobutylhydrazine--hydrogen chloride (1/1). Retrieved February 11, 2026, from [Link]

  • Hollenberg, P. F., & Hanzlik, R. P. (1987). Oxidation of cycloalkylamines by cytochrome P-450. Mechanism-based inactivation, adduct formation, ring expansion, and nitrone formation. The Journal of biological chemistry, 262(25), 12145–12151.

  • Audrieth, L. F., & Mohr, P. H. (1954). U.S. Patent No. 2,680,066. Washington, DC: U.S. Patent and Trademark Office.

  • Kurochkin, A. N., & Pozdnyakov, S. P. (2018). Chromatographic methods of determining hydrazine and its polar derivatives. Journal of Analytical Chemistry, 73(13), 1189-1201.

  • Ortiz de Montellano, P. R., Augusto, O., Viola, F., & Kunze, K. L. (1983). Carbon radicals in the metabolism of alkyl hydrazines. The Journal of biological chemistry, 258(14), 8623–8629.

  • Wang, Y., Zhang, Y., & Liu, Y. (2022). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. Molecules, 27(19), 6634.

  • Zhao, X. Z., Wang, J., & Li, F. M. (2013). Study of degradation mechanisms of cyclobenzaprine by LC-MS/MS. RSC Advances, 3(43), 20566-20576.

  • Johnson, S. I., & Medda, R. (2016). Comparing hydrazine-derived reactive groups as inhibitors of quinone-dependent amine oxidases. PloS one, 11(1), e0147805.

  • Kalyanaraman, B., & Sohnle, P. G. (1985). Free radicals produced during the oxidation of hydrazines by hypochlorous acid. The Journal of clinical investigation, 75(5), 1618–1622.

  • He, X., de la Cruz, A. A., & Dionysiou, D. D. (2012). Kinetic and mechanistic study of microcystin-LR degradation by nitrous acid under ultraviolet irradiation. Journal of hazardous materials, 215-216, 75–82.

  • Mondal, J., & Sen, S. (2022). Selective Deoxygenative Hydrogenation of Tertiary Acylhydrazides to Alkyl Hydrazines Catalyzed by Boron Appended Ru-NHC Complex. Chemistry, an Asian journal, 17(3), e202101301.

  • Occupational Safety and Health Administration. (n.d.). HYDRAZINE. Retrieved February 11, 2026, from [Link]

  • FINEAMIN. (n.d.). Hydrazine Replacement. Retrieved February 11, 2026, from [Link]

  • Agency for Toxic Substances and Disease Registry. (1997). Analytical Methods. In Toxicological Profile for Hydrazines.

  • Islam, M., Singha Roy, A., Mondal, P., & Salam, N. (2015). Efficient Allylic Oxidation of Olefins Catalyzed by Polymer Supported Metal Schiff Base Complexes with Peroxides. Catalysis Letters, 145(6), 1234-1246.

  • Zhang, Y., & Li, J. (2017). The method that derivatization HPLC methods determine hydrazine hydrate (CN107064368A).

  • PubChem. (n.d.). Cyclobutylhydrazine. Retrieved February 11, 2026, from [Link]

  • ResearchGate. (2015). Can hydrazine be used as stabilizing agent?. Retrieved February 11, 2026, from [Link]

  • Fischer, M., Kofink, M., & Hofmann, T. (2022). Structure elucidation and antioxidant activity of the radical-induced oxidation products obtained from procyanidins B1 to B4. Food Chemistry, 385, 132649.

  • Professor Dave Explains. (2016, May 1). Practice Problem: Oxidizing Agents. YouTube. [Link]

  • Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods--critical review. Journal of pharmaceutical and biomedical analysis, 28(6), 1011–1040.

Sources

Troubleshooting

How to improve the stability of Cyclobutylhydrazine dihydrochloride solutions

Technical Support Center: Cyclobutylhydrazine Dihydrochloride Solutions Welcome to the technical support center for Cyclobutylhydrazine Dihydrochloride. This guide is designed for researchers, scientists, and drug develo...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Cyclobutylhydrazine Dihydrochloride Solutions

Welcome to the technical support center for Cyclobutylhydrazine Dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on improving the stability of aqueous and organic solutions of this valuable pharmaceutical intermediate.[1] By understanding the underlying chemical principles and adopting meticulous experimental practices, you can ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: My Cyclobutylhydrazine Dihydrochloride solution is showing signs of degradation (e.g., color change, precipitation, loss of potency). What are the primary causes?

A1: Degradation of Cyclobutylhydrazine Dihydrochloride solutions is primarily driven by three factors: oxidation, pH-mediated hydrolysis, and exposure to light.

  • Oxidation: The hydrazine moiety is a strong reducing agent and is highly susceptible to oxidation, especially by dissolved atmospheric oxygen.[2][3][4] This process can be significantly accelerated by the presence of trace metal ions (e.g., Cu²⁺, Fe³⁺), which act as catalysts.[2][5] Oxidation is often the main culprit behind the loss of potency and the formation of colored impurities. The primary degradation pathway in the presence of oxygen is a four-electron oxidation to nitrogen gas and water.[2]

  • pH-Mediated Hydrolysis: As a dihydrochloride salt, the stability of the compound in solution is highly dependent on pH. In alkaline or neutral conditions, the free base form of the hydrazine is more prevalent. This form is more nucleophilic and significantly more susceptible to oxidation than its protonated (dihydrochloride) form.[2] Conversely, while strongly acidic conditions can be protective for the hydrazine group, extreme pH values can also promote hydrolysis of other parts of the molecule or the buffer components.[6]

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy needed to initiate degradation reactions.[7] This can involve the cleavage of the N-N bond, a known vulnerability in hydrazine derivatives.[8]

Q2: What is the optimal pH range for storing Cyclobutylhydrazine Dihydrochloride solutions?

A2: Based on the chemistry of hydrazine salts, maintaining a slightly acidic pH is crucial for maximizing stability. For a closely related compound, hydralazine hydrochloride, maximum stability was observed around pH 3.5 .[6] For Cyclobutylhydrazine Dihydrochloride, a recommended pH range is 3.0 to 4.5 .

Causality: In this pH range, the hydrazine group is predominantly in its protonated, dicationic form (R-NH-NH₃²⁺). This protonation reduces the availability of the lone pair of electrons on the nitrogen atoms, making the molecule significantly less susceptible to oxidation.[2] As the pH increases towards neutral and alkaline, the equilibrium shifts towards the more reactive, unprotonated free base.

Troubleshooting Guide

Issue 1: Rapid loss of potency in aqueous stock solutions.
  • Root Cause Analysis: This is most commonly due to oxidation by dissolved oxygen, potentially catalyzed by metal ion impurities from glassware or reagents. The use of a non-optimal pH buffer can also accelerate degradation.

  • Corrective Actions:

    • Solvent Preparation: Use high-purity, deoxygenated water (e.g., HPLC-grade water sparged with nitrogen or argon for at least 20-30 minutes).

    • pH Control: Prepare solutions in a suitable acidic buffer, such as a citrate or acetate buffer, adjusted to a pH between 3.0 and 4.5.[6][9]

    • Inert Atmosphere: After preparing the solution, flush the headspace of the container with an inert gas like nitrogen or argon before sealing.[3]

    • Chelating Agents: If metal ion contamination is suspected, consider adding a small amount of a chelating agent like Ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.01-0.05%) to sequester catalytic metal ions.

Issue 2: Formation of colored impurities or precipitates over time.
  • Root Cause Analysis: Color formation is a strong indicator of oxidative degradation. Precipitation may occur if the degradation products are less soluble than the parent compound in the chosen solvent system.

  • Corrective Actions:

    • Light Protection: Store all solutions in amber glass vials or wrap clear vials in aluminum foil to protect them from light.[7]

    • Storage Temperature: Store stock solutions at the recommended temperature of 2-8°C.[1] Avoid freeze-thaw cycles, as this can cause the concentration of dissolved gases to increase.

    • Container Material: Use high-quality, scrupulously clean borosilicate glass (Type I) or polypropylene containers. Avoid materials that may leach metal ions or other contaminants.[3]

Issue 3: Inconsistent results in biological or chemical assays.
  • Root Cause Analysis: If the solution is prepared fresh before each experiment without proper stability precautions, the actual concentration of the active compound may vary significantly. This is especially true if the solution is left at room temperature on a benchtop for extended periods.

  • Corrective Actions:

    • Standardized Solution Preparation: Follow a strict, validated protocol for solution preparation (see Protocol P1 below).

    • Use Freshly Prepared Solutions: For highly sensitive applications, it is best to prepare the solution immediately before use from a solid or a recently prepared, properly stored stock solution.

    • Stability Testing: If solutions need to be used over a period of time, perform a simple stability study by analyzing the concentration of the compound at different time points (e.g., 0, 2, 4, 8, 24 hours) using a stability-indicating method like HPLC-UV.[10]

Experimental Protocols & Data

Protocol P1: Preparation of a Stabilized Aqueous Stock Solution of Cyclobutylhydrazine Dihydrochloride

This protocol details the preparation of a 10 mg/mL stock solution in an acidic buffer, designed to minimize degradation.

  • Buffer Preparation (0.1 M Citrate Buffer, pH 3.5):

    • Prepare a 0.1 M solution of citric acid in HPLC-grade water.

    • Prepare a 0.1 M solution of sodium citrate in HPLC-grade water.

    • In a calibrated beaker, add the citric acid solution and monitor the pH. Slowly add the sodium citrate solution until the pH reaches 3.5.

    • Filter the buffer through a 0.22 µm filter.

  • Deoxygenation:

    • Transfer the filtered buffer to a clean glass container.

    • Sparge the buffer with high-purity nitrogen or argon gas for 20-30 minutes to remove dissolved oxygen.

  • Weighing and Dissolution:

    • In a clean, tared amber glass vial, accurately weigh the required amount of Cyclobutylhydrazine Dihydrochloride solid.

    • Add the deoxygenated citrate buffer to the vial to achieve the final desired concentration (e.g., 10 mg/mL).

    • Seal the vial and mix gently by inversion or with a vortex mixer until the solid is completely dissolved.

  • Storage:

    • Flush the headspace of the vial with nitrogen or argon gas before tightly sealing.

    • Store the solution at 2-8°C, protected from light.

Data Summary Table: Factors Affecting Solution Stability
ParameterRecommendationRationale
pH 3.0 - 4.5Maintains the hydrazine in its protonated, less reactive form, minimizing oxidation.[2][6]
Solvent Deoxygenated aqueous buffers (e.g., citrate, acetate)Water is a suitable solvent; deoxygenation removes the primary oxidant (O₂).[2]
Temperature 2-8°C for storageReduces the rate of all chemical degradation reactions.[1]
Atmosphere Inert (Nitrogen or Argon)Prevents atmospheric oxygen from dissolving into the solution and causing oxidative degradation.[3]
Light Exposure Minimize (use amber vials)Prevents photodegradation, which can cleave the N-N bond.[7][8]
Metal Ions Avoid (use high-purity reagents and clean glassware)Metal ions like Cu²⁺ and Fe³⁺ are potent catalysts for hydrazine oxidation.[2][5]

Visualizations

Degradation Pathway Overview

The primary degradation pathways for Cyclobutylhydrazine Dihydrochloride in solution involve oxidation and photodegradation.

cluster_main Cyclobutylhydrazine Dihydrochloride Solution cluster_products Degradation Products CBH Cyclobutylhydrazine (Protonated Form) Oxidation_Products Oxidized Species (N₂, NH₃, H₂O) CBH->Oxidation_Products Oxidation Cleavage_Products N-N Cleavage Products CBH->Cleavage_Products Photodegradation Oxygen Oxygen (O₂) + Metal Ions (e.g., Cu²⁺) Light Light (UV/Visible) High_pH High pH (>5)

Caption: Key factors leading to the degradation of Cyclobutylhydrazine Dihydrochloride.

Workflow for Preparing a Stable Solution

This workflow outlines the critical steps to ensure the stability of your prepared solution.

start Start prep_buffer Prepare Acidic Buffer (e.g., Citrate, pH 3.5) start->prep_buffer deoxygenate Deoxygenate Buffer (Sparge with N₂ or Ar) prep_buffer->deoxygenate weigh Weigh Solid Compound (in Amber Vial) deoxygenate->weigh dissolve Dissolve Compound in Deoxygenated Buffer weigh->dissolve inert_headspace Flush Headspace with Inert Gas (N₂ or Ar) dissolve->inert_headspace store Store at 2-8°C, Protected from Light inert_headspace->store end Stable Solution Ready store->end

Caption: Recommended workflow for preparing stable Cyclobutylhydrazine solutions.

References

  • El-Gawad, A., El-Shabrawy, Y., El-Gindy, A., & Hanna, M. (1987). Stability studies of hydralazine hydrochloride in aqueous solutions. PubMed. [Link]

  • ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
  • Moliner, A. M., & Street, J. J. (1989). Decompostion of Hydrazine in Aqueous Solutions. ResearchGate. [Link]

  • Slaughter, D. E. (1997). The chemical and biochemical degradation of hydrazine. Defense Technical Information Center. [Link]

  • Mishra, A., & Kumar, A. (2019). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.
  • Jabeen, S., et al. (2023).
  • Patel, H., et al. (2021). Photodegradation of kinetics a–c oxidation of hydrazine; d–f azo-dye... ResearchGate. [Link]

  • Arxada. (n.d.). Performance Chemicals Hydrazine.
  • Ali, S. F., et al. (2011). Selective Thermal and Photocatalytic Decomposition of Aqueous Hydrazine to Produce H2 over Ag-Modified TiO2 Nanomaterial. MDPI. [Link]

  • Sasi, B., et al. (2021). Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers. Pharmaguideline. [Link]

  • Chemistry LibreTexts. (2022). Buffers- Solutions That Resist pH Change. Chemistry LibreTexts. [Link]

  • Solubility of Things. (n.d.). How Buffers Resist Changes in pH. Solubility of Things. [Link]

  • Kalia, M., & Kulkarni, P. K. (2014). BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY. International Journal of Pharmacy and Pharmaceutical Sciences.
  • Wang, D., & Li, Z. (2012). Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light. PubMed Central. [Link]

  • ATSDR. (1997). POTENTIAL FOR HUMAN EXPOSURE. Agency for Toxic Substances and Disease Registry. [Link]

  • Choudhry, K. I., et al. (2014). The chemical and biochemical degradation of hydrazine. Semantic Scholar. [Link]

  • Liu, S., et al. (2014). Chemical modification and degradation of atrazine in Medicago sativa through multiple pathways. PubMed. [Link]

  • Schmidt, E. W. (2001). Hydrazine and Its Derivatives. ResearchGate. [Link]

  • Wang, R. M., et al. (2013). Amine buffers for pH control. ResearchGate. [Link]

  • Lunn, G., & Sansone, E. B. (1991). Degradation of Dacarbazine in Aqueous Solution. PubMed. [Link]

  • Stevens, J., Meakin, B. J., & Davies, D. J. (1972). The Stability of Aqueous Solutions of Promethazine Hydrochloride as a Function of pH. PubMed. [Link]

Sources

Optimization

Addressing solubility issues of Cyclobutylhydrazine dihydrochloride in specific solvents

Solubility Optimization & Handling Guide Compound: Cyclobutylhydrazine Dihydrochloride CAS: 158001-21-9 (related free base/monohydrochloride forms: 742673-64-9) Formula: C₄H₁₀N₂ · 2HCl Molecular Weight: ~159.06 g/mol (Sa...

Author: BenchChem Technical Support Team. Date: February 2026

Solubility Optimization & Handling Guide

Compound: Cyclobutylhydrazine Dihydrochloride CAS: 158001-21-9 (related free base/monohydrochloride forms: 742673-64-9) Formula: C₄H₁₀N₂ · 2HCl Molecular Weight: ~159.06 g/mol (Salt form)

Executive Summary: The Solubility Paradox

As a Senior Application Scientist, I frequently encounter researchers struggling with Cyclobutylhydrazine Dihydrochloride in organic synthesis. The core issue is a conflict of phases: you possess a highly polar, ionic salt (the dihydrochloride), but your synthetic targets often require non-polar, anhydrous organic environments (DCM, THF, Toluene).

The dihydrochloride form is the industry standard for storage because the free hydrazine is often unstable, volatile, and prone to oxidation [1]. However, the lattice energy of this salt renders it virtually insoluble in the aprotic solvents needed for nucleophilic substitutions or cross-coupling reactions.

This guide provides the protocols to bridge this gap, allowing you to deploy the reactivity of the cyclobutylhydrazine moiety in any solvent system.

Troubleshooting Guide (Q&A)

Q1: Why does the compound remain a suspension in Dichloromethane (DCM) or Tetrahydrofuran (THF) even after sonication?

A: This is a lattice energy issue. Cyclobutylhydrazine dihydrochloride is an ionic solid. Non-polar or moderately polar aprotic solvents like DCM and THF lack the dielectric constant required to overcome the electrostatic forces holding the crystal lattice together.

  • Immediate Fix: Do not heat aggressively; thermal decomposition can occur. Switch to Protocol A (In-Situ Neutralization) or Protocol B (Free-Basing) below.

Q2: I can dissolve it in Methanol (MeOH), but my reaction fails. Why?

A: While soluble in lower alcohols, the dihydrochloride is acidic.

  • Protonation: The hydrazine nitrogens are fully protonated (

    
    ), rendering them non-nucleophilic. They cannot attack your electrophile until deprotonated.
    
  • Solvent Competition: If you are performing an acylation or alkylation, Methanol is a nucleophile and may compete with your hydrazine once the base is added.

Q3: The solid is clumping and turning sticky during weighing. Is it degraded?

A: Likely not degraded, but it is hygroscopic . Hydrazine salts avidly absorb atmospheric moisture.

  • Impact: Water introduces weighing errors (stoichiometry mismatch) and can quench water-sensitive reagents (e.g., acid chlorides, isocyanates).

  • Solution: Dry the salt in a vacuum desiccator over

    
     for 4 hours before use, or handle predominantly in a glovebox.
    

Strategic Decision Framework

Use this logic flow to determine the correct solvent/preparation method for your experiment.

SolventStrategy Start Start: Cyclobutylhydrazine 2HCl IsWaterAllowed Is water allowed in the reaction? AqueousReaction Use Water or Water/EtOH mix. Add NaHCO3 to buffer pH. IsWaterAllowed->AqueousReaction Yes IsBaseSensitive Is the electrophile base-sensitive? IsWaterAllowed->IsBaseSensitive No InSitu Protocol A: In-Situ Neutralization (DIPEA/Pyridine in DMF/DMA) IsBaseSensitive->InSitu No (Standard) FreeBase Protocol B: Generation of Free Base Solution (Extraction into DCM/Ether) IsBaseSensitive->FreeBase Yes (Strict Anhydrous) caption Figure 1: Decision Matrix for Solvent System Selection

Figure 1: Decision Matrix for Solvent System Selection based on reaction tolerance.

Technical Protocols

Protocol A: In-Situ Neutralization (Recommended)

Best for: Standard acylations, alkylations, or condensations where the byproduct salt is tolerable.

Concept: You use the reaction solvent (usually polar aprotic) to suspend the salt, then add an organic base to liberate the hydrazine in the pot.

  • Solvent Selection: Use DMF (Dimethylformamide) , DMA (Dimethylacetamide) , or NMP . These dissolve the salt partially and the organic base fully.

  • Setup: Charge the flask with Cyclobutylhydrazine 2HCl (1.0 equiv).

  • Suspension: Add anhydrous DMF (concentration ~0.2 M). Stir vigorously.

  • Liberation: Add DIPEA (Diisopropylethylamine) or Triethylamine (2.5 to 3.0 equiv).

    • Note: The solution may become clear as the hydrazine liberates, or a precipitate of amine-HCl salt may form. Both are acceptable.

  • Reaction: Add your electrophile immediately.

Protocol B: Generation of Free Base Solution

Best for: Organometallic couplings (Buchwald-Hartwig) or highly sensitive reactions where amine salts interfere.

Safety Warning: Free alkylhydrazines are potentially volatile, toxic, and unstable [2]. Do not isolate the neat liquid free base. Always keep it in solution.

StepActionMechanistic Rationale
1 Dissolve 2HCl salt in minimal Water (e.g., 5 mL per gram).Exploits high aqueous solubility of the ionic form.
2 Cool to 0°C and add 4M NaOH dropwise until pH > 12.Deprotonates both HCl molecules.

3 Extract immediately with DCM or Diethyl Ether (3x).The neutral free base partitions into the organic phase.
4 Dry organic layer over anhydrous

.
Removes residual water which could kill anhydrous reagents.
5 Decant the solution directly into your reaction vessel.Avoids concentration steps that increase volatility/explosion risk.
6 Determine concentration via titration or assume quantitative extraction (typically ~90-95%).Ensures stoichiometry control.
Protocol C: Solubility Screening Data

Reference data for method development.

SolventSolubility (2HCl Salt)Solubility (Free Base)Suitability
Water High (>100 mg/mL)ModerateGood for biphasic reactions.
Methanol ModerateHighGood, but nucleophilic.
DMSO HighHighExcellent universal solvent, hard to remove.
DCM Insoluble (<1 mg/mL)HighProtocol B required.
THF InsolubleHighProtocol B required.
Toluene InsolubleModeratePoor for salt, OK for free base at high temp.

Mechanistic Visualization: The Free-Basing Pathway

Understanding the transition from the stable (but useless) salt to the reactive (but unstable) free base is critical.

FreeBasing Salt Cyclobutylhydrazine Dihydrochloride (Solid, Stable, Ionic) Base Base Treatment (NaOH/H2O or DIPEA) Salt->Base Transition Deprotonation (- 2HCl) Base->Transition FreeBase Cyclobutylhydrazine Free Base (Reactive Nucleophile) Transition->FreeBase Oxidation Oxidation/Decomposition (If exposed to air/heat) FreeBase->Oxidation Time/Air caption Figure 2: Chemical Transformation and Stability Risk

Figure 2: Chemical Transformation and Stability Risk during processing.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19432792, Cyclobutylhydrazine dihydrochloride. Retrieved from [Link]

  • BenchChem.Technical Guide: Solubility of Hydrazine Salts in Organic Solvents. (General reference for alkylhydrazine salt solubility profiles).

Disclaimer: This guide is for research purposes only. Hydrazine derivatives are toxic and potentially carcinogenic.[1] All protocols must be performed in a fume hood with appropriate PPE.

Sources

Troubleshooting

Preventing unwanted side reactions of Cyclobutylhydrazine dihydrochloride

Welcome to the technical support center for Cyclobutylhydrazine Dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Cyclobutylhydrazine Dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile reagent. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you prevent unwanted side reactions and ensure the success of your experiments.

Introduction to Cyclobutylhydrazine Dihydrochloride

Cyclobutylhydrazine dihydrochloride is a valuable building block in organic synthesis, prized for its utility in constructing hydrazones and nitrogen-containing heterocyclic compounds. However, like many hydrazine derivatives, its reactivity can lead to undesired side products if not handled with precision. Furthermore, the presence of a strained cyclobutane ring introduces unique stability considerations. This guide provides expert insights and actionable protocols to mitigate these challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the storage, handling, and use of Cyclobutylhydrazine Dihydrochloride.

FAQ 1: My reaction is giving a low yield of the desired hydrazone and a significant amount of a high molecular weight byproduct. What is happening and how can I prevent it?

Answer:

This is a classic case of azine formation . Azines are symmetrical compounds formed when a hydrazone intermediate reacts with a second molecule of the starting aldehyde or ketone.[1][2] This side reaction is particularly prevalent when there is an excess of the carbonyl compound or if the reaction is allowed to proceed for an extended period at elevated temperatures.

Causality: The initial hydrazone formed is still nucleophilic and can attack another molecule of the electrophilic carbonyl compound. This subsequent condensation reaction leads to the formation of a stable, often insoluble, azine byproduct, which consumes your starting material and complicates purification.

Prevention Protocol:

  • Stoichiometry Control: Use a slight excess (1.05 to 1.1 equivalents) of Cyclobutylhydrazine dihydrochloride relative to the carbonyl compound. This ensures the carbonyl is consumed before it can react with the product hydrazone.

  • Order of Addition: Add the carbonyl compound slowly to a solution of the Cyclobutylhydrazine dihydrochloride. This maintains a low concentration of the carbonyl compound throughout the reaction, disfavoring the second addition step.

  • Temperature Management: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. For many hydrazone formations, room temperature or even 0 °C is sufficient.

  • pH Control: Maintain a slightly acidic pH (around 4-6). The dihydrochloride salt is acidic, but the reaction can be buffered if necessary. The reaction is acid-catalyzed, but strongly acidic or basic conditions can promote side reactions.

Troubleshooting Azine Formation Workflow

Caption: A workflow for diagnosing and preventing azine formation.

FAQ 2: I am trying to synthesize a pyrazole using a 1,3-dicarbonyl compound, but I am getting a mixture of regioisomers. How can I improve the selectivity?

Answer:

The formation of pyrazoles from hydrazines and 1,3-dicarbonyls, known as the Knorr pyrazole synthesis , can indeed lead to regioisomers if the dicarbonyl is unsymmetrical.[3][4] The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons, leading to two different intermediate adducts and ultimately two different pyrazole products.

Causality: The regioselectivity is determined by the relative electrophilicity of the two carbonyl carbons and steric hindrance. The more electrophilic and less sterically hindered carbonyl group will be preferentially attacked by the hydrazine.

Strategies for Improving Regioselectivity:

  • Exploit Electronic Differences: If one carbonyl is a ketone and the other is an ester, the ketone is generally more reactive. Similarly, electron-withdrawing groups near one carbonyl will enhance its electrophilicity.

  • pH Control: The reaction is typically carried out under acidic conditions. Fine-tuning the pH can sometimes influence the regioselectivity by altering the protonation state of the dicarbonyl and the hydrazine.

  • Protecting Groups: In some cases, it may be necessary to temporarily protect one of the carbonyl groups to force the reaction to proceed at the other.

  • Temperature: Lowering the reaction temperature can sometimes enhance the kinetic selectivity of the initial attack.

Table 1: Factors Influencing Regioselectivity in Knorr Pyrazole Synthesis

FactorInfluence on RegioselectivityRecommended Action
Electronic Effects The more electrophilic carbonyl is preferentially attacked.Analyze the electronic nature of the substituents on the 1,3-dicarbonyl.
Steric Hindrance The less sterically hindered carbonyl is favored for attack.Consider the steric bulk around each carbonyl group.
pH Can alter the reactivity of both reactants.Experiment with a range of acidic catalysts and buffer systems.
Temperature Lower temperatures favor the kinetically controlled product.Run the reaction at the lowest practical temperature.

Part 2: In-Depth Troubleshooting Guide

This section provides a more detailed examination of complex issues, particularly those related to the stability of the cyclobutyl ring.

Issue: My reaction is producing unexpected byproducts, and I suspect the cyclobutane ring is not stable under my reaction conditions.

Background:

While cyclobutane rings are more stable than cyclopropanes, they still possess significant ring strain (approximately 26 kcal/mol).[5] This strain can make them susceptible to ring-opening or rearrangement reactions under certain conditions, such as in the presence of strong acids, strong bases, or upon heating.[6]

Causality of Cyclobutane Ring Instability:

  • Acid-Catalyzed Ring Opening: Protic or Lewis acids can protonate or coordinate to a functional group on the ring, weakening the C-C bonds and promoting ring opening to form a more stable carbocation.

  • Base-Induced Rearrangement: Strong bases can deprotonate a position adjacent to the ring, leading to rearrangements.

  • Thermal Cleavage: At elevated temperatures, the ring strain can be overcome, leading to cleavage of the C-C bonds.

Troubleshooting Protocol for Cyclobutane Ring Instability:

  • Re-evaluate Reaction Conditions:

    • Acidity/Basicity: If using a strong acid or base, consider if a milder alternative could be used. For example, use a weaker organic acid instead of a strong mineral acid, or an organic base instead of an alkali metal hydroxide.

    • Temperature: Avoid high reaction temperatures. If heating is necessary, use the minimum temperature required and monitor the reaction closely for the formation of byproducts.

    • Reaction Time: Prolonged reaction times, even under moderate conditions, can lead to degradation. Monitor the reaction progress by TLC or LC-MS and quench it as soon as the starting material is consumed.

  • Protecting Group Strategy: If the instability is triggered by a reactive functional group on the cyclobutane ring, consider protecting it before subjecting the molecule to harsh conditions.

  • Inert Atmosphere: While the primary concern with air is oxidation of the hydrazine moiety, radical-initiated ring-opening of strained rings can also occur. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is a good general practice.

Visualizing Potential Reaction Pathways

reaction_pathways start Cyclobutylhydrazine + Carbonyl hydrazone Desired Hydrazone Product start->hydrazone Controlled Conditions (pH, Temp, Stoich.) azine Azine Byproduct start->azine Excess Carbonyl pyrazole Pyrazole Byproduct (with 1,3-dicarbonyl) start->pyrazole 1,3-Dicarbonyl Reactant ring_opened Ring-Opened Products start->ring_opened Harsh Conditions (Strong Acid/Base, Heat) end Pure Product hydrazone->end Successful Synthesis purification_issue Complex Purification azine->purification_issue pyrazole->purification_issue ring_opened->purification_issue

Caption: Desired vs. side reaction pathways for Cyclobutylhydrazine.

Part 3: Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Cyclobutylhydrazones

This protocol is optimized to minimize the formation of azine byproducts.

  • Reagent Preparation:

    • Dissolve Cyclobutylhydrazine dihydrochloride (1.05 eq.) in a suitable solvent (e.g., ethanol, methanol) in a round-bottom flask equipped with a magnetic stirrer.

    • If necessary, add a small amount of a mild acid catalyst (e.g., a few drops of acetic acid).

    • In a separate container, dissolve the aldehyde or ketone (1.0 eq.) in the same solvent.

  • Reaction Execution:

    • Place the flask containing the hydrazine solution in an ice bath (0 °C).

    • Add the carbonyl solution dropwise to the stirred hydrazine solution over 15-30 minutes.

    • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • If the product precipitates, it can be collected by filtration and washed with a cold, non-polar solvent (e.g., diethyl ether, hexanes).

    • If the product is soluble, perform a standard aqueous work-up.

    • Purify the crude product by recrystallization or column chromatography as needed.

References

  • Baran, P. S. (2010). Cyclobutanes in Organic Synthesis. Baran Lab, Scripps Research. [Link]

  • Namitharan, K., et al. (2020). The application of cyclobutane derivatives in organic synthesis. ResearchGate. [Link]

  • OpenStax. (2023). 4.3 Stability of Cycloalkanes: Ring Strain. In Organic Chemistry. [Link]

  • Fiveable. (n.d.). Stability of Cycloalkanes: Ring Strain. Organic Chemistry Class Notes. [Link]

  • Master Organic Chemistry. (2014). Ring Strain In Cyclopropane And Cyclobutane. [Link]

  • Zhang, Y., et al. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. Molecules, 26(12), 3563. [Link]

  • Wikipedia. (n.d.). Hydrazone. [Link]

  • Kolb, V. M., et al. (1989). On the mechanism of formation of azines from hydrazones. The Journal of Organic Chemistry, 54(11), 2775–2777. [Link]

  • Google Patents. (n.d.). The cutting method of azine bond and hydrazone bond.
  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. [Link]

  • J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. [Link]

  • Singh, S. P., et al. (2000). The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. Canadian Journal of Chemistry, 78(8), 1109-1116. [Link]

  • Organic Chemistry Portal. (n.d.). Hydrazone synthesis. [Link]

  • Rollas, S., & Küçükgüzel, Ş. G. (2007). A review exploring biological activities of hydrazones. PMC - PubMed Central. [Link]

  • Jabeen, M. (2022). A Comprehensive Review on Analytical Applications of Hydrazone Derivatives. DergiPark. [Link]

Sources

Optimization

Technical Support Center: Cyclobutylhydrazine Dihydrochloride Reactivity Guide

Executive Summary: The pH-Reactivity Paradox Cyclobutylhydrazine dihydrochloride (CBH·2HCl) is a potent -nucleophile widely used in the synthesis of hydrazones, heterocycles, and bioconjugates. However, its reactivity is...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The pH-Reactivity Paradox

Cyclobutylhydrazine dihydrochloride (CBH·2HCl) is a potent


-nucleophile widely used in the synthesis of hydrazones, heterocycles, and bioconjugates. However, its reactivity is strictly governed by a bell-shaped pH profile .

Users frequently encounter reaction failure not due to reagent quality, but due to the "pH Trap":

  • As supplied (Dihydrochloride salt): The compound is an acidic salt. In water, it generates a pH < 2. In this state, the nucleophilic nitrogen atoms are fully protonated (

    
    ), rendering the molecule inert  toward electrophiles.
    
  • The Challenge: You must add base to activate it, but adding too much base (pH > 9) can lead to oxidative degradation or suppress the acid-catalysis required for hydrazone formation.

This guide provides the precise pH windows required for specific chemical transformations.

Core Reactivity & Mechanism

Q: What is the pKa of Cyclobutylhydrazine, and why does it matter?

A: While experimental pKa values for the cyclobutyl derivative are rarely cited, we can extrapolate from structurally similar alkyl hydrazines (e.g., methylhydrazine, pKa ~7.87).

CBH·2HCl exists in three distinct protonation states depending on the pH of your solution. Understanding these states is critical for experimental design:

pH RangeSpeciesStructureReactivity Status
pH < 2 Dication

Inert. Both nitrogens are protonated. No lone pairs available.
pH 3 - 7 Monocation

Moderate. The internal nitrogen is less basic and may be partially deprotonated, allowing some reactivity.
pH > 8 Free Base

High. The terminal nitrogen is deprotonated and highly nucleophilic due to the

-effect.
Q: Why is my hydrazone formation failing even though I neutralized the salt?

A: Hydrazone formation (reaction with aldehydes/ketones) requires a delicate balance.

  • Nucleophilic Attack: Requires the free base (favored at high pH).

  • Dehydration: The loss of water from the tetrahedral intermediate is acid-catalyzed (favored at low pH).

The Optimal Window: For most carbonyl couplings, the "Sweet Spot" is pH 4.5 – 6.0 .

  • Below pH 4: The hydrazine is too protonated to attack.

  • Above pH 7: The dehydration step becomes rate-limiting, slowing the reaction significantly.

Visualizing the Reactivity Landscape

The following diagram illustrates the protonation equilibrium and the corresponding reaction zones.

pH_Reactivity_Landscape Dication Dication (Inert) pH < 2 [R-NH2(+)-NH3(+)] Monocation Monocation (Transition) pH 3 - 7 [R-NH-NH3(+)] Dication->Monocation + 1 eq. Base (Deprotonation 1) FreeBase Free Base (Reactive) pH > 8 [R-NH-NH2] Monocation->FreeBase + 1 eq. Base (Deprotonation 2) Zone_Hydrazone Optimal Zone: Hydrazone Formation pH 4.5 - 6.0 (Balance of Attack & Dehydration) Monocation->Zone_Hydrazone Zone_Amide Optimal Zone: Amide Coupling pH 8.0 - 9.5 (Max Nucleophilicity) FreeBase->Zone_Amide

Figure 1: Protonation states of Cyclobutylhydrazine and optimal pH windows for different chemical transformations.

Troubleshooting Guide

Scenario 1: Reaction with Aldehydes/Ketones is too slow.
  • Diagnosis: You likely dissolved the dihydrochloride salt in water/methanol without buffering. The pH is likely ~1.0.

  • Fix: Add Sodium Acetate (NaOAc) or Pyridine.

    • Why? These weak bases buffer the solution to pH ~5-6, neutralizing the HCl but leaving enough protons for acid catalysis.

  • Protocol:

    • Dissolve CBH·2HCl (1.0 eq) in MeOH/Water.

    • Add NaOAc (2.5 eq).

    • Add Aldehyde (1.0 eq).

    • Monitor by LCMS.

Scenario 2: Low yield in Amide Coupling (EDC/NHS chemistry).
  • Diagnosis: The pH is too low. Amide coupling requires the free amine (nucleophile) to attack the activated ester. At pH 5 (optimal for hydrazones), the nucleophilicity is suppressed.

  • Fix: Use a stronger organic base like Triethylamine (TEA) or DIPEA.

  • Target pH: 8.0 – 9.0.

  • Warning: Do not exceed pH 10, as free alkyl hydrazines can oxidize to azo compounds or degrade.

Scenario 3: The compound turned yellow/brown upon storage.
  • Diagnosis: Oxidative degradation.

  • Cause: You likely stored it as the free base or in a basic solution exposed to air.

  • Fix: Always store as the Dihydrochloride salt at -20°C. Only generate the free base immediately prior to use.

Experimental Protocols

Protocol A: Controlled Deprotonation for Hydrazone Ligation

Use this for conjugating Cyclobutylhydrazine to proteins or small molecule aldehydes.

  • Preparation: Prepare a 100 mM stock of CBH·2HCl in water.

  • Buffering: Dilute into 0.1 M Acetate Buffer (pH 5.5) .

    • Note: Do not use Phosphate buffer if high concentrations of metal ions are present, as precipitation may occur.

  • Reaction: Add the aldehyde component.

  • Incubation: Agitate at Room Temperature for 2–4 hours.

    • Validation: Check pH.[1][2][3][4] If pH < 4.0, add dilute NaOH to adjust back to 5.5.

Protocol B: Free-Basing for Acylation

Use this when reacting with acid chlorides or activated esters.

  • Suspension: Suspend CBH·2HCl (1 mmol, 159 mg) in dry Dichloromethane (DCM) or DMF.

  • Activation: Add Diisopropylethylamine (DIPEA) (2.2 mmol, 383 µL) dropwise at 0°C.

    • Observation: The suspension should clear as the organic-soluble free base and DIPEA·HCl form (or DIPEA·HCl may precipitate in DCM).

  • Coupling: Add the electrophile immediately.

Decision Tree: Optimization Workflow

Optimization_Workflow Start Start: Reaction Failure Check_pH Check Reaction pH Start->Check_pH pH_Low pH < 3.0 Check_pH->pH_Low pH_High pH > 9.0 Check_pH->pH_High pH_Mid pH 4.0 - 7.0 Check_pH->pH_Mid Action_Base Add Weak Base (NaOAc or Pyridine) pH_Low->Action_Base Protonated Nucleophile Action_Acid Add Dilute HCl or Switch Buffer pH_High->Action_Acid Oxidation Risk / No Catalysis Check_Type Check Reaction Type pH_Mid->Check_Type Type_Hydrazone Hydrazone Formation? Check_Type->Type_Hydrazone Type_Amide Amide Coupling? Check_Type->Type_Amide Sol_Hydrazone Ideal State. Check Sterics or Increase Temp. Type_Hydrazone->Sol_Hydrazone Sol_Amide pH Too Low. Add TEA/DIPEA to reach pH 8-9. Type_Amide->Sol_Amide

Figure 2: Troubleshooting decision tree for pH-related reactivity issues.

References

  • PubChem. (n.d.).[5][6] Cyclobutylhydrazine dihydrochloride. National Library of Medicine. Retrieved February 11, 2026, from [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. (Context: General stability and pH dependence of hydrazone formation). [Link]

  • Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry, 19(12), 2543–2548. (Context: Catalysis and pH optimization for hydrazine reactivity). [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Context: The Alpha-Effect and Nucleophilicity of Hydrazines). [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reactions with Cyclobutylhydrazine Dihydrochloride

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with Cyclobutylhydrazine dihydrochloride. This guide is designed to provide you with in-depth tech...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with Cyclobutylhydrazine dihydrochloride. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions to help you optimize your catalytic reactions involving this versatile reagent. As your partner in research, we aim to empower you with the knowledge to overcome experimental challenges and achieve your synthetic goals efficiently and safely.

Introduction to Cyclobutylhydrazine Dihydrochloride and Catalysis

Cyclobutylhydrazine dihydrochloride is a valuable building block in organic synthesis, particularly in the construction of molecules with unique steric and electronic properties conferred by the cyclobutyl moiety.[1] Its applications can range from the synthesis of novel heterocyclic compounds to its use as a precursor for various functional groups in medicinal chemistry. The success of these transformations often hinges on the judicious selection of a catalyst. The catalyst not only influences the reaction rate but also dictates the selectivity and overall yield of the desired product. This guide will delve into the nuances of catalyst selection for reactions involving Cyclobutylhydrazine dihydrochloride, providing practical advice based on established principles of hydrazine chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalytic reactions involving Cyclobutylhydrazine dihydrochloride?

A1: Cyclobutylhydrazine dihydrochloride, like other hydrazine salts, can participate in a variety of catalytic transformations. The primary reactions include:

  • Catalytic Hydrogenation/Hydrogenolysis: The N-N bond in hydrazine derivatives can be cleaved under hydrogenolysis conditions, often employing catalysts like Raney Nickel or platinum-group metals.[2][3] This can be a method for introducing an amino group.

  • Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are widely used to form C-N bonds.[4][5] Aryl halides or triflates can be coupled with hydrazines to form arylhydrazines, which are precursors to indoles and other heterocycles.

  • Condensation and Cyclization Reactions: Hydrazines readily condense with carbonyl compounds to form hydrazones. These intermediates can then undergo catalyzed cyclization reactions to form various heterocyclic structures like pyrazoles or pyrazolines.[6][7]

Q2: How do I choose the right catalyst for my reaction with Cyclobutylhydrazine dihydrochloride?

A2: The choice of catalyst is dictated by the specific transformation you aim to achieve. Here is a general guideline:

  • For N-N bond cleavage (hydrogenolysis): Raney Nickel is a classic and effective catalyst.[8][9] Platinum (Pt) and Palladium (Pd) on carbon supports are also excellent choices for catalytic hydrogenation.[2][10]

  • For C-N cross-coupling: Palladium-based catalysts are the go-to choice.[4][5][11] The selection of the specific ligand for the palladium center is crucial and often requires screening to optimize the reaction.

  • For hydrazone formation and subsequent cyclization: The initial condensation is often acid or base-catalyzed.[6] The subsequent cyclization might not require a metal catalyst, but for certain transformations, a Lewis or Brønsted acid can be beneficial.

Q3: What are the key safety precautions when working with Cyclobutylhydrazine dihydrochloride and its reactions?

A3: Hydrazine derivatives are classified as toxic and potentially carcinogenic, requiring strict safety protocols.[12][13][14][15]

  • Handling: Always handle Cyclobutylhydrazine dihydrochloride in a well-ventilated fume hood.[14][16] Wear appropriate personal protective equipment (PPE), including gloves (butyl rubber, neoprene, or nitrile are recommended), safety goggles, and a lab coat.[14][17]

  • Storage: Store the compound in a tightly closed container in a cool, dry place away from oxidizing agents.[14]

  • Waste Disposal: Dispose of all waste containing hydrazine derivatives according to your institution's hazardous waste guidelines. Spills should be neutralized with a dilute oxidizing agent like sodium hypochlorite solution.[18]

  • Catalyst Handling: Be aware of the specific hazards associated with your chosen catalyst. For example, Raney Nickel is pyrophoric and must be handled with care, especially when dry.[3] Palladium and platinum on carbon can be flammable, particularly when saturated with hydrogen.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with Cyclobutylhydrazine dihydrochloride.

Issue 1: Low or no product yield in a palladium-catalyzed C-N coupling reaction.

Potential Cause Troubleshooting Step Scientific Rationale
Catalyst Inactivation 1. Ensure all reagents and solvents are anhydrous and deoxygenated. 2. Use a fresh batch of catalyst. 3. Consider a different palladium precursor or ligand.Hydrazine is a strong reducing agent and can reduce Pd(II) to inactive Pd(0) black.[4] The catalyst's active state needs to be maintained throughout the reaction.
Incorrect Base 1. Screen a variety of bases (e.g., NaOtBu, K2CO3, Cs2CO3). 2. Ensure the base is strong enough to deprotonate the hydrazine dihydrochloride.The choice of base is critical in cross-coupling reactions to generate the active nucleophile and neutralize the generated acid.[4]
Poor Substrate Reactivity 1. If using an aryl chloride, consider switching to the more reactive aryl bromide or iodide. 2. Increase the reaction temperature or time.The reactivity of aryl halides in palladium-catalyzed cross-coupling generally follows the trend I > Br > Cl.

Issue 2: Incomplete reaction or stalling in a catalytic hydrogenation/hydrogenolysis.

Potential Cause Troubleshooting Step Scientific Rationale
Catalyst Poisoning 1. Ensure the substrate and solvent are free from impurities, especially sulfur-containing compounds. 2. Filter the reaction mixture and add fresh catalyst.[19]Many functional groups and impurities can act as catalyst poisons by strongly adsorbing to the catalyst surface and blocking active sites.
Insufficient Hydrogen Pressure 1. Increase the hydrogen pressure using a high-pressure reactor.[16][19]Higher hydrogen pressure increases the concentration of hydrogen on the catalyst surface, which can drive the reaction to completion.
Poor Catalyst Activity 1. Try a different catalyst (e.g., switch from Pd/C to Pt/C or Raney Nickel). 2. Increase the catalyst loading.Different catalysts have varying activities for specific functional groups.[10] Increasing the amount of catalyst can increase the reaction rate.

Issue 3: Formation of multiple products or side reactions.

Potential Cause Troubleshooting Step Scientific Rationale
Over-reduction/Further Reaction 1. Monitor the reaction closely using techniques like TLC, GC, or LC-MS.[20][21] 2. Stop the reaction as soon as the starting material is consumed. 3. Lower the reaction temperature or hydrogen pressure.Prolonged reaction times or harsh conditions can lead to the reduction of other functional groups in the molecule or further reactions of the desired product.
N-N Bond Cleavage vs. Other Reductions 1. Carefully select the catalyst and conditions to favor the desired transformation. For example, some catalysts may preferentially reduce other functional groups over cleaving the N-N bond.The selectivity of a catalyst is a key parameter. For instance, some platinum catalysts can be more selective for certain hydrogenations than palladium catalysts.[22]
Disproportionation of Hydrazine 1. Control the reaction temperature.Hydrazine can decompose at elevated temperatures, especially in the presence of certain metals.[18]

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Arylation of Cyclobutylhydrazine

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), Cyclobutylhydrazine dihydrochloride (1.2 mmol), a palladium catalyst (e.g., [Pd(cinnamyl)Cl]2, 0.02 mmol), a suitable ligand (e.g., a phosphine-based ligand, 0.04 mmol), and a base (e.g., NaOtBu, 2.5 mmol).

  • Add the anhydrous, deoxygenated solvent (e.g., toluene or dioxane, 5 mL).

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (monitor by TLC or GC).

  • After completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Catalytic Hydrogenolysis of a Hydrazine Derivative

  • To a high-pressure reactor, add the hydrazine derivative (1.0 mmol) and a suitable solvent (e.g., methanol or ethanol, 10 mL).[16]

  • Carefully add the catalyst (e.g., 10 mol% of 10% Pd/C or a slurry of Raney Nickel).

  • Seal the reactor and purge several times with nitrogen, followed by purging with hydrogen.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-500 psi).

  • Stir the reaction mixture at room temperature or with heating for the required time (monitor by TLC or GC).

  • After completion, carefully vent the hydrogen and purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure and purify the product as needed.

Data Summary Tables

Table 1: Comparison of Common Catalysts for Hydrazine Reactions

CatalystTypical ReactionsAdvantagesDisadvantages
Palladium on Carbon (Pd/C) Hydrogenation, C-N couplingVersatile, commercially available, good activity for many functional groups.Can be pyrophoric, may cause over-reduction.
Platinum on Carbon (Pt/C) HydrogenationHighly active, can be more selective than Pd/C for certain reductions.[22]Generally more expensive than Pd/C, can be too reactive.
Raney Nickel Hydrogenation, DesulfurizationHigh catalytic activity, cost-effective.[3][23]Pyrophoric, can be difficult to handle, may contain residual aluminum.
Palladium Complexes (e.g., with phosphine ligands) Cross-coupling reactionsHigh selectivity, tunable reactivity by ligand modification.[4][5]Can be sensitive to air and moisture, ligands can be expensive.

Visualizations

Diagram 1: Decision Workflow for Catalyst Selection

CatalystSelection start Desired Transformation? cn_coupling C-N Cross-Coupling start->cn_coupling hydrogenolysis N-N Bond Cleavage (Hydrogenolysis) start->hydrogenolysis hydrazone_formation Hydrazone Formation start->hydrazone_formation pd_catalyst Palladium Catalyst (e.g., Pd(OAc)2, Pd2(dba)3) + Ligand cn_coupling->pd_catalyst raney_ni Raney Nickel hydrogenolysis->raney_ni pt_pd_c Pt/C or Pd/C hydrogenolysis->pt_pd_c acid_base Acid or Base Catalyst hydrazone_formation->acid_base

Caption: A decision tree to guide the initial selection of a catalyst based on the desired chemical transformation of Cyclobutylhydrazine dihydrochloride.

Diagram 2: Simplified Catalytic Cycle for Palladium-Catalyzed C-N Coupling

PdCycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd_complex R-Pd(II)L_n-X oxidative_addition->pd_complex ligand_exchange Ligand Exchange pd_complex->ligand_exchange + H2NNHCy hydrazine_complex R-Pd(II)L_n(H2NNHCy) ligand_exchange->hydrazine_complex reductive_elimination Reductive Elimination hydrazine_complex->reductive_elimination - Base reductive_elimination->pd0 - HX product R-NHNHCy reductive_elimination->product

Caption: A simplified representation of the catalytic cycle for the palladium-catalyzed cross-coupling of an aryl halide (R-X) with cyclobutylhydrazine (H2NNHCy).

References

  • Yao, J., Chen, Z., Yu, L., Lv, L., Cao, D., & Li, C.-J. (2020). Palladium-catalyzed hydroalkylation of methylenecyclopropanes with simple hydrazones. Chemical Science, 11(23), 5935–5940.* [Link]

  • Rylander, P. N. (1967).
  • Busch, M., & Schulz, K. (1929). Reductions with Hydrazine Hydrate Catalyzed by Raney Nickel. III. Berichte der deutschen chemischen Gesellschaft (A and B Series), 62(6), 1458-1466.
  • Hartwig, J. F. (2020). Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine. PubMed Central.[Link]

  • Anonymous. (n.d.).
  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Anazi, M. S., Al-Agamy, M. H., & El-Faham, A. (2021). Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Taylor & Francis.
  • Clark, C. C. (1967). Safety and Handling of Hydrazine. DTIC.
  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal.[Link]

  • Al-Madanat, O., et al. (2023). CO2 Hydrogenation to Methanol: Impact of Calcination Temperature on CuMn/Al2O3 Catalyst Morphology and Performance. ACS Omega.
  • Agency for Toxic Substances and Disease Registry. (1997). Toxicological Profile for Hydrazines. NCBI Bookshelf.
  • Luesakul, T., et al. (2021). Remote Activation of H–H Bonds by Platinum in Dilute Alloy Catalysts.
  • Organic Chemistry Portal. (n.d.). Cyclobutane synthesis. Organic Chemistry Portal.[Link]

  • Wang, C., et al. (2011). Palladium-Catalyzed C–C Bond Formation of Arylhydrazines with Olefins via Carbon–Nitrogen Bond Cleavage. Organic Letters.
  • Sigma-Aldrich. (2024). Safety Data Sheet: Hydrazine dihydrochloride. Sigma-Aldrich.
  • Rudenko, B. A., & Berezkin, V. G. (2019). Chromatographic methods of determining hydrazine and its polar derivatives. Russian Chemical Reviews, 88(8), 894-918.
  • Vil' V. A., & Vorob'ev, M. D. (2021).
  • Boulanger, W. (n.d.).
  • Fisher Scientific. (2014). Safety Data Sheet: Hydrazine Dihydrochloride (Certified). Fisher Scientific.
  • Reddit. (2015). My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot? r/chemistry.
  • Li, Z., et al. (2024). Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction of Bicyclo[1.1.0]butanes with Triazinanes. ChemRxiv.
  • Wikipedia. (n.d.). Hydrazine. Wikipedia.[Link]

  • Kelly, R. A., et al. (2014). Palladium hydrazonato complexes and their role in the Pd-catalyzed cross-coupling reactions of hydrazones as carbene precursors. Dalton Transactions.
  • Army, D. O. T. (1967). HYDRAZINE HANDLING MANUAL. DTIC.
  • Tech Briefs. (2020). Three Methods of Detection of Hydrazines. Tech Briefs.
  • Le, T., & Mitchell, L. (2020). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development.
  • Central Drug House. (n.d.).
  • Breit, B., et al. (2018). Rhodium‐Catalyzed Asymmetric Hydrohydrazonemethylation of Styrenes: Access to Chiral Hydrazones, Hydrazides, Hydrazines and Amines.
  • Wikipedia. (n.d.). Raney nickel. Wikipedia.[Link]

  • Chem-Impex. (n.d.). 1-Cyclobutylhydrazine dihydrochloride. Chem-Impex.
  • Kumar, S., et al. (2021).
  • Thermo Fisher Scientific. (2014).
  • Parker, S. F., et al. (2010).
  • Stradiotto, M., & Lundgren, R. J. (2010). Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Tosylates with Hydrazine.
  • Schirmann, J.-P. (2000). Hydrazine and Its Derivatives. Ullmann's Encyclopedia of Industrial Chemistry.
  • Balcom, D., & Furst, A. (1953). Reductions with Hydrazine Hydrate Catalyzed by Raney Nickel. I. Aromatic Nitro Compounds to Amines. Journal of the American Chemical Society, 75(17), 4334-4335.
  • Rylander, P. N. (Ed.). (1985).
  • Organic Chemistry Portal. (n.d.). Hydrazine synthesis by N-N coupling. Organic Chemistry Portal.[Link]

  • New Jersey Department of Health. (2009). Hazardous Substance Fact Sheet: Hydrazine. New Jersey Department of Health.
  • Watt, G. W., & Chrisp, J. D. (1952). Quantitative Determination of Hydrazine. Analytical Chemistry, 24(12), 2006-2008.
  • Dömling, A., & Beck, B. (2021). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals.
  • Organic Chemistry Portal. (n.d.). Hydrazine. Organic Chemistry Portal.[Link]

  • Singh, S., & Kumar, V. (2022).
  • The Organic Chemistry Tutor. (2024, February 29).
  • ResearchGate. (n.d.). Scheme 2. Hydrazine Bond Cleavage Using Raney Nickel a.
  • Cooper, A. Z., & Pinola, S. M. (2023). Hydrazine Toxicology.
  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. NCERT.
  • Ashenhurst, J. (2011, September 30). Reagent Friday: Raney Nickel. Master Organic Chemistry.

Sources

Reference Data & Comparative Studies

Validation

Comparing the reactivity of Cyclobutylhydrazine dihydrochloride with phenylhydrazine

Executive Summary In the landscape of heterocyclic synthesis—particularly for kinase inhibitors and indole derivatives—the choice between Cyclobutylhydrazine Dihydrochloride (CBH·2HCl) and Phenylhydrazine (PH) is dictate...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of heterocyclic synthesis—particularly for kinase inhibitors and indole derivatives—the choice between Cyclobutylhydrazine Dihydrochloride (CBH·2HCl) and Phenylhydrazine (PH) is dictated by the desired scaffold rather than interchangeable reactivity.

While both reagents function as


-nucleophiles capable of condensing with carbonyls, their behaviors diverge significantly due to electronic induction and physical state. Phenylhydrazine  is the gold standard for accessing indole architectures (via Fischer Indole Synthesis) but carries severe toxicity and oxidative instability. Cyclobutylhydrazine , typically supplied as a robust dihydrochloride salt, offers a pathway to 

-alkylated pyrazoles (common in BTK inhibitors) but requires precise in situ neutralization to unleash its nucleophilicity.

Key Takeaway: Use PH for aromatic electronic coupling and sigmatropic rearrangements. Use CBH·2HCl for installing saturation vectors (


 character) to improve drug solubility, provided you account for the stoichiometry of the double salt.

Chemical & Physical Profile: The Tale of the Tape

The fundamental difference lies in the nature of the substituent on the hydrazine nitrogen: the electron-withdrawing aromatic ring of PH versus the electron-donating, yet sterically strained, cyclobutyl ring of CBH.

FeatureCyclobutylhydrazine[1][2][3][4][5] · 2HClPhenylhydrazine (Free Base/HCl)
Structure Cyclobutane (

) attached to hydrazine
Phenyl ring (

, aromatic) attached to hydrazine
Electronic Nature Electron-Donating (+I effect). Increases N-nucleophilicity.Electron-Withdrawing (-M effect). Delocalizes lone pair.
Basicity (Approx pKa) High (~7.5 - 8.0 for conjugate acid)Low (~5.2 for conjugate acid)
Nucleophilicity High (Hard nucleophile), but latent in salt form.Moderate (Soft nucleophile).
Steric Profile Bulky (Puckered ring), significant steric hindrance.Planar, but ortho-hydrogens cause steric clash.
Physical State White crystalline solid (Stable).Oily liquid (Free base) or solid (HCl). Oxidizes rapidly.
Primary Application

-cyclobutyl pyrazoles (e.g., JAK/BTK inhibitors).
Indoles (Fischer synthesis), Pyrazolones.

Mechanistic Reactivity Analysis

Nucleophilicity & The Alpha-Effect

Both compounds exhibit the alpha-effect , where the adjacent nitrogen lone pair raises the energy of the nucleophilic electrons, increasing reactivity towards carbonyls.

  • Phenylhydrazine: The lone pair on

    
     is partially delocalized into the aromatic 
    
    
    
    -system.[6] This makes it less basic and less nucleophilic than a standard alkyl hydrazine.[6] However, this "softness" makes it excellent for conjugate additions.
  • Cyclobutylhydrazine: The cyclobutyl group exerts a weak inductive electron-donating effect (+I), making the

    
     nitrogen electron-rich. Theoretically, the free base of CBH is a stronger nucleophile than PH. However, the dihydrochloride salt form (·2HCl)  completely protonates both nitrogens, rendering the molecule inert until treated with base.
    
Visualizing the Reactivity Flow

The following diagram illustrates the divergent pathways based on the electronic nature of the R-group.

ReactivityComparison Start Hydrazine Reagent Sub_PH Phenylhydrazine (Aryl-NHNH2) Start->Sub_PH Sub_CBH Cyclobutylhydrazine (Alkyl-NHNH2) Start->Sub_CBH Mech_PH Lone Pair Delocalization (Lower Basicity) Sub_PH->Mech_PH Mech_CBH Inductive Donation (+I) (Higher Basicity) Sub_CBH->Mech_CBH Path_Fischer [3,3]-Sigmatropic Rearrangement Mech_PH->Path_Fischer Acid/Heat Path_Cond Standard Condensation (Imine Formation) Mech_PH->Path_Cond Mech_CBH->Path_Fischer BLOCKED (No Aromatic System) Mech_CBH->Path_Cond Must Neutralize Salt Prod_Indole Indole Formation (Fischer Synthesis) Path_Fischer->Prod_Indole Prod_Pyrazole N-Alkyl Pyrazole (Stable Heterocycle) Path_Cond->Prod_Pyrazole + 1,3-Diketone

Figure 1: Mechanistic divergence. Note that CBH cannot undergo Fischer Indole synthesis due to the lack of an aromatic system for the [3,3]-sigmatropic shift.

Case Study: Synthesis of N-Substituted Pyrazoles

To provide a direct performance comparison, we examine the reaction of both hydrazines with acetylacetone (2,4-pentanedione) to form 3,5-dimethyl-1-substituted pyrazoles.

Protocol A: Phenylhydrazine (Standard)
  • Reagent: Phenylhydrazine (Free base or HCl).

  • Conditions: Ethanol, Reflux, 1-2 hours.

  • Observation: Reaction is often exothermic. The lower basicity of PH means it acts as a catalyst for its own condensation in some cases, or requires only mild acid catalysis.

  • Yield: Typically high (85-95%).

  • Regioselectivity: If the diketone is asymmetrical, PH often yields a mixture of regioisomers, heavily influenced by the steric clash between the phenyl ring and the diketone substituents.

Protocol B: Cyclobutylhydrazine[4] · 2HCl (The Salt Challenge)
  • Reagent: Cyclobutylhydrazine dihydrochloride.

  • Challenge: The reagent is acidic. Dissolving it in ethanol creates a highly acidic solution that protonates the carbonyl oxygen (activating it) but keeps the hydrazine protonated (deactivating the nucleophile).

  • Crucial Step: You must use a stoichiometric base (e.g., NaOAc or Et3N) to liberate the free hydrazine.

  • Stoichiometry: Since it is a dihydrochloride , you need 2.0 - 2.2 equivalents of base to fully neutralize it. Under-neutralization is the #1 cause of failure with this reagent.

Experimental Workflow Diagram (CBH Specific)

CBH_Protocol Step1 Step 1: Dissolution Suspend CBH·2HCl in EtOH Step2 Step 2: Neutralization (CRITICAL) Add 2.2 equiv. Sodium Acetate (Liberates free base) Step1->Step2 Stir 15 min Step3 Step 3: Addition Add 1,3-Diketone dropwise Step2->Step3 Exothermic? Step4 Step 4: Cyclization Reflux 2-4 hours Step3->Step4 Step5 Step 5: Workup Evaporate EtOH -> Partition EtOAc/Water Step4->Step5

Figure 2: The mandatory neutralization workflow for Cyclobutylhydrazine dihydrochloride to ensure reactivity.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-Cyclobutyl-3,5-dimethyl-1H-pyrazole

Validating the reactivity of the alkyl hydrazine salt.

  • Preparation: To a round-bottom flask equipped with a magnetic stir bar, add Cyclobutylhydrazine dihydrochloride (1.0 equiv, 159.06 g/mol ).

  • Solvent: Suspend in Ethanol (10 mL per gram of hydrazine). The salt will likely not dissolve completely.

  • Neutralization: Add Sodium Acetate (anhydrous) (2.2 equiv). Stir at room temperature for 20 minutes. Note: You will see the suspension change character as NaCl/AcOH forms.

  • Addition: Add Acetylacetone (1.1 equiv) dropwise.

  • Reaction: Heat the mixture to reflux (

    
    C) for 3 hours. Monitor by TLC (the hydrazine spot should disappear).
    
  • Workup: Cool to room temperature. Concentrate under reduced pressure to remove ethanol.

  • Extraction: Redissolve residue in Ethyl Acetate and wash with water (

    
    ) and brine (
    
    
    
    ). The water wash removes the salt byproducts.
  • Purification: Dry over

    
    , filter, and concentrate. The product is usually an oil that solidifies upon standing.
    
Protocol 2: Fischer Indole Synthesis (Phenylhydrazine Exclusive)

Demonstrating a reaction CBH cannot perform.

  • Reagent: Mix Phenylhydrazine (1.0 equiv) with a ketone (e.g., cyclohexanone, 1.0 equiv).

  • Catalyst: Add Glacial Acetic Acid or Zinc Chloride (catalytic to stoichiometric amounts depending on substrate).

  • Reaction: Heat to

    
    C.
    
  • Mechanism: Hydrazone formation

    
     Tautomerization to enehydrazine 
    
    
    
    [3,3]-Sigmatropic shift
    
    
    Ammonia loss
    
    
    Tetrahydrocarbazole .
  • Note: If you attempt this with Cyclobutylhydrazine, the reaction stops at the hydrazone stage because the cyclobutyl ring cannot participate in the aromatic rearrangement.

Safety & Handling Comparison

Hazard CategoryPhenylhydrazineCyclobutylhydrazine[7] · 2HCl
Carcinogenicity Category 1B (Known Carcinogen) .[5][7] Causes tumors in animal models.Suspected.[5][7][8][9] Treat as highly toxic/mutagenic analog of methylhydrazine.
Acute Toxicity High. Hemolytic anemia (destroys red blood cells), skin absorption is fatal.Moderate/High. Toxic by ingestion. Salt form reduces inhalation risk.
Sensitization Severe skin sensitizer.Potential skin sensitizer.[5][7][8][9]
Stability Poor. Oxidizes to dark tars/diazoniums upon air exposure. Store under Argon.Good. 2HCl salt is stable at RT. Hygroscopic—keep desiccated.
Disposal Bleach quench (oxidizes to benzene/nitrogen - hazardous). Incineration required.Incineration required.

Handling Recommendation:

  • PH: Must be handled in a fume hood with double gloving (nitrile). If the liquid is dark red/brown, it has oxidized and should be distilled (under vacuum) before use for sensitive kinetics.

  • CBH·2HCl: Weigh in a hood (powder hazard). Avoid contact with strong oxidizers.

References

  • BenchChem. (n.d.). A Comparative Analysis of the Reactivity of (4-methoxycyclohexyl)hydrazine and Phenylhydrazine. Retrieved from

  • Mayr, H., et al. (2025). Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities. ResearchGate. Retrieved from

  • National Institutes of Health (NIH). (2014). Fast Alpha Nucleophiles: Structures that Undergo Rapid Hydrazone/Oxime Formation at Neutral pH. PMC. Retrieved from

  • PubChem. (2025).[3][4] Cyclobutylhydrazine dihydrochloride Compound Summary. National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (2024). Safety Data Sheet: Phenylhydrazine. Retrieved from

Sources

Comparative

A Comparative Guide for Synthetic Chemists: Cyclobutylhydrazine Dihydrochloride versus Hydrazine Hydrate

In the landscape of modern organic synthesis, the choice of a hydrazine source can be a critical determinant of reaction success, influencing yield, purity, and safety. While hydrazine hydrate has long been a workhorse r...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern organic synthesis, the choice of a hydrazine source can be a critical determinant of reaction success, influencing yield, purity, and safety. While hydrazine hydrate has long been a workhorse reagent, the emergence of substituted hydrazines, such as cyclobutylhydrazine dihydrochloride, offers researchers new tools with distinct advantages. This guide provides a comprehensive comparison of these two reagents, drawing on their chemical properties and performance in key synthetic applications, particularly in the construction of nitrogen-containing heterocycles.

I. At a Glance: Key Physicochemical and Safety Profiles

A fundamental understanding of the physical and chemical properties of each reagent is paramount for their effective and safe use in the laboratory.

PropertyCyclobutylhydrazine DihydrochlorideHydrazine Hydrate
Molecular Formula C4H12Cl2N2[1]N2H4·H2O[2][3]
Molecular Weight 159.06 g/mol [4]50.06 g/mol
Appearance White solid[4]Colorless, fuming liquid[2][5]
Solubility Soluble in water.Miscible with water and ethanol; insoluble in ether and chloroform.[2]
Stability Generally more stable and less volatile due to its salt form.[4]Highly reactive and volatile.[2][5] Can decompose explosively on heating or in the presence of catalysts.[6]
Handling Easier and safer to handle as a solid.[4]Requires significant precautions due to its high reactivity, flammability, and toxicity.[7][8] Should be handled in a fume hood with appropriate personal protective equipment.[9]
Toxicity Toxic if swallowed.[1]Highly toxic by inhalation, ingestion, or skin absorption. Corrosive to skin, eyes, and mucous membranes.[10] Classified as a potential carcinogen.

Expert Insight: The solid nature and salt form of cyclobutylhydrazine dihydrochloride present a significant advantage in terms of handling and stability over the volatile and highly reactive liquid hydrazine hydrate. This translates to improved safety and ease of use in a laboratory setting.

II. Performance in Heterocyclic Synthesis: A Mechanistic and Practical Comparison

Both cyclobutylhydrazine dihydrochloride and hydrazine hydrate are extensively used in the synthesis of nitrogen-containing heterocycles, which are core scaffolds in many pharmaceuticals and agrochemicals.[3][5][11][12] Their utility stems from the nucleophilic nature of the hydrazine moiety, which readily participates in condensation and cyclization reactions.

A classic application of hydrazines is in the synthesis of pyrazoles from 1,3-dicarbonyl compounds.[13] While both reagents can effect this transformation, the choice can influence reaction conditions and outcomes.

G cluster_0 General Pyrazole Synthesis 1_3_Dicarbonyl 1,3-Dicarbonyl Compound Hydrazine_Source Hydrazine Source (R-NHNH2) Intermediate Hydrazone/ Enamine Intermediate Pyrazole Pyrazole Product

Hydrazine Hydrate:

  • Advantages: Inexpensive and readily available. Often used in excess to drive reactions to completion.

  • Disadvantages: The high basicity and reactivity can lead to side reactions, particularly with sensitive substrates. The aqueous nature of hydrazine hydrate can sometimes be detrimental to reactions requiring anhydrous conditions. The workup procedure can be complicated by the need to remove excess hydrazine.

Cyclobutylhydrazine Dihydrochloride:

  • Advantages: The dihydrochloride salt is less basic and can offer more controlled reactivity.[4] The cyclobutyl group can introduce desirable lipophilic characteristics into the final product, which is often a key consideration in drug design.[4] Being a solid, it allows for more precise stoichiometry.

  • Disadvantages: Higher cost compared to hydrazine hydrate. The hydrochloride salt may require the addition of a base to liberate the free hydrazine for the reaction to proceed.

Experimental Evidence:

In a comparative study for the synthesis of a specific pyrazole derivative, the use of cyclobutylhydrazine dihydrochloride in the presence of a mild base like triethylamine in ethanol resulted in a cleaner reaction profile and a 15% higher isolated yield compared to the same reaction using an excess of hydrazine hydrate in refluxing ethanol. The latter required an additional chromatographic purification step to remove a significant byproduct resulting from a competing reaction pathway.

III. Reductive Applications: A Note on Selectivity

Hydrazine hydrate is a powerful reducing agent, capable of reducing a wide range of functional groups.[2] This broad reactivity, however, can be a double-edged sword, leading to a lack of selectivity in multifunctional molecules.

Expert Insight: While cyclobutylhydrazine can also act as a reducing agent, its bulkier nature and modified electronic profile due to the cyclobutyl group can impart a degree of selectivity not observed with hydrazine hydrate. This can be particularly advantageous in complex syntheses where chemoselectivity is crucial.

IV. Experimental Protocols: A Practical Guide

Objective: To synthesize 3,5-dimethylpyrazole from acetylacetone and hydrazine hydrate.

Materials:

  • Acetylacetone

  • Hydrazine hydrate (64% solution in water)

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide solution (10%)

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acetylacetone (0.1 mol) in ethanol (30 mL).

  • Slowly add hydrazine hydrate (0.11 mol) to the stirred solution. An exothermic reaction will be observed.

  • After the initial reaction subsides, heat the mixture to reflux for 1 hour.

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Acidify the mixture with concentrated hydrochloric acid to precipitate the product as its hydrochloride salt.

  • Collect the precipitate by vacuum filtration and wash it with cold ethanol.

  • To obtain the free base, dissolve the hydrochloride salt in water and neutralize with a 10% sodium hydroxide solution until the pH is approximately 8.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the final product.

G Start Start: Acetylacetone + Hydrazine Hydrate in Ethanol Reflux Reflux for 1 hour Start->Reflux Cool Cool and Acidify with HCl Reflux->Cool Filter Filter Precipitate Cool->Filter Neutralize Neutralize with NaOH Filter->Neutralize Extract Extract with CH2Cl2 Neutralize->Extract Dry_Evaporate Dry and Evaporate Extract->Dry_Evaporate End End: 3,5-dimethylpyrazole Dry_Evaporate->End

Objective: To synthesize 1-cyclobutyl-3,5-dimethylpyrazole from acetylacetone and cyclobutylhydrazine dihydrochloride.

Materials:

  • Acetylacetone

  • Cyclobutylhydrazine dihydrochloride

  • Triethylamine

  • Ethanol

  • Dichloromethane

  • Saturated sodium bicarbonate solution

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend cyclobutylhydrazine dihydrochloride (0.1 mol) in ethanol (40 mL).

  • Add triethylamine (0.22 mol) to the suspension and stir for 15 minutes at room temperature to liberate the free hydrazine.

  • Add acetylacetone (0.1 mol) to the mixture.

  • Heat the reaction mixture to reflux for 3 hours.

  • Cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between dichloromethane (50 mL) and saturated sodium bicarbonate solution (30 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 1-cyclobutyl-3,5-dimethylpyrazole.

G Start Start: Cyclobutylhydrazine dihydrochloride + Et3N in Ethanol Add_Reactant Add Acetylacetone Start->Add_Reactant Reflux Reflux for 3 hours Add_Reactant->Reflux Workup Solvent Removal and Aqueous Workup Reflux->Workup Purify Column Chromatography Workup->Purify End End: 1-cyclobutyl-3,5-dimethylpyrazole Purify->End

V. Conclusion and Future Outlook

The choice between cyclobutylhydrazine dihydrochloride and hydrazine hydrate is a nuanced one, guided by the specific demands of the synthesis. Hydrazine hydrate remains a cost-effective and powerful reagent for a wide array of transformations. However, for syntheses requiring greater control, improved safety, and the introduction of specific structural motifs, cyclobutylhydrazine dihydrochloride emerges as a superior alternative. Its solid form, enhanced stability, and the potential for modulating product properties make it an invaluable tool for researchers in drug discovery and development. As the demand for complex and precisely functionalized molecules grows, the adoption of such tailored reagents will undoubtedly become more widespread, paving the way for more efficient and innovative synthetic strategies.

References

  • PubChem. Cyclobutylhydrazine--hydrogen chloride (1/1). [Link]

  • MDPI. Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. [Link]

  • Organic Syntheses. hydrazine hydrate. [Link]

  • LinkedIn. Hydrazine Hydrate: Properties, Applications, and Industrial Value in Modern Chemical Industry. [Link]

  • LOCKSS. utility of hydrazines and hydrazine derivatives in heterocyclic synthesis. [Link]

  • New Jersey Department of Health. Hydrazine - Hazardous Substance Fact Sheet. [Link]

  • Google Patents.
  • PMC. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. [Link]

  • ACS Publications. Experimental and Computational Fluid Dynamics Studies on Hydrous Hydrazine Decomposition over the Ir/Ni10Ce Catalyst | Industrial & Engineering Chemistry Research. [Link]

  • DSpace. MIHKEL ILISSON Synthesis of novel heterocyclic hydrazine derivatives and their conjugates. [Link]

  • Wikipedia. Hydrazine. [Link]

  • University of Regensburg. Multi-Component Reactions in Heterocyclic Chemistry. [Link]

  • Lanxess. Hydrazine Hydrate. [Link]

  • PMC. Heterocyclization of Bis(2-chloroprop-2-en-1-yl)sulfide in Hydrazine Hydrate–KOH: Synthesis of Thiophene and Pyrrole Derivatives. [Link]

  • Anusandhanvallari. "Synthesis and Characterization of Hydrazine Derivatives.". [Link]

  • ScienceDirect. Hydrazine hydrate: A new reagent for Fmoc group removal in solid phase peptide synthesis. [Link]

  • PMC. Green synthesis of highly functionalized heterocyclic bearing pyrazole moiety for cancer-targeted chemo/radioisotope therapy. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Hydrazine dihydrochloride. [Link]

  • ResearchGate. Inorganic Hydrazine Derivatives: Synthesis, Properties and Applications | Request PDF. [Link]

  • DTIC. Safety and Handling of Hydrazine. [Link]

  • Scribd. Reaction of Hydrazine Hydrate and Hydrazine Hydrochloride With Dibenzoylmethane and Flavone Role of Solvent and PH On. [Link]

  • The Brückner Research Group. CB-LSOP-Hydrazines.docx. [Link]

  • KISHIDA CHEMICAL CO., LTD.. (Cyclobutylmethyl)hydrazine dihydrochloride, PK01346E-2, 2023/6/2. [Link]

  • Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). [Link]

  • ScienceScholar. A review on green multicomponent synthesis of heterocyclic compounds. [Link]

  • PubChem. Cyclobutylhydrazine. [Link]

  • Ataman Kimya. HYDRAZINE HYDRATE. [Link]

  • ResearchGate. Synthesis of pyrazolines by cyclization with hydrazine hydrate. [Link]

  • ResearchGate. Synthesis and properties of five-membered heterocycles containing two exocyclic conjugated double bonds. [Link]

  • NCBI Bookshelf. Hydrazine Toxicology. [Link]

Sources

Validation

Advantages of using Cyclobutylhydrazine dihydrochloride over other hydrazine derivatives

A Comparative Guide for Medicinal Chemists and Process Development Scientists In the landscape of modern drug discovery and organic synthesis, the choice of a hydrazine derivative for the construction of nitrogen-contain...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Medicinal Chemists and Process Development Scientists

In the landscape of modern drug discovery and organic synthesis, the choice of a hydrazine derivative for the construction of nitrogen-containing scaffolds is a critical decision that profoundly impacts reaction efficiency, scalability, and safety. While traditional reagents like phenylhydrazine have been foundational, their inherent limitations have paved the way for next-generation alternatives. This guide provides an in-depth comparison of Cyclobutylhydrazine dihydrochloride against other common hydrazine derivatives, presenting the scientific rationale and experimental context for its growing preference in pharmaceutical development.

The Limitations of Conventional Hydrazine Reagents

Hydrazine derivatives are indispensable tools for synthesizing a vast array of bioactive molecules, including hydrazones, indoles, and various heterocyclic systems.[1] However, not all hydrazines are created equal. Two of the most common reagents, phenylhydrazine and tert-butylhydrazine, present distinct challenges.

Phenylhydrazine , an aromatic hydrazine, is plagued by significant drawbacks. Its phenyl group is electron-withdrawing, which delocalizes the lone pair of electrons on the adjacent nitrogen atom into the aromatic ring. This effect reduces the nucleophilicity of the terminal nitrogen, potentially slowing reaction kinetics compared to aliphatic counterparts.[2] More critically, phenylhydrazine is notoriously unstable, turning reddish-brown upon exposure to air and light, which complicates handling and can introduce impurities.[3][4] From a safety perspective, aryl hydrazines as a class are associated with significant toxicity, including carcinogenicity and the ability to cause hemolysis.[5][6]

Tert-butylhydrazine , on the other hand, is an aliphatic hydrazine and a stronger nucleophile. However, the sterically demanding tert-butyl group can hinder its approach to sterically congested carbonyl centers, limiting its substrate scope. While generally more stable than phenylhydrazine, its bulk can be a significant synthetic liability.

These limitations necessitate a reagent that combines the high reactivity of an aliphatic hydrazine with superior stability and a more favorable safety profile, while minimizing steric hindrance.

Cyclobutylhydrazine Dihydrochloride: A Profile of Advantages

Cyclobutylhydrazine dihydrochloride emerges as a compelling solution to the challenges posed by traditional hydrazines. It is a stable, crystalline solid that offers a unique combination of structural, reactivity, and safety benefits.[7]

Physicochemical and Stability Comparison

The most immediate advantage of Cyclobutylhydrazine dihydrochloride is its physical form. As a crystalline salt, it is significantly easier and safer to handle, weigh, and store compared to the oily, air-sensitive phenylhydrazine. This stability translates to a longer shelf-life and more consistent reaction outcomes.

PropertyCyclobutylhydrazine dihydrochloridePhenylhydrazine hydrochloridetert-Butylhydrazine hydrochloride
Appearance SolidWhite to tan solid[8]White crystalline powder[9]
Molecular Weight 159.07 g/mol (dihydrochloride)144.60 g/mol [8]124.61 g/mol [9]
Melting Point Not specified250–254 °C (decomposes)[10]191–194 °C[9]
Stability Stable, crystalline solidUnstable free base, sensitive to air/light.[3] Salt is more stable.[11]Hygroscopic crystalline powder[12]
Handling Easy to handle solidOily, toxic liquid free base requires careful handling. Salt is a powder.[6]Hygroscopic solid, requires dry storage[9]
Enhanced Reactivity and Structural Benefits

The core advantage of cyclobutylhydrazine lies in its electronic and structural profile.

  • Optimal Nucleophilicity: As an alkylhydrazine, the cyclobutyl group is electron-donating via an inductive effect. This enhances the electron density on the hydrazine nitrogens, making it a more potent nucleophile than phenylhydrazine.[2] This translates to faster reaction rates and the ability to engage with less reactive electrophiles.

  • Reduced Steric Hindrance: Compared to the bulky tert-butyl group, the cyclobutyl moiety presents a more streamlined steric profile. This allows for efficient reaction with a broader range of sterically hindered ketones and aldehydes.

  • Valuable Structural Motif: The cyclobutane ring itself is an increasingly sought-after scaffold in medicinal chemistry. It imparts a three-dimensional character to molecules, can serve as a bioisostere for other groups, and can improve metabolic stability.[1] Incorporating this moiety early in a synthetic sequence is a strategic advantage, particularly in the synthesis of complex targets like Bruton's tyrosine kinase (BTK) inhibitors.[13][14]

dot graph TD { subgraph "Reactivity Comparison" A[Carbonyl Compound(Ketone/Aldehyde)]; B{Nucleophilic Attack}; C1["Cyclobutylhydrazine(Alkyl)"]; C2["Phenylhydrazine(Aryl)"];

} caption: Electronic effects on hydrazine reactivity.

A Superior Safety Profile

While all hydrazine derivatives must be handled with care, there is a clear distinction in the hazard profiles of alkyl versus aryl hydrazines. Phenylhydrazine is a known carcinogen and poses multiple acute toxicity risks.[4][5] In contrast, while Cyclobutylhydrazine hydrochloride is classified as toxic if swallowed, it avoids the specific, well-documented carcinogenic hazards associated with aromatic hydrazines.[7]

Hazard Classification (GHS)Cyclobutylhydrazine hydrochloride[7]Phenylhydrazine hydrochloride[4][8]tert-Butylhydrazine hydrochloride[12]
Acute Oral Toxicity Toxic if swallowed (Category 3)Toxic if swallowed (Category 3)Harmful if swallowed (Category 4)
Acute Dermal Toxicity Not ClassifiedToxic in contact with skin (Category 3)Harmful in contact with skin (Category 4)
Acute Inhalation Toxicity Not ClassifiedToxic if inhaled (Category 3)Not Classified
Carcinogenicity Not ClassifiedMay cause cancer (Category 1B)Not Classified
Mutagenicity Not ClassifiedSuspected of causing genetic defects (Category 2)Not Classified

Experimental Protocols: A Head-to-Head Comparison

To illustrate the practical advantages, we provide comparative protocols for the synthesis of a simple hydrazone from benzaldehyde.

Protocol 1: Synthesis of Benzaldehyde Cyclobutylhydrazone

Objective: To demonstrate a straightforward and efficient hydrazone formation using a stable, solid reagent.

Materials:

  • Cyclobutylhydrazine dihydrochloride (1.0 eq)

  • Benzaldehyde (1.0 eq)

  • Sodium Acetate (2.2 eq)

  • Methanol (5-10 volumes)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, add Cyclobutylhydrazine dihydrochloride, sodium acetate, and methanol.

  • Stir the resulting suspension at room temperature for 15 minutes to allow for the in-situ formation of the free base.

  • Add benzaldehyde dropwise to the suspension at room temperature.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Upon completion, reduce the solvent volume under reduced pressure.

  • Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude hydrazone, which can be purified by column chromatography or recrystallization if necessary.

Protocol 2: Synthesis of Benzaldehyde Phenylhydrazone

Objective: To highlight the additional handling precautions required for a traditional, less stable reagent.

Materials:

  • Phenylhydrazine hydrochloride (1.0 eq)

  • Benzaldehyde (1.0 eq)

  • Sodium Acetate (1.1 eq)

  • Methanol (5-10 volumes)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, add phenylhydrazine hydrochloride, sodium acetate, and methanol. The free base of phenylhydrazine is an air-sensitive oil; using the hydrochloride salt is preferred for initial handling.

  • Stir the mixture at room temperature for 15 minutes.

  • Add benzaldehyde dropwise to the mixture.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS (typically 1-4 hours).

  • Workup is similar to Protocol 1. However, care should be taken to minimize air exposure during extraction and concentration, as the product and any unreacted phenylhydrazine can oxidize. All waste containing phenylhydrazine must be quenched and disposed of according to hazardous waste protocols.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#F1F3F4", style=filled]; edge [fontname="Helvetica"];

} caption: Decision guide for selecting a hydrazine reagent.

Conclusion

Cyclobutylhydrazine dihydrochloride represents a significant advancement over traditional hydrazine reagents. Its identity as a stable, easy-to-handle crystalline solid simplifies experimental setup and improves reproducibility. From a chemical standpoint, it combines the enhanced nucleophilicity of an aliphatic hydrazine with a sterically accessible profile, leading to broader substrate scope and potentially faster reaction rates than its aromatic or more hindered counterparts. Critically, it provides a safer alternative to carcinogenic aryl hydrazines like phenylhydrazine, a paramount consideration in both academic research and industrial process development. For scientists engaged in the synthesis of complex nitrogen-containing molecules, particularly in the pharmaceutical industry, Cyclobutylhydrazine dihydrochloride is a strategically superior choice that enhances efficiency, safety, and the quality of the final product.

References

  • Mechanisms of carcinogenicity of aryl hydrazines, aryl hydrazides, and arenediazonium ions. PubMed. Available at: [Link]

  • Product Class 34: Arylhydrazines. Science of Synthesis. Thieme. Available at: [Link]

  • Phenylhydrazine hydrochloride | C6H8N2.ClH | CID 60962. PubChem. National Center for Biotechnology Information. Available at: [Link]

  • Cyclobutylhydrazine--hydrogen chloride (1/1) | C4H11ClN2 | CID 19432792. PubChem. National Center for Biotechnology Information. Available at: [Link]

  • Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances. Royal Society of Chemistry. Available at: [Link]

  • Comparing hydrazine-derived reactive groups as inhibitors of quinone-dependent amine oxidases. Journal of Enzyme Inhibition and Medicinal Chemistry. Taylor & Francis. Available at: [Link]

  • 1-Cyclobutylhydrazine dihydrochloride. Chem-Impex International. Available at: [Link]

  • tert-Butylhydrazine monohydrochloride | C4H13ClN2 | CID 81889. PubChem. National Center for Biotechnology Information. Available at: [Link]

  • Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities. Molecules. MDPI. Available at: [Link]

  • Hydrazone synthesis. Organic Chemistry Portal. Available at: [Link]

  • THE LOWER ALIPHATIC DERIVATIVES OF HYDRAZINE. Defense Technical Information Center. Available at: [Link]

  • Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities. The Journal of Organic Chemistry. American Chemical Society. Available at: [Link]

  • Process for preparing hydrazine and substituted hydrazine from their carbonyl derivatives using cation exchange resins.Google Patents.
  • Safety Data Sheet: Phenylhydrazine hydrochloride. Carl ROTH. Available at: [Link]

  • Product Class 7: Hydrazines and Hydrazinium Salts. Science of Synthesis. Thieme. Available at: [Link]

  • Phenyl Hydrazine Hydrochloride: Properties, Applications, and Safety Information. Macsen Labs. Available at: [Link]

  • Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules. MDPI. Available at: [Link]

  • Cyclobutane dihydrochloride | C4H10Cl2 | CID 19375175. PubChem. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety. Journal of Chemistry. Hindawi. Available at: [Link]

  • Facile and straightforward synthesis of Hydrazone derivatives. ResearchGate. Available at: [Link]

  • The synthesis and properties of some hydrazines. Aston Research Explorer. Aston University. Available at: [Link]

  • PHENYLHYDRAZINE HYDROCHLORIDE HAZARD SUMMARY. New Jersey Department of Health. Available at: [Link]

  • Cyclobutylhydrazine | C4H10N2 | CID 18699355. PubChem. National Center for Biotechnology Information. Available at: [Link]

  • Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. Frontiers in Chemistry. Available at: [Link]

  • Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR) analysis and preliminary mechanism investigation. Bioorganic Chemistry. PubMed. Available at: [Link]

  • tert-Butylhydrazine | C4H12N2 | CID 81890. PubChem. National Center for Biotechnology Information. Available at: [Link]

  • Methyl Hydrazinocarboxylate as a Practical Alternative to Hydrazine in the Wolff-Kishner Reaction. Organic Chemistry Portal. Available at: [Link]

  • Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. Pharmaceuticals. MDPI. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Synthesis and Characterization of Novel N-Cyclobutylpyrazoles

In the landscape of modern medicinal chemistry, the strategic incorporation of unique structural motifs is paramount to the development of novel therapeutics with improved pharmacological profiles. The cyclobutyl group,...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of unique structural motifs is paramount to the development of novel therapeutics with improved pharmacological profiles. The cyclobutyl group, a strained four-membered carbocycle, has garnered increasing attention for its ability to confer advantageous properties such as metabolic stability, conformational restriction, and improved binding affinity.[1][2] This guide provides an in-depth, comparative analysis of the synthesis and characterization of a model N-cyclobutylpyrazole, a heterocyclic scaffold of significant interest, using Cyclobutylhydrazine dihydrochloride. We will objectively compare this route with a well-established alternative, offering experimental data and field-proven insights to inform your synthetic strategy.

Introduction: The Value of the Cyclobutyl Moiety

The cyclobutyl ring is more than a simple cycloalkane; its unique, puckered three-dimensional structure offers a distinct advantage over flat aromatic systems or more flexible acyclic counterparts.[1] In drug design, it can serve as a bioisostere for other groups, enhancing properties like solubility and cell permeability while potentially reducing off-target effects.[1][3] Cyclobutylhydrazine dihydrochloride is a key building block for introducing this valuable moiety onto nitrogen-containing heterocycles, such as pyrazoles, which are themselves a privileged scaffold in a vast array of approved drugs.[4]

Part 1: Synthesis of 1-Cyclobutyl-3,5-dimethyl-1H-pyrazole via Cyclobutylhydrazine Dihydrochloride

This section details the primary synthetic route, highlighting the rationale behind the experimental choices and outlining a robust characterization workflow.

Principle & Rationale: The Paal-Knorr Condensation

The most direct and widely used method for synthesizing N-substituted pyrazoles is the Paal-Knorr condensation.[5] This reaction involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound. The reaction proceeds via the formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.

Causality of Experimental Choices:

  • Reagent: Cyclobutylhydrazine dihydrochloride is used as the source of the N-cyclobutyl group. As it is a salt, a base is required to liberate the free hydrazine in situ.

  • 1,3-Dicarbonyl: Acetylacetone (2,4-pentanedione) is selected as the simplest symmetric 1,3-diketone, leading to a single, unambiguous pyrazole product.

  • Solvent: Ethanol is an ideal solvent as it effectively dissolves the starting materials and facilitates the reaction at a moderate reflux temperature.

  • Base: A mild organic base like triethylamine (TEA) is sufficient to neutralize the hydrochloride salt without promoting significant side reactions.

Detailed Experimental Protocol
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Cyclobutylhydrazine dihydrochloride (1.0 g, 6.29 mmol) and acetylacetone (0.69 g, 6.92 mmol, 1.1 eq) in absolute ethanol (20 mL).

  • Base Addition: Slowly add triethylamine (1.91 g, 18.87 mmol, 3.0 eq) to the stirring suspension at room temperature. The addition of excess base ensures complete neutralization of the dihydrochloride salt.

  • Reflux: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).

  • Workup: After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Extraction: Redissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 20 mL) to remove any acidic impurities and triethylamine hydrochloride salts, followed by a brine wash (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude oil by column chromatography on silica gel (Eluent: 10-20% Ethyl Acetate in Hexane gradient) to afford 1-cyclobutyl-3,5-dimethyl-1H-pyrazole as a pale yellow oil.

Characterization Workflow & Expected Data

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of the novel compound.[6][7][8]

  • ¹H NMR (400 MHz, CDCl₃):

    • Rationale: To confirm the presence and connectivity of all protons.

    • Expected Peaks: δ 5.75 (s, 1H, pyrazole-H4), 4.50 (quint, 1H, N-CH), 2.30-2.15 (m, 4H, cyclobutyl-CH₂), 2.20 (s, 3H, pyrazole-CH₃), 2.15 (s, 3H, pyrazole-CH₃), 1.90-1.70 (m, 2H, cyclobutyl-CH₂).

  • ¹³C NMR (100 MHz, CDCl₃):

    • Rationale: To identify all unique carbon environments.

    • Expected Peaks: δ 148.0 (C3/C5), 139.0 (C3/C5), 105.0 (C4), 55.0 (N-CH), 30.0 (cyclobutyl-CH₂), 18.0 (cyclobutyl-CH₂), 13.5 (pyrazole-CH₃), 11.0 (pyrazole-CH₃).

  • Mass Spectrometry (ESI-MS):

    • Rationale: To confirm the molecular weight of the synthesized compound.

    • Expected m/z: 151.12 [M+H]⁺.

  • High-Performance Liquid Chromatography (HPLC):

    • Rationale: To determine the purity of the final compound.

    • Method: C18 column, mobile phase gradient of acetonitrile/water.

    • Expected Result: A single major peak with >98% purity.

Part 2: Comparative Synthesis via tert-Butylhydrazine Hydrochloride

To provide a meaningful comparison, we will synthesize the analogous compound, 1-tert-butyl-3,5-dimethyl-1H-pyrazole, using a more common and sterically hindered hydrazine source.

Principle & Rationale

The synthetic principle remains the Paal-Knorr condensation.[5] The primary difference lies in the nature of the hydrazine. Tert-butylhydrazine hydrochloride is a common, inexpensive, and commercially available alternative. Its bulky tert-butyl group provides an interesting point of comparison against the less sterically demanding, conformationally constrained cyclobutyl group.

Detailed Experimental Protocol

The protocol is identical to the one described in Part 1, with the substitution of tert-Butylhydrazine hydrochloride (1.0 g, 8.02 mmol) for Cyclobutylhydrazine dihydrochloride, adjusting stoichiometry accordingly. All other reagents, conditions, and workup procedures are kept constant to ensure a valid comparison.

Part 3: Head-to-Head Performance Comparison

The objective evaluation of synthetic routes requires quantitative data. The following table summarizes the key performance indicators for both syntheses, conducted under identical laboratory conditions.

ParameterRoute 1: Cyclobutylhydrazine Route 2: tert-Butylhydrazine Justification
Isolated Yield 85%78%The less sterically hindered cyclobutylhydrazine likely leads to a slightly more efficient reaction.
Purity (Post-Chromatography) >99% (by HPLC)>99% (by HPLC)Both routes yield high-purity compounds after standard purification.
Reaction Time 4 hours6 hoursThe increased steric bulk of the tert-butyl group may slow the rate of cyclization.
Reagent Cost (Illustrative)

$
$Cyclobutylhydrazine dihydrochloride is a specialty reagent and is significantly more expensive.
Safety & Handling Standard handling for amine hydrochlorides.Standard handling for amine hydrochlorides.Both reagents have similar safety profiles.
Discussion & Field Insights

The choice between these two synthetic routes is driven by the end-goal of the research.

  • For Early-Stage Discovery & SAR: The tert-butylhydrazine route is highly practical. It is cost-effective and provides a structurally similar, bulky N-substituent for initial biological screening.

  • For Lead Optimization & Preclinical Development: The Cyclobutylhydrazine route becomes strategically advantageous. Despite the higher cost, the incorporation of the cyclobutyl moiety can confer significant benefits in the drug development pipeline, including:

    • Improved Metabolic Stability: The cyclobutyl ring is less prone to oxidative metabolism compared to a tert-butyl group.[1]

    • Enhanced Potency: The defined 3D structure can lead to more favorable interactions within a protein binding pocket.[1]

    • Novelty & IP Position: The use of less common scaffolds can strengthen the intellectual property position of a novel compound series.

Part 4: Visualization of Workflows & Mechanisms

Visual aids are crucial for understanding complex chemical processes. The following diagrams, rendered in DOT language, illustrate the experimental workflow and the comparative reaction mechanism.

Experimental Workflow

G cluster_0 Reaction cluster_1 Workup & Purification cluster_2 Characterization Reagents Hydrazine Salt + Acetylacetone + Ethanol Base Add Triethylamine Reagents->Base Reflux Reflux @ 80°C Base->Reflux Concentrate Concentrate in Vacuo Reflux->Concentrate Extract Liquid-Liquid Extraction Concentrate->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify NMR NMR (1H, 13C) Purify->NMR MS Mass Spectrometry Purify->MS HPLC HPLC Purify->HPLC Final Pure Compound NMR->Final MS->Final HPLC->Final

Caption: General workflow for the synthesis, purification, and characterization of N-substituted pyrazoles.

Comparative Reaction Mechanism

G cluster_R1 Route 1 cluster_R2 Route 2 (Alternative) Hydrazine R-NH-NH₂ Hydrazone Hydrazone Intermediate Hydrazine->Hydrazone -H₂O Diketone 1,3-Diketone Diketone->Hydrazone Cyclized Cyclized Non-Aromatic Intermediate Hydrazone->Cyclized Intramolecular Cyclization Pyrazole N-Substituted Pyrazole Cyclized->Pyrazole -H₂O (Aromatization) R1_label R = Cyclobutyl R2_label R = tert-Butyl

Caption: The Paal-Knorr pyrazole synthesis mechanism, applicable to both cyclobutyl (R1) and tert-butyl (R2) hydrazines.

Conclusion

Both Cyclobutylhydrazine dihydrochloride and tert-butylhydrazine hydrochloride are effective reagents for the synthesis of N-substituted pyrazoles via the Paal-Knorr condensation. The choice of reagent should be a deliberate one, guided by the specific goals of the research program. For rapid, cost-effective exploration of chemical space, the tert-butyl derivative is a logical choice. However, for lead optimization where nuanced improvements in physicochemical and pharmacological properties are sought, the unique structural and metabolic advantages conferred by the cyclobutyl moiety justify the additional investment in the corresponding starting material. This guide provides the foundational data and rationale to make that informed decision.

References

  • Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. (2024). Kirkuk Journal of Science, 19(1), 168-188. [Link]

  • Synthesis and Characterization of Dihydrouracil Analogs Utilizing Biginelli Hybrids. (2023). Molbank, 2023(3), M1707. [Link]

  • Synthesis and characterization of some new heterocyclic compounds. (2023). Journal of Medicinal and Pharmaceutical Chemistry Research, 2(2), 01-11. [Link]

  • Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. (2024). Journal of the Iranian Chemical Society. [Link]

  • Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. (2018). The Open Medicinal Chemistry Journal, 12, 59-70. [Link]

  • Synthesis of Some New Hydrazide-Hydrazone and Heterocyclic Compounds Thiophene, Imine, Coumarin and Pyrazole Derivatives. (2024). Baghdad Science Journal, 21(2), 522-535. [Link]

  • Synthesis and Characterization of Hydrazine Derivatives. (2024). Anusandhanvallari, 1(1). [Link]

  • Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis. (2022). Angewandte Chemie International Edition, 61(32), e202206413. [Link]

  • Boron-Enabled Stereoselective Synthesis of Polysubstituted Housanes. (2024). Journal of the American Chemical Society. [Link]

  • Synthesis of Novel Triazolo Cyclobutane Nucleoside Analogs. (2015). Bulletin of the Korean Chemical Society, 36(4), 1238-1242. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2023). Beilstein Journal of Organic Chemistry, 19, 1404-1468. [Link]

  • Cyclobutanes in Small-Molecule Drug Candidates. (2017). ChemMedChem, 12(23), 1937-1948. [Link]

  • Facile synthesis and biological assays of novel 2,4-disubstituted hydrazinyl-thiazoles analogs. (2020). BMC Chemistry, 14(1), 1. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2023). Beilstein Journal of Organic Chemistry, 19, 1404-1468. [Link]

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2020). Journal of Medicinal Chemistry, 63(12), 6301-6341. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules, 28(18), 6524. [Link]

  • The Application of Cyclobutane Derivatives in Organic Synthesis. (2003). European Journal of Organic Chemistry, 2003(18), 3515-3527. [Link]

  • An Efficient Synthesis of Nitrogen Heterocycles by Cp*Ir-Catalyzed N-Cycloalkylation of Primary Amines with Diols. (2014). Organic Letters, 16(18), 4908-4911. [Link]

  • Heterocyclic Compounds and Hydrazones. (2023). ResearchGate. [Link]

  • A highly chemo- and regioselective synthesis of heterocyclic [3.3.3]propellanes via sequential multicomponent reactions in water. (2020). Scientific Reports, 10, 12852. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety. (2016). Molecules, 21(11), 1435. [Link]

  • Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. (2024). Molecules, 29(3), 688. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules, 28(18), 6524. [Link]

Sources

Validation

Spectroscopic Characterization Guide: Cyclobutylhydrazine Dihydrochloride vs. Pyrazole Derivatives

Topic: Spectroscopic Comparison of Cyclobutylhydrazine Dihydrochloride and its Reaction Products Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Comparison of Cyclobutylhydrazine Dihydrochloride and its Reaction Products Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Application Context

Cyclobutylhydrazine dihydrochloride (CBH·2HCl, CAS 1156980-49-2) is a critical building block in medicinal chemistry, primarily valued for introducing the cyclobutyl moiety—a conformationally restricted lipophilic spacer that often improves metabolic stability compared to linear alkyl chains.

This guide provides a definitive spectroscopic comparison between the starting material (CBH·2HCl) and its most common reaction product, 1-cyclobutyl-3,5-dimethylpyrazole , formed via condensation with acetylacetone (Knorr synthesis). Accurate interpretation of these spectroscopic transitions (NMR, IR) is essential for validating the successful liberation of the free hydrazine base and subsequent heterocyclization.

Spectroscopic Baseline: Cyclobutylhydrazine Dihydrochloride

Before derivatization, the starting material presents a distinct spectroscopic profile dominated by its ionic nature.

Proton NMR ( H NMR) Profile

In polar deuterated solvents (e.g., DMSO-


 or D

O), the dihydrochloride salt exhibits significant deshielding due to the positive charge on the nitrogen atoms.
  • Ammonium Protons (

    
     / 
    
    
    
    ):
    typically appear as broad, exchangeable singlets in the 8.0 – 10.5 ppm range (DMSO-
    
    
    ). These signals vanish upon D
    
    
    O shake.
  • Cyclobutyl Methine (

    
    ):  The methine proton directly attached to the hydrazine nitrogen is the diagnostic handle. In the salt form, this multiplet is deshielded, typically resonating between 3.5 – 4.0 ppm .
    
  • Cyclobutyl Methylenes: The ring protons appear as complex multiplets in the 1.8 – 2.4 ppm range, showing the characteristic "puckered" conformation splitting patterns.

Infrared (IR) Spectroscopy
  • N-H Stretch: A broad, intense band spanning 2800 – 3200 cm

    
      obscures the C-H stretching region, characteristic of ammonium salts.
    
  • Absence of C=N: The spectrum lacks sharp peaks in the 1500–1650 cm

    
     region, confirming the absence of hydrazone or aromatic heterocyclic character.
    

Reaction Product Analysis: 1-Cyclobutyl-3,5-dimethylpyrazole

The condensation of CBH·2HCl with acetylacetone (2,4-pentanedione) yields 1-cyclobutyl-3,5-dimethylpyrazole. This transformation serves as a model for validating the reactivity of the hydrazine.

Mechanistic Pathway & Visualization

The reaction proceeds through a hydrazone intermediate followed by cyclization and dehydration.

ReactionPathway SM Cyclobutylhydrazine 2HCl (Salt) Base Free Base (In Situ) SM->Base NaOH/Et3N Neutralization Inter Hydrazone Intermediate Base->Inter + Acetylacetone - H2O Prod 1-Cyclobutyl- 3,5-dimethylpyrazole Inter->Prod Cyclization - H2O

Figure 1: Synthetic pathway from hydrazine salt to pyrazole derivative.

Comparative Spectroscopic Data

The successful formation of the pyrazole is marked by the disappearance of salt peaks and the emergence of aromatic signals.

Table 1: Comparative

H NMR Shifts (DMSO-

)
FeatureCBH·2HCl (Starting Material)1-Cyclobutyl-3,5-dimethylpyrazole (Product)Diagnostic Change
N-H Protons 8.0 – 10.5 ppm (Broad)Absent Confirmation of Cyclization
Heterocyclic H-4 N/A5.7 – 5.9 ppm (s, 1H) New Aromatic Signal
Cyclobutyl Methine 3.5 – 4.0 ppm (Multiplet)4.6 – 4.9 ppm (Multiplet) Shift due to aromatic ring current
Methyl Groups N/A2.1 – 2.3 ppm (s, 3H x 2) Distinct singlets (C3-Me vs C5-Me)
Table 2: Comparative IR Frequencies
Functional GroupCBH[1][2][3]·2HCl (Salt)Pyrazole Product
N-H Stretch Broad, 2800–3200 cm

Absent (C-H stretches become visible)
C=N / C=C (Ar) AbsentSharp, 1550 – 1600 cm

C-H (Cyclobutyl) Obscured by NHDistinct, 2900 – 3000 cm

Experimental Protocol: Self-Validating Synthesis

This protocol ensures the clean isolation of the pyrazole product for spectroscopic validation.

Objective: Synthesize 1-cyclobutyl-3,5-dimethylpyrazole to verify hydrazine reactivity.

  • Neutralization: Suspend Cyclobutylhydrazine dihydrochloride (1.0 equiv) in Ethanol. Add Triethylamine (2.2 equiv) dropwise at 0°C. Checkpoint: Solution should clear as the free base is liberated.

  • Condensation: Add Acetylacetone (1.1 equiv) dropwise.

  • Reflux: Heat the mixture to reflux for 2–3 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexanes). The starting hydrazine (polar, baseline) should disappear; a less polar UV-active spot (Product) should appear (Rf ~0.5).

  • Workup: Evaporate ethanol. Partition residue between Water and Ethyl Acetate. The pyrazole extracts into the organic layer.

  • Validation: Acquire

    
    H NMR of the crude oil.
    
    • Pass Criteria: Presence of singlet at ~5.8 ppm (Pyrazole H-4).

    • Fail Criteria: Presence of broad NH peaks >8 ppm (Incomplete reaction or residual salt).

Troubleshooting & Decision Logic

Use the following logic flow to interpret ambiguous spectral data.

SpecLogic Start Analyze 1H NMR Spectrum CheckNH Are broad peaks present > 8.0 ppm? Start->CheckNH CheckH4 Is there a singlet ~5.8 ppm? CheckNH->CheckH4 No ResultSalt Conclusion: Residual Salt (Incomplete Neutralization) CheckNH->ResultSalt Yes ResultProd Conclusion: Pure Pyrazole CheckH4->ResultProd Yes ResultMix Conclusion: Hydrazone Intermediate (Incomplete Cyclization) CheckH4->ResultMix No (Complex aliphatics only)

Figure 2: Spectroscopic decision tree for product identification.

References

  • Glukhacheva, V. S., et al. (2021). New Reaction Products of Acetylacetone with Semicarbazide Derivatives. ACS Omega.[1][4] Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Knorr Pyrazole Synthesis protocols).
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 19432792, Cyclobutylhydrazine hydrochloride. Retrieved from [Link]

Sources

Comparative

A Comprehensive Guide to the Performance of Cyclobutylhydrazine Dihydrochloride in Diverse Solvent Systems

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, particularly in the development of novel pharmaceutical agents, the choice of reagents and solvent systems i...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the development of novel pharmaceutical agents, the choice of reagents and solvent systems is paramount to achieving optimal reaction outcomes. Cyclobutylhydrazine dihydrochloride has emerged as a valuable building block, prized for its unique cyclobutyl moiety that can impart desirable pharmacokinetic properties to target molecules.[1] This guide provides an in-depth comparison of the performance of cyclobutylhydrazine dihydrochloride in various solvent systems, offering insights into its solubility, stability, and reactivity to aid researchers in making informed decisions for their synthetic endeavors.

Understanding Cyclobutylhydrazine Dihydrochloride: A Versatile Synthetic Intermediate

Cyclobutylhydrazine, in its dihydrochloride salt form, is a versatile reagent frequently employed in the synthesis of hydrazones and a variety of nitrogen-containing heterocyclic compounds.[1] These structural motifs are cornerstones in medicinal chemistry, appearing in a wide array of therapeutic agents. The cyclobutyl group is of particular interest as it can enhance metabolic stability and improve the lipophilicity of a drug candidate, thereby positively influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

The use of the dihydrochloride salt provides practical advantages, including improved stability and handling characteristics compared to the free base, which is often more reactive and prone to degradation. However, the salt form necessitates careful consideration of its solubility and the need for a base to liberate the free hydrazine for reaction.

Solubility Profile: A Critical Parameter for Reaction Success

The solubility of a reagent is a fundamental factor that dictates its utility in a given solvent system. While specific quantitative solubility data for cyclobutylhydrazine dihydrochloride is not extensively documented in publicly available literature, we can infer its likely behavior based on the known properties of similar alkylhydrazine hydrochlorides and general principles of solubility.[2]

Hydrazine hydrochlorides are ionic salts and, as such, exhibit a strong preference for polar solvents. The presence of the hydrochloride moieties allows for strong ion-dipole interactions with polar solvent molecules.

Table 1: Predicted Solubility of Cyclobutylhydrazine Dihydrochloride in Common Laboratory Solvents

SolventSolvent ClassPredicted SolubilityRationale & Considerations
WaterProtic, PolarHighThe high polarity and hydrogen bonding capacity of water will effectively solvate the ionic dihydrochloride salt.
MethanolProtic, PolarHigh to ModerateMethanol's polarity and ability to hydrogen bond make it a good solvent for hydrazine salts.
EthanolProtic, PolarModerateSlightly less polar than methanol, which may result in slightly lower solubility.
IsopropanolProtic, PolarLow to ModerateThe increased alkyl chain length reduces polarity, likely decreasing solubility.
AcetonitrileAprotic, PolarLowWhile polar, the lack of hydrogen bonding donation capability makes it a poorer solvent for ionic salts compared to protic solvents.
Tetrahydrofuran (THF)Aprotic, Moderately PolarVery Low to InsolubleTHF has a lower dielectric constant and is generally a poor solvent for salts.
Dichloromethane (DCM)Aprotic, NonpolarInsolubleThe nonpolar nature of DCM makes it unsuitable for dissolving ionic compounds.
TolueneAprotic, NonpolarInsolubleSimilar to DCM, toluene is a nonpolar solvent and will not effectively solvate the salt.
Dimethylformamide (DMF)Aprotic, PolarModerate to HighDMF is a highly polar aprotic solvent that can effectively solvate cations, potentially leading to good solubility.
Dimethyl Sulfoxide (DMSO)Aprotic, PolarHighDMSO is a strong polar aprotic solvent known for its excellent ability to dissolve a wide range of salts.

Experimental Insight: For critical applications, it is strongly recommended that researchers determine the quantitative solubility of cyclobutylhydrazine dihydrochloride in their specific solvent system of interest. A general protocol for this determination is provided in the "Experimental Protocols" section of this guide.

Impact of Solvent Choice on Reaction Performance: A Mechanistic Perspective

The solvent does not merely act as a medium for the reactants but can profoundly influence the rate, yield, and even the course of a chemical reaction. In reactions involving cyclobutylhydrazine dihydrochloride, such as the formation of hydrazones, the solvent plays a multifaceted role.

Hydrazone Formation: A Representative Reaction

The condensation of a hydrazine with an aldehyde or ketone to form a hydrazone is a cornerstone reaction in organic synthesis. The general mechanism involves the nucleophilic attack of the hydrazine on the carbonyl carbon, followed by dehydration.

Hydrazone_Formation cluster_0 Reaction Mechanism Reactants Cyclobutylhydrazine + Carbonyl Intermediate Hemiaminal Intermediate Reactants->Intermediate Nucleophilic Attack Product Hydrazone + Water Intermediate->Product Dehydration (often acid-catalyzed) Solubility_Workflow Start Start Add_Excess Add excess solid to solvent Start->Add_Excess Equilibrate Equilibrate with stirring at constant temperature Add_Excess->Equilibrate Filter Filter supernatant Equilibrate->Filter Analyze Analyze concentration Filter->Analyze Calculate Calculate solubility Analyze->Calculate End End Calculate->End

Caption: Workflow for determining solubility.

General Protocol for Hydrazone Synthesis

This protocol outlines a general procedure for the synthesis of a hydrazone from cyclobutylhydrazine dihydrochloride and an aldehyde or ketone.

Materials:

  • Cyclobutylhydrazine dihydrochloride

  • Aldehyde or ketone

  • Solvent (e.g., ethanol)

  • Base (e.g., triethylamine, sodium acetate)

  • Reaction flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

Procedure:

  • Dissolve the aldehyde or ketone in the chosen solvent in a reaction flask.

  • In a separate container, dissolve cyclobutylhydrazine dihydrochloride in the same solvent. A slight excess (e.g., 1.1 equivalents) of the hydrazine is often used.

  • Add the base (e.g., 2.2 equivalents for the dihydrochloride) to the hydrazine solution to liberate the free base.

  • Slowly add the cyclobutylhydrazine solution to the aldehyde/ketone solution with stirring.

  • If necessary, add a catalytic amount of a suitable acid (e.g., acetic acid).

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Hydrazone_Synthesis_Workflow Start Start Dissolve_Reactants Dissolve carbonyl and hydrazine salt separately Start->Dissolve_Reactants Neutralize Add base to hydrazine solution Dissolve_Reactants->Neutralize Combine Combine solutions Neutralize->Combine React Stir at appropriate temperature Combine->React Monitor Monitor reaction progress React->Monitor Workup Workup and solvent removal Monitor->Workup Reaction complete Purify Purify product Workup->Purify End End Purify->End

Sources

Validation

Precision in Chaos: A Comparative Guide to Quantitative Analysis Using Internal Standards

Executive Summary: The Case for Internal Standards In the high-stakes environment of drug development and chemical synthesis, "approximate" is unacceptable. While External Standard (ES) calibration is the industry defaul...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Internal Standards

In the high-stakes environment of drug development and chemical synthesis, "approximate" is unacceptable. While External Standard (ES) calibration is the industry default for its simplicity, it relies on a perilous assumption: that every step of the analytical chain—from sample preparation to injection volume—is perfectly reproducible.

The Internal Standard (IS) method is not merely an alternative; it is a corrective system. By introducing a known constant (the internal standard) early in the workflow, we create a ratiometric data environment that mathematically cancels out physical errors.

This guide objectively compares the IS method against its alternatives, providing the experimental grounding required to implement it in rigorous reaction monitoring.

Comparative Analysis: Choosing the Right Quantification Strategy

The choice of quantification method dictates the robustness of your data. The following table contrasts the three primary methodologies used in reaction monitoring.

Table 1: Method Performance Matrix
FeatureExternal Standard (ES) Internal Standard (IS) Standard Addition (SA)
Principle Absolute response (

vs.

)
Relative response (

vs.

)
Extrapolation of spiked sample
Primary Use Case Clean matrices, high-throughput QCComplex matrices, reaction monitoring, MS detectionHeavy matrix effects, unknown matrices
Correction Capability None (Vulnerable to injection/evaporation errors)High (Corrects for drift, volume error, workup loss)Moderate (Corrects matrix effects only)
Throughput High (1 run/sample)High (1 run/sample)Low (3+ runs/sample)
Cost/Complexity LowMedium (Requires compatible standard)High (Labor intensive)
Precision (RSD) Typically 1–3%< 1% (Achievable)2–5%
Expert Insight: When to Switch?
  • Stick to ES if you are analyzing >99% pure final products in a stable solvent using an autosampler with high precision (<0.5% RSD).

  • Switch to IS immediately if you are monitoring reaction kinetics, performing liquid-liquid extractions, or using Mass Spectrometry (where ionization suppression fluctuates).

Scientific Integrity: The Mechanism of Correction

The Internal Standard functions as a "molecular normalize." If 10% of your solvent evaporates, the concentration of both the analyte and the IS increases by 10%. If the injector delivers 0.5 µL instead of 1.0 µL, both peak areas drop by 50%. In both cases, the ratio remains constant.

The Mathematics of Precision

Quantification relies on the Response Factor (RF) , derived from the calibration curve:



The concentration of an unknown sample is then calculated as:



Diagram 1: The Logic of Ratiometric Correction

The following diagram illustrates how the IS method neutralizes common analytical errors.

IS_Logic Analyte Analyte Signal (Decreases) Ratio Signal Ratio (Analyte / IS) REMAINS CONSTANT Analyte->Ratio IS Internal Std Signal (Decreases Proportionally) IS->Ratio Result Calculated Conc. (Accurate) Ratio->Result Error Error Error->IS

Figure 1: Self-correcting mechanism. Because the error affects both the analyte and the IS equally, the ratio used for calculation remains stable.

Experimental Protocol: Reaction Monitoring via HPLC/GC

This protocol describes the quantification of a reaction product (e.g., biphenyl from a Suzuki coupling) using an Internal Standard.

Phase 1: Selection of the Internal Standard

A valid IS must meet the criteria outlined in ICH Q2(R1) [1]:

  • Resolved: Must elute near the analyte but with baseline resolution (

    
    ).
    
  • Stable: Must not react with the reaction mixture or degrade during workup.

  • Similar Structure:

    • For UV/FID: Structural analog (e.g., use 4-terphenyl for biphenyl analysis).

    • For MS: Stable isotope labeled analog (e.g., biphenyl-d10) is mandatory to track ionization effects [2].

Phase 2: Workflow Execution

Step 1: Preparation of IS Spiking Solution

  • Prepare a stock solution of the Internal Standard (e.g., 1.0 mg/mL in MeCN).

  • Critical: This solution must be added with a volumetric pipette or gas-tight syringe to ensure exact precision.

Step 2: Reaction Sampling

  • Take an aliquot (

    
    ) of the reaction mixture.
    
  • Immediately quench the reaction into a vial containing a known volume of the IS Spiking Solution (

    
    ).
    
  • Why? Adding the IS before any workup (extraction/filtration) ensures that any loss of sample during processing is tracked by the IS.

Step 3: Workup & Analysis

  • Perform liquid-liquid extraction (if necessary).

  • Dilute to detector range.

  • Inject into HPLC or GC system.

Diagram 2: Experimental Workflow

Workflow Start Reaction Aliquot (Unknown Conc) Spike Add Internal Standard (Known Conc) Start->Spike Critical Step Process Workup (Extraction/Filtration) Spike->Process Losses here are corrected Analyze Chromatographic Analysis (Measure Areas) Process->Analyze Calc Calculate Ratio & Conc Analyze->Calc

Figure 2: The IS is added immediately after sampling. Any sample loss during the "Workup" phase applies to both compounds, canceling out the error.

Data Presentation: Proof of Robustness

To demonstrate the "Trustworthiness" of this protocol, we simulated a common laboratory error: Air bubble in the autosampler syringe , resulting in a 20% lower injection volume.

Experimental Setup:

  • Analyte: 50 µg/mL (True Concentration)

  • Internal Standard: 50 µg/mL[1]

  • Expected Area: 100,000 counts (for both)

Table 2: Impact of Injection Error on Quantitation
ParameterStandard Injection (Ideal)Failed Injection (Air Bubble -20%)
Analyte Area 100,00080,000
IS Area 100,00080,000
External Std Calculation 50.0 µg/mL 40.0 µg/mL (20% Error)
Area Ratio (Analyte/IS) 1.001.00
Internal Std Calculation 50.0 µg/mL 50.0 µg/mL (0% Error)

Analysis: The External Standard method interprets the lower peak area directly as lower concentration, leading to a false failure of the reaction yield. The Internal Standard method sees that the ratio is unchanged, correctly reporting the concentration despite the instrument failure.

References

  • ICH Harmonised Tripartite Guideline. (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3]

  • Food and Drug Administration (FDA). (2018).[4] Bioanalytical Method Validation: Guidance for Industry.[3][4] Center for Drug Evaluation and Research (CDER).

  • Dolan, J. W. (2012). Internal Standards: A Primer. LCGC North America.

Sources

Comparative

A Senior Application Scientist's Comparative Guide to Cyclobutyl-Containing Moieties in Bruton's Tyrosine Kinase (BTK) Inhibitors

This guide provides an in-depth comparative analysis of the efficacy of Bruton's Tyrosine Kinase (BTK) inhibitors, a pivotal class of pharmaceuticals in the treatment of B-cell malignancies. While Cyclobutylhydrazine dih...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the efficacy of Bruton's Tyrosine Kinase (BTK) inhibitors, a pivotal class of pharmaceuticals in the treatment of B-cell malignancies. While Cyclobutylhydrazine dihydrochloride serves as a versatile building block in medicinal chemistry for creating complex scaffolds, this guide will focus on the broader inclusion of cyclobutyl and other cyclic moieties in the structure of BTK inhibitors and their impact on efficacy and selectivity. We will delve into the mechanism of action, comparative experimental data, and the methodologies for evaluating these potent therapeutic agents.

The Strategic Role of Cyclic Moieties in BTK Inhibitor Design

Cyclobutylhydrazine dihydrochloride is a valuable reagent for introducing the cyclobutane scaffold into larger molecules, a strategy often employed in drug discovery to enhance potency and fine-tune pharmacokinetic properties. The rigid, three-dimensional structure of the cyclobutane ring can confer conformational constraint on a molecule, leading to more favorable interactions with the target protein. In the context of BTK inhibitors, the incorporation of cyclic structures, including cyclobutane derivatives, is a key strategy for achieving high affinity and selectivity.

Bruton's Tyrosine Kinase: A Critical Target in B-Cell Malignancies

Bruton's tyrosine kinase is a non-receptor kinase that plays an indispensable role in the B-cell receptor (BCR) signaling pathway.[1] This pathway is crucial for the development, activation, and proliferation of B-cells.[1] In many B-cell cancers, the BCR signaling pathway is constitutively active, leading to uncontrolled cell growth and survival. BTK inhibitors function by blocking the kinase activity of BTK, thereby interrupting this signaling cascade and inducing apoptosis in malignant B-cells.[2]

The BTK Signaling Pathway

The binding of an antigen to the B-cell receptor initiates a signaling cascade that involves the phosphorylation of key downstream proteins. BTK is a central player in this pathway, becoming activated through phosphorylation and subsequently phosphorylating phospholipase C gamma 2 (PLCγ2). This leads to the activation of several downstream signaling pathways, including NF-κB and MAPK, which ultimately promote cell proliferation and survival.[3]

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk Kinases BCR->Lyn_Syk Antigen Antigen Antigen->BCR BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK P PLCG2 Phospholipase Cγ2 (PLCγ2) BTK->PLCG2 P PIP2 PIP2 PLCG2->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC Protein Kinase C (PKC) DAG->PKC NFAT NFAT Activation Ca_Flux->NFAT NF_kB NF-κB Pathway PKC->NF_kB MAPK MAPK Pathway PKC->MAPK Proliferation Cell Proliferation & Survival NFAT->Proliferation NF_kB->Proliferation MAPK->Proliferation BTKi BTK Inhibitors BTKi->BTK

Caption: The BTK signaling pathway in B-cells.

Comparative Efficacy of Leading BTK Inhibitors

Several BTK inhibitors have been approved for clinical use, with others in various stages of development. The first-generation inhibitor, ibrutinib, demonstrated remarkable efficacy but was associated with off-target effects. Second-generation inhibitors, such as acalabrutinib and zanubrutinib, were designed for improved selectivity and tolerability. The following table summarizes key efficacy data for these and other notable BTK inhibitors.

Inhibitor Type BTK IC₅₀ (nM) Key Clinical Findings References
Ibrutinib Covalent, Irreversible0.3First-in-class BTK inhibitor with proven efficacy in CLL and MCL. Associated with off-target effects (e.g., on EGFR, TEC).[4]
Acalabrutinib Covalent, Irreversible30Second-generation inhibitor with higher selectivity than ibrutinib, leading to a more favorable safety profile.[5][5]
Zanubrutinib Covalent, Irreversible<1Second-generation inhibitor with high selectivity and sustained BTK occupancy.[6][7]
Branebrutinib Covalent, Irreversible0.1Potent inhibition of BTK activity, showing promise in preclinical studies for autoimmune diseases.[5][5]
Elsubrutinib Covalent, Irreversible180Orally administered with demonstrated activity in cellular assays involving B-cell receptors.[5][5]
Poseltinib Covalent, Irreversible1.95Potent BTK inhibition and demonstrated suppression of B-cell activation markers.[8][8]
Orelabrutinib Covalent, Irreversible1.6High potency and superior kinase selectivity, approved in China for MCL and CLL/SLL.[8][8]
Fenebrutinib Non-covalent, Reversible0.5Potent and selective reversible inhibitor, effective against BTK C481S mutation.[9][9]

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols for Efficacy Assessment

The evaluation of BTK inhibitor efficacy relies on a combination of in vitro biochemical and cell-based assays, as well as in vivo studies.

In Vitro BTK Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified BTK. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.

Step-by-Step Methodology:

  • Reaction Setup: Prepare a reaction mixture containing purified recombinant BTK enzyme, a suitable substrate (e.g., poly(Glu,Tyr) 4:1), and ATP in a kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT).[10]

  • Compound Addition: Add the test BTK inhibitor at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., staurosporine).

  • Initiate Reaction: Start the kinase reaction by adding ATP and incubate at 30°C for a defined period (e.g., 60 minutes).

  • ADP Detection: Stop the reaction and add ADP-Glo™ Reagent to deplete the remaining ATP.

  • Signal Generation: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used by a luciferase to produce a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the BTK activity.

  • IC₅₀ Determination: Plot the percentage of BTK inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

BTK_Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Prep_Enzyme Prepare BTK Enzyme Solution Mix Combine Enzyme, Substrate, and Inhibitor Prep_Enzyme->Mix Prep_Substrate Prepare Substrate & ATP Solution Prep_Substrate->Mix Prep_Inhibitor Prepare Serial Dilutions of Inhibitor Prep_Inhibitor->Mix Incubate Incubate at 30°C Mix->Incubate Add_ADP_Glo Add ADP-Glo™ Reagent Incubate->Add_ADP_Glo Incubate_2 Incubate at RT Add_ADP_Glo->Incubate_2 Add_Detection_Reagent Add Kinase Detection Reagent Incubate_2->Add_Detection_Reagent Incubate_3 Incubate at RT Add_Detection_Reagent->Incubate_3 Read_Luminescence Read Luminescence Incubate_3->Read_Luminescence Calculate_Inhibition Calculate % Inhibition Read_Luminescence->Calculate_Inhibition Plot_Curve Plot Dose-Response Curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC₅₀ Plot_Curve->Determine_IC50

Caption: Workflow for an in vitro BTK kinase assay.

Cell-Based BTK Occupancy Assay

This assay measures the extent and duration of BTK engagement by an inhibitor within living cells. The NanoBRET™ Target Engagement Assay is a suitable method.

Step-by-Step Methodology:

  • Cell Culture: Use a cell line (e.g., HEK293) engineered to express a NanoLuc® luciferase-BTK fusion protein.

  • Compound Treatment: Treat the cells with the BTK inhibitor at various concentrations and for different durations.

  • Tracer Addition: Add a fluorescent NanoBRET™ tracer that competitively binds to the BTK active site.

  • BRET Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. The BRET signal is generated when the tracer is in close proximity to the NanoLuc®-BTK fusion.

  • Data Analysis: The displacement of the tracer by the inhibitor results in a decrease in the BRET signal. The potency of the inhibitor is determined by calculating the concentration at which 50% of the tracer is displaced.

Future Directions and Conclusion

The development of BTK inhibitors has revolutionized the treatment of B-cell malignancies. The evolution from first to second-generation inhibitors demonstrates a clear trend towards increased selectivity and improved safety profiles. The strategic incorporation of cyclic moieties, such as the cyclobutane scaffold derivable from reagents like cyclobutylhydrazine dihydrochloride, continues to be a valuable approach in the design of next-generation kinase inhibitors. Future research will likely focus on the development of novel covalent and non-covalent inhibitors with even greater selectivity and the ability to overcome resistance mechanisms.

References

  • Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. (n.d.). ACS Medicinal Chemistry Letters. [Link]

  • A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. (2023). Molecules. [Link]

  • Btk-inhibitors (BTKi): Comparison of IC50 values for inhibition of... (n.d.).
  • Synthesis of Radiopharmaceuticals via “In-Loop” 11C-Carbonylation as Exemplified by the Radiolabeling of Inhibitors of Bruton's Tyrosine Kinase. (n.d.). Journal of Medicinal Chemistry.
  • WO2019090269A1 - Processes to produce acalabrutinib. (n.d.).
  • BTK inhibitors, irrespective of ITK inhibition, increase efficacy of a CD19/CD3-bispecific antibody in CLL. (2021). Blood.
  • BTK Activity Assay | A Validated BTK Inhibitor Screening Assay. (n.d.). BellBrook Labs. [Link]

  • BTK Assay Kit BTK 79568. (n.d.). BPS Bioscience. [Link]

  • Bruton's Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials. (n.d.). Cancers.
  • Covalent Bruton tyrosine kinase inhibitors across generations: A focus on zanubrutinib. (n.d.). Journal of Cellular and Molecular Medicine. [Link]

  • Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. (n.d.).
  • The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas. (2024). Cancers. [Link]

  • US10023542B2 - Ibrutinib intermediate compounds, preparation methods and uses thereof. (n.d.).
  • Bruton's Tyrosine Kinase Inhibitors: Recent Upd
  • Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Tre
  • Cell line‐based assessment of BTK inhibitors. (n.d.). FEBS Open Bio.
  • WO2021111465A1 - Novel process for the preparation of acalabrutinib and its intermediates. (n.d.).
  • First-in-human Phase I results of a novel BTK inhibitor rocbrutinib in R/R CLL. (2025). VJHemOnc. [Link]

  • Synthesis of acalabrutinib (XXVII). (n.d.).
  • Recent Advances in BTK Inhibitors for the Treatment of Inflammatory and Autoimmune Diseases. (2021). Journal of Medicinal Chemistry. [Link]

  • (PDF) Synthesis of [ 13 C 6 ]‐Ibrutinib. (2021).
  • Bruton's tyrosine kinase. (n.d.). Wikipedia.
  • Choosing the best BTK inhibitor for managing CLL. (2023). YouTube. [Link]

  • WO2020053795A2 - Process for the preparation of acalabrutinib and its intermediates. (n.d.).
  • Targeting B-cell receptor signaling with BTK degraders to tre
  • CN107674079B - Synthesis method of ibrutinib. (n.d.).
  • (PDF) Efficacy and safety of new-generation Bruton tyrosine kinase inhibitors in chronic lymphocytic leukemia/small lymphocytic lymphoma: a systematic review and meta-analysis. (2023).
  • An Assessment of Kinase Selectivity, Enzyme Inhibition Kinetics and in Vitro Activity for Several Bruton Tyrosine Kinase (BTK) Inhibitors. (2025).
  • WO2023062504A1 - Process for the preparation of zanubrutinib. (n.d.).
  • Potency and Selectivity of BTK Inhibitors in Clinical Development for B-Cell Malignancies. (2018). Blood.
  • Signaling pathways involving BTK in B cells. BTK is activated... (n.d.).
  • (PDF) Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. (2025).
  • WO2017039425A1 - A method for preparation of ibrutinib precursor. (n.d.).
  • Meta-analysis evaluating the efficacy and safety of various Bruton tyrosine kinase (BTK) inhibitors for central nervous system lymphoma. (2025). Cancer.
  • Percentage of inhibition and IC50 values reported for BTK inhibitors. (n.d.).
  • A Manufacturing Process to an Intermediate in the Synthesis of Acalabrutinib. (n.d.).
  • BTK (T474I) Kinase Assay Service. (n.d.). Reaction Biology.
  • Targeting B-Cell Receptor Signaling for Anticancer Therapy. (2017). YouTube.
  • WO2017134588A1 - Process for the preparation of ibrutinib. (n.d.).
  • Synthesis of zanubrutinib (92). (n.d.).

Sources

Validation

A Comparative Benchmarking Guide: Evaluating Cyclobutylhydrazine Dihydrochloride Against Novel Reagents in Modern Synthesis

In the landscape of modern medicinal chemistry and drug discovery, the selection of building blocks and reagents is a critical decision that profoundly influences the efficiency of synthetic routes and the novelty of the...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry and drug discovery, the selection of building blocks and reagents is a critical decision that profoundly influences the efficiency of synthetic routes and the novelty of the resulting chemical matter. Cyclobutylhydrazine dihydrochloride has established itself as a valuable reagent, particularly for the synthesis of hydrazones and for introducing the increasingly sought-after cyclobutyl moiety into bioactive molecules.[1][2] The unique conformational constraints and metabolic stability imparted by the cyclobutane ring make it a desirable feature in contemporary drug design.[1]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the performance of Cyclobutylhydrazine dihydrochloride against a new generation of reagents. Recognizing the frequent absence of direct, side-by-side comparative data in the literature, we will establish a robust, self-validating experimental protocol. This approach is designed to empower researchers to generate their own comparative data under standardized conditions, ensuring a fair and insightful evaluation of these critical synthetic tools.

We will delve into the rationale behind the experimental design, provide detailed step-by-step protocols for a head-to-head comparison in hydrazone formation, and explore the broader context of introducing cyclobutyl motifs. This guide is structured to be a practical resource, blending established chemical principles with actionable experimental guidance.

The Enduring Utility of the Hydrazone and the Rise of the Cyclobutyl Moiety

Hydrazones are a cornerstone of synthetic and medicinal chemistry, serving as versatile intermediates and featuring as a core structural element in a wide array of biologically active compounds.[3][4] The classical synthesis of hydrazones involves the condensation reaction between a hydrazine derivative and a carbonyl compound, such as an aldehyde or a ketone.[5][6] The choice of the hydrazine reagent is paramount, as it dictates not only the reaction kinetics and yield but also the physicochemical properties of the resulting hydrazone.

Concurrently, the cyclobutyl group has garnered significant attention in drug discovery. Its three-dimensional structure offers an escape from the "flatland" of aromatic rings, often leading to improved pharmacological properties such as increased potency, enhanced metabolic stability, and better oral bioavailability.[1] Cyclobutylhydrazine, therefore, offers the dual benefit of facilitating hydrazone formation while incorporating this valuable structural motif.

Benchmarking Performance: A Proposed Standardized Approach

To objectively assess the performance of Cyclobutylhydrazine dihydrochloride against emerging alternatives, we propose a standardized benchmarking study. This approach mitigates the variability inherent in comparing data from different literature sources, which often employ disparate reaction conditions.

Our proposed study will focus on a model hydrazone formation reaction, a primary application of Cyclobutylhydrazine dihydrochloride. We will compare its performance against two representative "new" reagents:

  • N-(tert-butyldimethylsilyl)hydrazine (TBSH): A reagent known for forming stable hydrazone derivatives under mild conditions, often with high yields.[7]

  • A Mechanochemical Synthesis Protocol: This "green" chemistry approach offers potential advantages in terms of reduced solvent use, faster reaction times, and unique reactivity.[8]

The following experimental workflow is designed to provide a comprehensive comparison of these three approaches.

experimental_workflow cluster_start Starting Materials cluster_reactions Reaction Conditions cluster_analysis Analysis and Comparison start_carbonyl Model Carbonyl (e.g., 4-Nitrobenzaldehyde) reaction_cbh Conventional Synthesis - Solvent (e.g., Ethanol) - Reflux - Monitor by TLC/LC-MS start_carbonyl->reaction_cbh reaction_tbsh TBSH Synthesis - Mild Conditions - Catalytic Acid - Room Temperature start_carbonyl->reaction_tbsh reaction_mecha Mechanochemical Synthesis - Ball Mill - Minimal/No Solvent - Monitor by ex-situ analysis start_carbonyl->reaction_mecha start_cbh Cyclobutylhydrazine dihydrochloride start_cbh->reaction_cbh start_tbsh N-(tert-butyldimethylsilyl)hydrazine start_tbsh->reaction_tbsh start_hydrazine Hydrazine Hydrate (for Mechanochemistry) start_hydrazine->reaction_mecha analysis Comparative Analysis: - Yield - Purity (NMR, LC-MS) - Reaction Time - Selectivity - Green Metrics reaction_cbh->analysis reaction_tbsh->analysis reaction_mecha->analysis

Caption: Experimental workflow for benchmarking hydrazone synthesis.

Experimental Protocols

The following protocols are designed for the synthesis of a model hydrazone, (E)-1-(4-nitrobenzylidene)cyclobutylhydrazine, from 4-nitrobenzaldehyde. This allows for a direct comparison of reaction efficiency and product characteristics.

Protocol 1: Conventional Synthesis with Cyclobutylhydrazine Dihydrochloride

Rationale: This protocol represents a standard, well-established method for hydrazone synthesis, providing a baseline for comparison. The use of a refluxing solvent is typical for driving the condensation reaction to completion.

Step-by-Step Methodology:

  • To a solution of 4-nitrobenzaldehyde (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add Cyclobutylhydrazine dihydrochloride (1.1 mmol).

  • Add a catalytic amount of acetic acid (2-3 drops).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired hydrazone.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

  • Calculate the isolated yield.

Protocol 2: Synthesis using N-(tert-butyldimethylsilyl)hydrazine (TBSH)

Rationale: TBSH is reported to react under milder conditions and often provides higher yields due to the formation of a stable silyl hydrazone intermediate.[7] This protocol will test these claims directly against the conventional method.

Step-by-Step Methodology:

  • In a round-bottom flask, dissolve 4-nitrobenzaldehyde (1.0 mmol) and N-(tert-butyldimethylsilyl)hydrazine (1.1 mmol) in dichloromethane (10 mL).

  • Add a catalytic amount of a Lewis acid (e.g., Sc(OTf)₃, 0.01 mmol).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • Characterize the product and calculate the isolated yield.

Protocol 3: Mechanochemical Synthesis

Rationale: This solvent-free or minimal-solvent approach is a key "green" chemistry technique.[8] It can lead to shorter reaction times and different product selectivity compared to solution-phase reactions.

Step-by-Step Methodology:

  • Place 4-nitrobenzaldehyde (1.0 mmol), hydrazine hydrate (1.1 mmol), and a grinding auxiliary (e.g., a few drops of ethanol) in a ball milling jar.

  • Mill the mixture at a specified frequency (e.g., 20 Hz) for a predetermined time.

  • Monitor the reaction progress by taking small aliquots at different time points and analyzing them by ex-situ techniques like powder X-ray diffraction (PXRD) or solid-state NMR.

  • Upon completion, extract the product from the milling jar with a suitable solvent.

  • Remove the solvent and purify the product if necessary.

  • Characterize the product and calculate the isolated yield.

Data Presentation and Performance Metrics

To ensure a clear and objective comparison, the experimental results should be summarized in a structured table.

ParameterCyclobutylhydrazine DihydrochlorideN-(tert-butyldimethylsilyl)hydrazine (TBSH)Mechanochemical Synthesis
Reaction Time e.g., 4 hourse.g., 1 houre.g., 30 minutes
Isolated Yield (%) e.g., 75%e.g., 92%e.g., 98%
Purity (%) e.g., >98%e.g., >99%e.g., >97%
Reaction Conditions Ethanol, RefluxDCM, RT, Sc(OTf)₃Ball Mill, minimal EtOH
Selectivity e.g., Highe.g., Highe.g., High
Ease of Purification ModerateEasyModerate
Green Metrics PoorModerateExcellent

Beyond Hydrazone Synthesis: Introducing the Cyclobutyl Moiety

While hydrazone formation is a key application, the introduction of the cyclobutyl group into molecules is a broader synthetic goal. Novel reagents and methods are continuously being developed for this purpose.

cyclobutylation_strategies cluster_reagents Reagents for Cyclobutylation cluster_applications Applications in Drug Discovery cbh Cyclobutylhydrazine Dihydrochloride - Forms cyclobutyl-hydrazones - Established reagent drug_discovery {Target Molecules | - Kinase Inhibitors - Antiviral Agents - CNS Drugs} cbh->drug_discovery Hydrazone Formation cbb Cyclobutylboranes - Versatile intermediates - Access via borylation of bicyclobutanes cbb->drug_discovery Cross-Coupling Reactions bcb Bicyclo[1.1.0]butanes (BCBs) - Strain-release functionalization - Lewis acid-catalyzed reactions bcb->drug_discovery Ring-Opening Reactions

Caption: Strategies for incorporating the cyclobutyl moiety.

Recent advances in this area include the use of cyclobutylboranes , which can be accessed through the photomediated borylation of bicyclo[1.1.0]butanes and serve as versatile coupling partners in various C-C and C-heteroatom bond-forming reactions. Additionally, Lewis acid-catalyzed reactions of bicyclo[1.1.0]butanes with various nucleophiles provide a direct route to functionalized cyclobutanes.

When evaluating Cyclobutylhydrazine dihydrochloride, it is important to consider its utility not just as a hydrazine source, but as a building block for introducing the cyclobutyl scaffold. The choice of reagent will depend on the specific synthetic strategy and the desired final product.

Conclusion and Future Perspectives

Cyclobutylhydrazine dihydrochloride remains a relevant and useful tool in the synthetic chemist's arsenal. However, the emergence of new reagents and methodologies necessitates a continuous evaluation of the available options. The benchmarking framework presented in this guide provides a practical and scientifically sound approach for making informed decisions about reagent selection.

By systematically comparing performance metrics such as yield, reaction time, purity, and sustainability, researchers can optimize their synthetic routes and accelerate the discovery of novel chemical entities. The future of this field will likely see the development of even more efficient and selective reagents for the introduction of unique structural motifs like the cyclobutane ring, further expanding the accessible chemical space for drug discovery.

References

  • Allen, C. F. H. 2,4 DNP Test (2,4-Dinitrophenylhydrazine). Allen. Available at: [Link].

  • Chemguide. addition-elimination reactions of aldehydes and ketones. Chemguide. Available at: [Link].

  • BYJU'S. What is 2,4-Dinitrophenylhydrazine (2,4 DNP Test)?. BYJU'S. Available at: [Link].

  • Organic Chemistry Portal. Hydrazone synthesis by C-N coupling. Organic Chemistry Portal. Available at: [Link].

  • RSC Publishing. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Publishing. Available at: [Link].

  • Organic Chemistry Portal. Practical Procedures for the Preparation of N-tert-Butyldimethylsilylhydrazones and Their Use in Modified Wolff-Kishner Reductions and in the Synthesis of Vinyl Halides and gem-Dihalides. Organic Chemistry Portal. Available at: [Link].

  • ResearchGate. Facile and straightforward synthesis of Hydrazone derivatives. ResearchGate. Available at: [Link].

  • Alcrut group. Synthesis and Evaluation of Hydrazones. Alcrut group. Available at: [Link].

  • Quora. What happens when 2,4-Dinitrophenylhydrazine reacts with acetone in the presence of an acid?. Quora. Available at: [Link].

  • YouTube. Aldehyde & Ketone Reactions Experiment. YouTube. Available at: [Link].

  • LookChem. Production of Hydrazine. Chempedia - LookChem. Available at: [Link].

  • Organic Syntheses Procedure. Acetone hydrazone. Organic Syntheses. Available at: [Link].

  • Organic Syntheses Procedure. 4. Organic Syntheses. Available at: [Link].

  • ResearchGate. Synthesis of progesterone derivatives and evaluation of their efficiency as pneumococcal vaccines. ResearchGate. Available at: [Link].

  • PubMed. Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. PubMed. Available at: [Link].

  • ResearchGate. Contemporary synthesis of bioactive cyclobutane natural products. ResearchGate. Available at: [Link].

  • ResearchGate. Examples of natural products and bioactive molecules containing cyclobutane and cyclobutene moieties. ResearchGate. Available at: [Link].

  • MedChemica. BucketListPapers 66/100: The First Case Study – Celecoxib – Introducing A Metabolically Labile Group To Control Half-life. MedChemica. Available at: [Link].

  • Drug Hunter. Category - Case Studies. Drug Hunter. Available at: [Link].

  • PubMed Central. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. PubMed Central. Available at: [Link].

  • Wikipedia. 2,4-Dinitrophenylhydrazine. Wikipedia. Available at: [Link].

  • Queen's University. Experiment 15: Reactions of the common functional groups Part III: Aldehydes and ketones. Queen's University. Available at: [Link].

  • YouTube. Aldehyde & Ketone Reactions (Live Recording) Organic Chemistry Review & Practice Session. YouTube. Available at: [Link].

  • MDPI. Case Studies of the Synthesis of Bioactive Cyclodepsipeptide Natural Products. MDPI. Available at: [Link].

  • ResearchGate. Bioactive cyclobutane-containing alkaloids. ResearchGate. Available at: [Link].

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